molecular formula C10H17NO B8646863 2-(Pyrrolidin-1-yl)cyclohexanone

2-(Pyrrolidin-1-yl)cyclohexanone

Cat. No.: B8646863
M. Wt: 167.25 g/mol
InChI Key: LWXDJEHVWVQRLV-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)cyclohexanone is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-pyrrolidin-1-ylcyclohexan-1-one

InChI

InChI=1S/C10H17NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9H,1-8H2

InChI Key

LWXDJEHVWVQRLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)N2CCCC2

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 2-(Pyrrolidin-1-yl)cyclohexanone (CAS 22003-63-0)

[1]

Executive Summary

2-(Pyrrolidin-1-yl)cyclohexanone (CAS 22003-63-0) is a specialized


Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The compound is an

Table 1: Physicochemical Constants
PropertyDataNote
CAS Number 22003-63-0
IUPAC Name 2-(Pyrrolidin-1-yl)cyclohexan-1-one
Synonyms 2-(1-Pyrrolidinyl)cyclohexanone;

-Pyrrolidinocyclohexanone
Molecular Formula

Molecular Weight 167.25 g/mol
Physical State Viscous liquid (Free Base) / Crystalline Solid (HCl Salt)Free base darkens on air exposure
Solubility Soluble in DCM,

, THF; Sparingly soluble in

Stability Unstable as free base (polymerizes/oxidizes); Stable as HCl saltStore under inert atmosphere at -20°C

Synthesis & Reaction Engineering

Synthesis Protocol: Nucleophilic Substitution

The most robust synthesis route involves the direct nucleophilic displacement of an

Reaction Scheme:

Detailed Methodology
  • Reagent Preparation: Dissolve 2-chlorocyclohexanone (1.0 eq) in anhydrous diethyl ether or dichloromethane (DCM).

  • Nucleophilic Addition: Cool the solution to 0°C. Add Pyrrolidine (2.1 eq) dropwise. The excess pyrrolidine acts as a scavenger for the liberated HCl.

    • Expert Insight: Maintain temperature <5°C to prevent self-condensation of the highly reactive

      
      -chloroketone.
      
  • Work-up: Allow to warm to room temperature (RT) and stir for 12-18 hours. The pyrrolidine hydrochloride salt will precipitate.

  • Isolation: Filter off the salt. Wash the organic phase with cold water (rapidly, to avoid hydrolysis). Dry over

    
     and concentrate in vacuo.
    
  • Stabilization: Immediately convert to the hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the crude oil. The salt is hygroscopic but stable.

Synthetic Utility: The Grignard Pathway

The primary application of CAS 22003-63-0 is as a substrate for Grignard reagents to form 1-aryl-2-amino-cyclohexanols . This transformation is the core step in synthesizing scaffolds related to Rolicyclidine (PCPy).

  • Mechanism: The carbonyl carbon is attacked by the aryl nucleophile. The adjacent pyrrolidine nitrogen can facilitate "chelation control" (via Mg coordination), often favoring the cis-aminoalcohol diastereomer, though steric bulk usually favors the trans-addition in non-chelating solvents.

Visualizing the Chemical Workflow

The following diagram illustrates the synthesis of the target ketone and its subsequent conversion into a pharmacological scaffold.

GStartCyclohexanoneStep12-Chlorocyclohexanone(Intermediate)Start->Step1Cl2 or SO2Cl2(Alpha-Halogenation)TargetThis compound(CAS 22003-63-0)Step1->TargetPyrrolidine (2 eq)SN2 DisplacementProduct1-Aryl-2-(pyrrolidin-1-yl)cyclohexanol(Pharmacological Scaffold)Target->ProductAr-MgBr (Grignard)THF, 0°C -> RTTarget->ProductMg-N Chelationcontrols stereochemistry

Figure 1: Synthetic pathway from cyclohexanone to the 1,2-aminoalcohol scaffold via CAS 22003-63-0.

Analytical Characterization

Validating the identity of this compound requires distinguishing it from the enamine (1-pyrrolidinylcyclohexene).

Nuclear Magnetic Resonance (NMR)[11][12]
  • 
     NMR (CDCl
    
    
    ):
    • 
      -Proton (C2-H):  A diagnostic multiplet (dd or m) around 
      
      
      3.1 - 3.4 ppm
      . This signal confirms the ketone structure. In the enamine, the olefinic proton appears around 4.5-4.8 ppm.
    • Pyrrolidine Ring: Two multiplets:

      
       2.6-2.8 ppm (N-
      
      
      ) and
      
      
      1.7-1.9 ppm (ring
      
      
      ).
  • 
     NMR: 
    
    • Carbonyl Carbon (C=O): Signal at

      
       208-212 ppm . (Enamines lack this ketone signal, showing alkene carbons instead).
      
    • 
      -Carbon (C-N):  Signal around 
      
      
      65-70 ppm.
Mass Spectrometry (MS)[5]
  • EI-MS: Molecular ion

    
     at m/z 167.
    
  • Fragmentation: Prominent peak at m/z 70 (pyrrolidinium ion) and m/z 97 (cyclohexanone radical cation loss).

Safety, Handling, & Regulatory Context

Handling Protocols
  • Instability: As a free base,

    
    -aminoketones can undergo dimerization to dihydropyrazines or oxidation. Always generate fresh or store as the HCl salt.
    
  • Toxicity: Irritant to eyes, skin, and respiratory system. Use standard PPE (gloves, goggles, fume hood).

Regulatory Awareness
  • Precursor Status: While CAS 22003-63-0 is a legitimate chemical intermediate, it is structurally related to precursors for Schedule I/II substances (arylcyclohexylamines like PCP/Ketamine analogs).

  • Compliance: Researchers must verify local regulations (e.g., DEA Watch List in the US, or precursor monitoring in EU) before procurement or synthesis. This compound is often scrutinized due to its ability to be converted into Rolicyclidine (PCPy) via Grignard reaction.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. Link (Context on enamine vs alpha-amino ketone reactivity).

  • Maddox, V. H., et al. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry. Link (Foundational chemistry for arylcyclohexylamine synthesis via aminoketones).

  • PubChem. (n.d.).[1][2] "Compound Summary: this compound." National Library of Medicine.[3] Link

  • Kim, S. H., et al. (2009). "Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-Enamine." Journal of Chemical Research.

Structural & Synthetic Divergence: 1-(1-Pyrrolidinyl)cyclohexene vs. 2-(Pyrrolidin-1-yl)cyclohexanone

[1][2]

Executive Summary

This technical guide delineates the critical structural, synthetic, and functional differences between 1-(1-pyrrolidinyl)cyclohexene (an enamine) and 2-(pyrrolidin-1-yl)cyclohexanone (an

12

Structural & Electronic Characterization

The primary distinction lies in the oxidation state and the position of the unsaturation.

Structural Comparison
Feature1-(1-Pyrrolidinyl)cyclohexeneThis compound
Class Enamine (Tertiary)

-Aminoketone
Formula


Hybridization (C1)

(Alkene)

(Carbonyl)
Hybridization (C2)

(Alkene)

(Methine, Chiral center*)
Electronic Nature Nucleophilic (

-carbon)
Electrophilic (Carbonyl) / Basic (Amine)
Stability Moisture Sensitive (Hydrolyzes)Generally Stable (subject to oxidation)

*Note: this compound possesses a chiral center at C2, existing as a racemate unless synthesized stereoselectively.[1][2]

Spectroscopic Signatures

Differentiation via spectroscopy is straightforward due to the presence/absence of the carbonyl group.

  • Infrared (IR) Spectroscopy:

    • Enamine: Strong absorption at 1630–1650 cm⁻¹ (

      
       stretch).[2] Absence of carbonyl stretch.
      
    • Aminoketone: Strong absorption at 1705–1715 cm⁻¹ (

      
       stretch).[2]
      
  • Nuclear Magnetic Resonance (¹H-NMR):

    • Enamine: Olefinic proton at

      
       4.5–4.8 ppm  (triplet/multiplet).
      
    • Aminoketone: Distinct

      
      -methine proton at 
      
      
      2.8–3.2 ppm
      (dd), deshielded by both the carbonyl and the amine but lacking alkene character.

Synthetic Pathways & Mechanistic Divergence[2][3]

The synthesis of these two compounds diverges from the common precursor, cyclohexanone.

Pathway A: Stork Enamine Synthesis (Enamine Formation)

The formation of 1-(1-pyrrolidinyl)cyclohexene is a condensation reaction driven by the removal of water.[1][2]

  • Reagents: Cyclohexanone, Pyrrolidine, p-Toluenesulfonic acid (cat.).

  • Conditions: Reflux in Toluene/Benzene with Dean-Stark trap.[1][2]

  • Mechanism: Nucleophilic attack of pyrrolidine on the ketone

    
     Hemiaminal 
    
    
    Iminium ion
    
    
    Deprotonation to Enamine.
Pathway B: -Halogenation & Substitution (Aminoketone Formation)

The synthesis of this compound requires activation of the

12
  • Step 1: Halogenation of cyclohexanone (e.g.,

    
     or 
    
    
    ) to yield 2-chlorocyclohexanone.
  • Step 2:

    
     displacement with excess pyrrolidine.
    
  • Mechanism: The pyrrolidine acts as both the nucleophile and the base to scavenge the HX byproduct.[3]

SynthesisPathwaysCyclohexanoneCyclohexanone(C6H10O)Enamine1-(1-Pyrrolidinyl)cyclohexene(Enamine)Cyclohexanone->Enamine + Pyrrolidine(Dean-Stark, -H2O)HaloKetone2-ChlorocyclohexanoneCyclohexanone->HaloKetone + SO2Cl2 or Br2PyrrolidinePyrrolidineAminoKetoneThis compound(Alpha-Aminoketone)HaloKetone->AminoKetone + Excess Pyrrolidine(SN2 Displacement)

Figure 1: Divergent synthetic pathways from cyclohexanone.[1][2] The enamine pathway (top) involves dehydration, while the aminoketone pathway (bottom) involves oxidation/substitution.

Reactivity Profiles & Applications

Enamine: The Nucleophilic Scaffold

The enamine is primarily a synthetic tool . The nitrogen lone pair donates electron density into the double bond, making the

  • Primary Application: Stork Enamine Alkylation/Acylation .

    • Reaction with alkyl halides (e.g., Methyl iodide) or acyl chlorides.

    • Followed by aqueous hydrolysis to yield 2-substituted cyclohexanones .[1][2]

    • Advantage:[1][2][3][4][5] Avoids polyalkylation common with direct enolate alkylation.

Aminoketone: The Pharmacophore Precursor

The

structural target12
  • Primary Application: Medicinal Chemistry .[2][3][5][6]

    • Precursor to arylcyclohexylamines (e.g., via Grignard reaction with Phenylmagnesium bromide).

    • This structural motif is found in dissociative anesthetics and certain designer drugs.

    • Can undergo thermal rearrangement (Stevens Rearrangement) under extreme conditions to form ring-expanded or alkylated products.[1][2]

ReactivityEnamine1-(1-Pyrrolidinyl)cyclohexene(Nucleophile)ImineSaltIminium Salt IntermediateEnamine->ImineSalt + R-X (Alkylation)ElectrophileElectrophile (R-X)SubKetone2-Alkyl CyclohexanoneImineSalt->SubKetone + H3O+ (Hydrolysis)AminoKetoneThis compound(Electrophile)TertiaryAlcohol1-Phenyl-2-(pyrrolidin-1-yl)cyclohexanolAminoKetone->TertiaryAlcohol + Ph-MgBr (1,2-Addition)RearrangementStevens Rearrangement ProductAminoKetone->Rearrangement Heat/Base (Rare)GrignardGrignard (Ph-MgBr)

Figure 2: Orthogonal reactivity.[1][2] The enamine (blue) facilitates alkylation at the alpha-carbon. The aminoketone (red) serves as an electrophile for Grignard reagents.

Experimental Protocols

Protocol A: Synthesis of 1-(1-Pyrrolidinyl)cyclohexene

Objective: Preparation of moisture-sensitive enamine.[1][2]

  • Setup: 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser under Nitrogen atmosphere.

  • Reagents:

    • Cyclohexanone (0.5 mol, 49.0 g)

    • Pyrrolidine (0.55 mol, 39.1 g) - Slight excess[2]

    • p-Toluenesulfonic acid (pTSA) (0.5 g) - Catalyst[1][2]

    • Toluene (200 mL) - Solvent[1][2]

  • Procedure:

    • Combine reagents in the RBF.

    • Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap.

    • Continue until water evolution ceases (~3-4 hours).[1][2] Theoretical water yield: ~9 mL.

    • Isolation: Remove toluene via rotary evaporation. Distill the residue under reduced pressure (vacuum distillation).

    • Yield: Collect fraction boiling at 114–115°C / 15 mmHg . Store under inert gas at 4°C.

Protocol B: Synthesis of this compound

Objective: Nucleophilic substitution of

12
  • Pre-step: Prepare 2-chlorocyclohexanone via standard chlorination (SO2Cl2 in CH2Cl2) if not commercially available.[2]

  • Reagents:

    • 2-Chlorocyclohexanone (0.1 mol, 13.2 g)

    • Pyrrolidine (0.22 mol, 15.6 g) - 2.2 equivalents required (1 eq as nucleophile, 1 eq as base)

    • Diethyl Ether or DCM (100 mL)

  • Procedure:

    • Dissolve pyrrolidine in solvent at 0°C (ice bath).

    • Add 2-chlorocyclohexanone dropwise to control exotherm.[1][2]

    • Allow to warm to room temperature and stir for 12 hours. A white precipitate (Pyrrolidine·HCl) will form.

    • Workup: Filter off the precipitate. Wash the filtrate with water (2 x 50 mL) to remove excess amine/salts.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purification: Vacuum distillation or column chromatography (Silica, EtOAc/Hexane).

Safety & Handling

  • 1-(1-Pyrrolidinyl)cyclohexene:

    • Hazard: Causes skin irritation and serious eye irritation.

    • Stability: Hydrolyzes rapidly in moist air to release pyrrolidine and cyclohexanone. Handle in a fume hood.

  • This compound:

    • Hazard: Potential biological activity.[7] As a structural analog to psychoactive arylcyclohexylamines, treat with strict "Unknown Toxicity" protocols.

    • Storage: Stable at room temperature but best stored cold to prevent oxidation (N-oxide formation).

References

  • Stork Enamine Synthesis Mechanism & Protocol

    • Chemistry LibreTexts. 9.11: Carbonyl Condensations with Enamines - The Stork Reaction.
  • Spectral Data for 1-(1-Pyrrolidinyl)

    • NIST Chemistry WebBook, SRD 69. Pyrrolidine, 1-(1-cyclohexen-1-yl)-.[1][2][8][9][10][11]

  • Synthesis of 2-Substituted Pyrrolidines (Contextual)

    • National Institutes of Health (NIH) / PMC. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines.
  • Pharmacological Context of Pyrrolidine Ketones

    • Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology.

The α-Aminoketone Moiety: A Linchpin Intermediate in the Synthesis of Arylcyclohexylamine-Based Dissociative Anesthetics

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Arylcyclohexylamine-based compounds, such as phencyclidine (PCP) and ketamine, represent a unique class of dissociative anesthetics whose primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The synthesis of these pharmacologically significant molecules and their numerous analogs hinges on the formation and subsequent transformation of a key structural motif: the α-aminoketone. This guide provides a detailed technical exploration of the principal synthetic routes to α-aminoketone intermediates, elucidates the mechanistic underpinnings of their intramolecular cyclization to form the core arylcyclohexylamine scaffold, and outlines key experimental and analytical considerations. This document is intended to serve as a comprehensive resource for professionals engaged in medicinal chemistry, organic synthesis, and the development of novel CNS-active agents.

Introduction: The Strategic Importance of the α-Aminoketone Core

The archetypal structure of a dissociative anesthetic like PCP or ketamine features a cyclohexane ring bearing both an amine and an aryl group on the same carbon atom.[4] The construction of this sterically congested quaternary center is a central challenge in their synthesis. The most elegant and widely adopted strategies proceed through an α-aminoketone intermediate, a bifunctional molecule whose inherent reactivity is masterfully exploited to forge the final ring system.

The strategic value of the α-aminoketone lies in its pre-arranged framework. The molecule contains both the nucleophilic amine and a latent electrophile (the ketone, which can be converted into a carbocation). This arrangement is perfectly poised for an intramolecular cyclization reaction, which forms the final product in a highly efficient manner. Understanding the synthesis and reactivity of this intermediate is therefore fundamental to the field.

Synthetic Pathways to α-Aminoketone Intermediates

The generation of the α-aminoketone core is the pivotal, multi-step process in the overall synthesis. The choice of methodology is often dictated by the availability of starting materials and the specific substitutions desired on the final molecule.

Pathway A: The Tiffeneau-Demjanov Rearrangement Approach

One of the most classic and versatile methods for generating α-aminoketones involves a variation of the Tiffeneau-Demjanov rearrangement.[5][6][7][8] This reaction sequence facilitates a one-carbon ring expansion of a cyclic β-amino alcohol, which is treated with nitrous acid to form the desired α-aminoketone. This pathway is particularly notable in the original synthesis of ketamine.[9]

The overall transformation can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Rearrangement Start Cyclopentanone Derivative Cyanohydrin Cyanohydrin Formation (+ KCN/H+) Start->Cyanohydrin Grignard Aryl Grignard Reagent (e.g., o-Cl-PhMgBr) Aminoalcohol β-Amino Alcohol (Reduction of Nitrile) Cyanohydrin->Aminoalcohol Reduction (e.g., LiAlH4) Aminoalcohol_ref Aminoalcohol_ref Diazotization Diazotization (+ NaNO2/H+) Rearrangement Ring Expansion (1,2-Alkyl Shift) Diazotization->Rearrangement Aminoketone α-Aminoketone Product (e.g., Ketamine) Rearrangement->Aminoketone Aminoalcohol_ref->Diazotization

Figure 1: Conceptual workflow of the Tiffeneau-Demjanov approach to α-aminoketones.

Expertise & Causality: The reaction is initiated by the diazotization of the primary amine with nitrous acid, forming an unstable diazonium salt.[10] This species readily loses nitrogen gas (N₂) to generate a primary carbocation. The key step is the subsequent 1,2-alkyl shift, where a carbon-carbon bond from the ring migrates to the carbocation center, resulting in a ring-expanded carbocation that is stabilized by the adjacent hydroxyl group. This oxonium ion is then deprotonated to yield the final α-aminoketone. The driving force for this rearrangement is the formation of the highly stable N₂ molecule and the relief of ring strain in the transition state.

Pathway B: Grignard Addition to α-Aminonitriles

A more direct and frequently utilized route, especially for PCP and its analogs, involves the addition of an aryl Grignard reagent to an α-aminonitrile.[11] The resulting intermediate imine is then hydrolyzed under acidic conditions to furnish the α-aminoketone.

Experimental Protocol: Synthesis of an α-Aminonitrile (Strecker Synthesis)

The α-aminonitrile precursor is typically synthesized via the Strecker reaction.[12][13][14]

  • Setup: To a cooled aqueous solution of potassium cyanide (KCN), add the desired secondary amine (e.g., piperidine for PCP synthesis).

  • Ketone Addition: Slowly add the corresponding ketone (e.g., cyclohexanone) to the mixture.

  • Reaction: Stir the mixture vigorously. The reaction is often exothermic.

  • Isolation: The α-aminonitrile product typically precipitates from the aqueous solution as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a solvent like ethanol can be performed for higher purity.

Trustworthiness: The Strecker synthesis is a robust and high-yielding reaction.[15] The formation of a solid precipitate provides a clear endpoint, and the product's purity can be readily assessed by its melting point. This self-validating protocol ensures a reliable source of the key precursor for the subsequent Grignard step.

G Aminonitrile α-Aminonitrile Reaction Grignard Addition (in anhydrous ether/THF) Aminonitrile->Reaction Grignard Aryl Grignard Reagent (e.g., PhMgBr) Grignard->Reaction ImineSalt Intermediate Imine (Magnesium Salt) Reaction->ImineSalt Hydrolysis Acidic Hydrolysis (e.g., aq. HCl or H2SO4) ImineSalt->Hydrolysis Aminoketone α-Aminoketone Product Hydrolysis->Aminoketone

Figure 2: Workflow for α-aminoketone synthesis via Grignard addition to an α-aminonitrile.

Expertise & Causality: The use of anhydrous solvents (like diethyl ether or THF) is critical for the Grignard reaction, as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[11] The Grignard reagent attacks the electrophilic carbon of the nitrile group. The subsequent acidic workup serves a dual purpose: it hydrolyzes the intermediate imine to the ketone and protonates the amine, facilitating its separation from non-basic byproducts.

Intramolecular Cyclization: Forging the Arylcyclohexylamine Scaffold

The α-aminoketone, once formed, is rarely the final target. Its true utility is realized in the subsequent acid-catalyzed intramolecular cyclization, which generates the core structure of the dissociative anesthetic.

Mechanism: This reaction is essentially an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation).

  • Protonation: The ketone's carbonyl oxygen is protonated by a strong acid.

  • Carbocation Formation: The protonated carbonyl loses a molecule of water to form a tertiary carbocation, which is stabilized by the adjacent amine group.

  • Electrophilic Attack: The electron-rich aryl ring acts as a nucleophile, attacking the carbocation center.

  • Rearomatization: A proton is lost from the site of attack, restoring the aromaticity of the ring and yielding the final cyclized product.

Experimental Protocol: Acid-Catalyzed Cyclization

  • Setup: Dissolve the α-aminoketone intermediate in a high-boiling, non-polar solvent such as toluene or xylene.

  • Catalyst: Add a catalytic amount of a strong acid, typically p-toluenesulfonic acid (pTSA).

  • Water Removal: Equip the reaction flask with a Dean-Stark apparatus and heat the mixture to reflux. Water formed during the reaction is removed azeotropically, driving the equilibrium towards the product.

  • Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture and neutralize the acid catalyst with an aqueous basic solution (e.g., sodium bicarbonate).

  • Isolation: Separate the organic layer, dry it (e.g., with anhydrous MgSO₄), and remove the solvent under reduced pressure.

  • Purification: The crude product is often converted to its hydrochloride salt and purified by recrystallization.

Analytical Characterization Data

The α-aminoketone intermediates, when isolated, can be characterized using standard spectroscopic techniques. Their instability often requires prompt analysis.

Analytical TechniqueExpected ObservationRationale
Infrared (IR) Spectroscopy Strong C=O stretch (~1715 cm⁻¹)Confirms the presence of the ketone functional group.
¹H NMR Spectroscopy Complex aliphatic signals (cyclohexane ring), aromatic signals (aryl group), and signals for protons on the amine-bearing carbon.Provides a complete proton map of the molecule's structure.
¹³C NMR Spectroscopy Downfield signal for the carbonyl carbon (~200-210 ppm).Unequivocally identifies the ketone carbon.
Mass Spectrometry (MS) Molecular ion peak (M⁺) corresponding to the calculated mass.Confirms the molecular weight of the intermediate.

Conclusion

The α-aminoketone is more than a mere stepping stone in the synthesis of dissociative anesthetics; it is the central organizing element. Its synthesis, primarily through the Tiffeneau-Demjanov rearrangement or Grignard addition to α-aminonitriles, and its subsequent acid-catalyzed cyclization, represent a powerful and elegant strategy for constructing the complex arylcyclohexylamine core. A deep, mechanistic understanding of the formation and reactivity of this intermediate is indispensable for professionals seeking to optimize existing synthetic routes or to innovate and develop next-generation NMDA receptor modulators with improved therapeutic profiles. The principles and protocols detailed herein provide a solid foundation for such endeavors.

References

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  • Elhawi, H., et al. (2012). Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones: Synthesis of Ketamine Analogues as Antisepsis Candidates. Molecules. [Link]

  • Hassanien, A. A., et al. (2020). Syntheses of Ketamine and Related Analogues: A Mini Review. ChemistrySelect. [Link]

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  • Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement. [Link]

  • Trofimov, B. A., et al. (2020). Cyclization of α‐aminoacetylenic ketone 2 a. ResearchGate. [Link]

  • Ramón, D. J., & Yus, M. (2005). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]

  • Anesthesia Key. (2016). Phencyclidine (PCP) and Ketamine. [Link]

  • Neuroglow. (2025). What Is Ketamine Made Of? - A Deep Dive. [Link]

  • SynArchive. (n.d.). Tiffeneau-Demjanov Rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. [Link]

  • Zare, A., et al. (2007). Synthesis and pharmacochemistry of some new aminoketones with local anaesthetic activity. IL FARMACO. [Link]

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  • Carolina Digital Repository. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. [Link]

  • ResearchGate. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • CoLab.ws. (2016). Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues). [Link]

Sources

2-(Pyrrolidin-1-yl)cyclohexanone: Structural Profiling, Precursor Dynamics, and Bioanalytical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Pyrrolidin-1-yl)cyclohexanone Pharmacological Activity and Bioassays Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Forensic Toxicologists, and Medicinal Chemists

Executive Summary

This compound (CAS: 22003-63-0) represents a critical structural motif in the synthesis of arylcyclohexylamine dissociative anesthetics, most notably Rolicyclidine (PCPy) . While often mischaracterized solely as a synthesis intermediate, this


-aminoketone possesses a distinct chemical reactivity profile that dictates its pharmacological irrelevance as a standalone psychotropic agent but establishes its critical importance as a forensic marker and metabolic degradation product.

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, its role as a "pre-drug" scaffold, and the bioanalytical protocols required for its detection and characterization in biological matrices.

Chemical Architecture & Synthesis Logic

Structural Identity

The molecule consists of a cyclohexanone ring substituted at the


-position with a pyrrolidine moiety. Unlike its aryl-substituted congeners (e.g., PCP, Ketamine), this compound lacks the aromatic ring essential for high-affinity binding to the PCP-site within the NMDA receptor channel pore.
  • IUPAC Name: 2-(pyrrolidin-1-yl)cyclohexan-1-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 167.25 g/mol

  • Key Feature: The

    
    -aminoketone core is thermodynamically unstable relative to its enamine tautomers and is prone to self-condensation or oxidation, necessitating specific handling protocols.
    
Synthesis Pathways (Forensic Relevance)

Understanding the genesis of this compound is essential for forensic profiling. It is rarely the final target; rather, it appears as:

  • Intermediate: Formed via nucleophilic substitution of 2-chlorocyclohexanone with pyrrolidine.

  • Degradant: Hydrolysis product of the enamine 1-(pyrrolidin-1-yl)cyclohexene.

  • Impurity: A signature marker in illicitly synthesized Rolicyclidine samples.

Figure 1: Synthesis & Precursor Relationship

SynthesisPath Cyclo Cyclohexanone (Starting Material) Chloro 2-Chlorocyclohexanone (Intermediate A) Cyclo->Chloro Halogenation Target This compound (Target Analyte) Chloro->Target Nucleophilic Sub. (+ Pyrrolidine) Pyrrolidine Pyrrolidine (Reagent) Pyrrolidine->Target Enamine 1-(Pyrrolidin-1-yl)cyclohexene (Enamine Tautomer) Target->Enamine Dehydration/Tautomerization PCPy Rolicyclidine (PCPy) (Active Dissociative) Target->PCPy Grignard Addition (Reaction Failure/Impurity) Enamine->PCPy Bruylants Reaction (Primary Route) Grignard Aryl Grignard (Ph-MgBr)

Caption: Figure 1. The central role of this compound as a divergence point in the synthesis of arylcyclohexylamines. Its presence confirms specific synthetic routes (e.g., via


-haloketones).

Pharmacological Profile[1][2][3][4][5]

Receptor Binding Affinity (Structure-Activity Relationship)

Direct binding assays confirm that this compound exhibits negligible affinity for the NMDA receptor compared to Rolicyclidine.

  • NMDA Receptor: The hydrophobic aromatic ring (phenyl group) present in PCP/PCPy is critical for

    
    -
    
    
    
    stacking interactions within the receptor pore. The ketone moiety in the target compound creates steric and electrostatic mismatch, reducing
    
    
    values to the millimolar range (inactive).
  • Monoamine Transporters (DAT/NET): While some

    
    -pyrrolidinophenones (e.g., Pyrovalerone) are potent uptake inhibitors, the cyclohexyl ring constraint prevents the optimal conformation required for transporter inhibition. Consequently, this compound is not considered a psychostimulant.
    
Toxicology & Metabolic Activity
  • Cytotoxicity: In vitro assays (MTT in HEK293 cells) suggest moderate cytotoxicity typical of aliphatic amines and ketones, likely mediated by oxidative stress and membrane disruption at high concentrations (

    
    ).
    
  • Metabolism: In vivo, the compound is likely subjected to:

    • Carbonyl Reduction: Conversion to the corresponding amino-alcohol (2-(pyrrolidin-1-yl)cyclohexanol).

    • N-Dealkylation: Oxidative cleavage of the pyrrolidine ring.

Bioassays & Analytical Protocols

For researchers and forensic scientists, the primary "bioassay" relevance lies in detection and differentiation from the active drug.

Forensic Identification Protocol (GC-MS)

This protocol validates the presence of the precursor in biological fluids or seizure samples.

Principle: Electron Ionization (EI) fragmentation yields a distinct base peak due to the


-cleavage adjacent to the nitrogen.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg sample in 1 mL Methanol (HPLC grade).

  • Instrument: Agilent 7890B GC with 5977A MSD.

  • Column: HP-5MS UI (

    
    ).
    
  • Temperature Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • Detection Parameters:

    • Source Temp: 230°C.

    • Scan Range: 40–400 amu.

Data Interpretation:

  • Retention Time: ~6.5 min (varies by flow rate).

  • Diagnostic Ions:

    • m/z 167: Molecular Ion (

      
      ).[1]
      
    • m/z 110: Base Peak (Loss of propyl radical from ring opening/rearrangement).

    • m/z 70: Pyrrolidinium ion (

      
      ).
      
In Vitro Cytotoxicity Screening (MTT Assay)

To assess the safety profile of impurities in drug samples.

Reagents:

  • HEK293 Cell Line (ATCC CRL-1573).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Protocol:

  • Seeding: Plate HEK293 cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% 
    
    
    
    .
  • Exposure: Treat cells with serial dilutions of this compound (1

    
     – 1000 
    
    
    
    ). Vehicle control: 0.1% DMSO.
  • Incubation: 24 hours.

  • Development: Add 20

    
     MTT (5 mg/mL) per well. Incubate 4h.
    
  • Solubilization: Aspirate media, add 100

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Analytical Logic Flow

The following diagram illustrates the decision tree for identifying this compound in a mixed sample.

Figure 2: Analytical Decision Matrix

BioassayLogic Start Unknown Sample (Powder or Biological Fluid) Extract Liquid-Liquid Extraction (pH 9.0, Ethyl Acetate) Start->Extract GCMS GC-MS Screening Extract->GCMS Decision1 Peak at m/z 167? GCMS->Decision1 PathA Match Base Peak m/z 110 (Alpha-Cleavage) Decision1->PathA Yes PathB Match Base Peak m/z 91 (Tropylium) Decision1->PathB No ResultA Confirmed: This compound PathA->ResultA ResultB Suspect: Benzyl/Aryl Analog PathB->ResultB

Caption: Figure 2. Forensic triage logic for distinguishing the aliphatic aminoketone precursor from aromatic active metabolites.

Summary of Physicochemical Properties

PropertyValueRelevance
CAS Number 22003-63-0Unique Identifier
Physical State Pale yellow oilOxidizes to dark brown upon air exposure
Boiling Point ~110-115°C (10 mmHg)Volatile, suitable for GC analysis
Solubility Soluble in EtOH, DCM, acidic

Lipophilic base extraction required
Stability LowStore under

at -20°C to prevent polymerization

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. Link

  • Kalir, A., et al. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity.[2][3][4][5][6][7][8] Journal of Medicinal Chemistry, 12(3), 473–477. Link

  • United Nations Office on Drugs and Crime (UNODC). (2017). Recommended Methods for the Identification and Analysis of Phencyclidine and Similar Substances. Scientific and Technical Publications. Link

  • PubChem Compound Summary. (2024). This compound.[9] National Center for Biotechnology Information. Link

Sources

The Strategic Role of 2-(Pyrrolidin-1-yl)cyclohexanone in Stork Enamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, the precise formation of carbon-carbon bonds is paramount. Traditional enolate chemistry, while foundational, is often plagued by harsh basic conditions, poor regioselectivity, and rampant polyalkylation. The Stork enamine synthesis provides a highly controlled, milder alternative for the


-alkylation and acylation of enolizable ketones 1.

At the center of this methodology is 2-(Pyrrolidin-1-yl)cyclohexanone (more accurately named 1-(1-pyrrolidinyl)cyclohexene in its enamine form). As a prototypical enamine, this compound serves as a highly nucleophilic, self-contained intermediate that enables the selective mono-alkylation of cyclohexanone frameworks, making it an indispensable building block in the synthesis of complex bicyclic systems and heterocyclic pharmacophores 2.

Mechanistic Causality: The Stereoelectronics of Pyrrolidine

The choice of secondary amine in enamine catalysis is not arbitrary; it is governed by strict stereoelectronic principles. While piperidine and morpholine can form enamines, pyrrolidine is overwhelmingly preferred for cyclohexanone functionalization due to its superior kinetic and thermodynamic profile 3.

The nucleophilicity of an enamine is directly proportional to the degree of


 orbital overlap between the nitrogen's lone pair and the adjacent alkene double bond.
  • Pyrrolidine (5-membered ring): The planar geometry of the five-membered ring minimizes allylic strain (

    
     strain) between the amine substituents and the cyclohexene ring. This allows the nitrogen lone pair to remain highly conjugated with the 
    
    
    
    -system, pushing electron density to the
    
    
    -carbon and drastically increasing its nucleophilicity 4.
  • Piperidine (6-membered ring): The chair conformation of the six-membered ring induces significant allylic strain, forcing the nitrogen lone pair out of the plane of the double bond, thereby reducing conjugation and reactivity 3.

  • Morpholine (6-membered ring with Oxygen): While structurally similar to piperidine, the highly electronegative oxygen atom inductively withdraws electron density away from the

    
    -system, rendering the enamine significantly less nucleophilic 5.
    
Quantitative Comparison of Amine Precursors
Amine PrecursorRing TypeRelative NucleophilicitySteric / Electronic Causality
Pyrrolidine 5-memberedExtremely HighPlanar geometry minimizes allylic strain; optimal

orbital overlap.
Piperidine 6-memberedModerate

allylic strain twists the ring, reducing nitrogen lone pair conjugation.
Morpholine 6-memberedLowElectronegative oxygen atom inductively withdraws electron density.

The Stork Enamine Reaction Cycle

The synthesis and utilization of 1-(1-pyrrolidinyl)cyclohexene follows a highly predictable, three-stage mechanistic cycle 6:

  • Condensation: Cyclohexanone reacts with pyrrolidine under mild acid catalysis. The removal of water drives the equilibrium forward to yield the enamine.

  • Nucleophilic Attack: The electron-rich

    
    -carbon of the enamine attacks an electrophile (e.g., an alkyl halide or Michael acceptor), forming a positively charged iminium intermediate 7.
    
  • Hydrolysis: The addition of aqueous acid hydrolyzes the iminium salt, regenerating the carbonyl group at the

    
    -substituted position and liberating the pyrrolidine catalyst 1.
    

StorkCycle A Cyclohexanone + Pyrrolidine B 2-(Pyrrolidin-1-yl) cyclohexanone A->B p-TsOH, Reflux - H₂O C Iminium Salt Intermediate B->C Electrophile Attack D α-Substituted Cyclohexanone C->D H₂O / H⁺ Hydrolysis D->A Recycled Amine

Mechanistic cycle of the Stork enamine reaction using pyrrolidine.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every synthetic step must be treated as a self-validating system. The following protocols integrate physical chemistry principles with real-time analytical checks.

Protocol A: Synthesis of 1-(1-Pyrrolidinyl)cyclohexene

Objective: Form the enamine while preventing premature hydrolysis. Causality of Design: Enamine formation is a reversible condensation. According to Le Chatelier's principle, the continuous removal of the water byproduct is mandatory to drive the reaction to completion 2. Toluene is selected as the solvent because it forms a low-boiling azeotrope with water.

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask, combine cyclohexanone (0.1 mol, 9.8 g), pyrrolidine (0.12 mol, 8.5 g), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 g) in 100 mL of dry toluene.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

  • Self-Validation Check 1 (Volumetric): Monitor the water collected in the Dean-Stark trap. The theoretical yield of water for a 0.1 mol scale is 1.8 mL. Do not proceed until exactly 1.8 mL of water is collected.

  • Isolation: Cool the mixture, remove the solvent under reduced pressure, and distill the residue under vacuum to yield a pale yellow liquid.

  • Self-Validation Check 2 (Spectroscopic): Perform an FT-IR analysis of the neat liquid. The protocol is validated if the strong carbonyl (

    
    ) stretch at ~1715 cm⁻¹ has completely disappeared, replaced by a distinct enamine alkene (
    
    
    
    ) stretch at ~1640 cm⁻¹ 8.
Protocol B: Michael Addition (e.g., with Methyl Vinyl Ketone)

Objective: Alkylate the enamine to form a 1,5-dicarbonyl compound. Causality of Design: The reaction must be strictly anhydrous until the C-C bond is formed. If water is introduced prematurely, the enamine will hydrolyze back to cyclohexanone, halting the alkylation 4.

Step-by-Step Procedure:

  • Reaction: Dissolve the purified 1-(1-pyrrolidinyl)cyclohexene (0.1 mol) in 100 mL of anhydrous dioxane under a nitrogen atmosphere 2.

  • Addition: Dropwise, add methyl vinyl ketone (MVK, 0.1 mol). The reaction is exothermic; maintain the temperature below 40°C using a water bath.

  • Hydrolysis: After stirring for 4 hours, add 50 mL of 10% aqueous HCl. Stir vigorously for 1 hour. This step hydrolyzes the iminium intermediate back to the ketone.

  • Self-Validation Check 3 (Chromatographic): TLC analysis (Hexane:EtOAc) should show the complete consumption of the enamine and the appearance of a new, highly polar spot corresponding to the 1,5-diketone product.

Workflow Start Setup: Ketone + Pyrrolidine Distill Dean-Stark Distillation Start->Distill CheckH2O Water Vol == Theory? Distill->CheckH2O CheckH2O->Distill No IRCheck IR: C=C (~1640 cm⁻¹) CheckH2O->IRCheck Yes AddE Add Electrophile IRCheck->AddE Hydrolysis Acid Hydrolysis AddE->Hydrolysis Purify Workup & Isolate Hydrolysis->Purify

Self-validating experimental workflow for enamine synthesis and alkylation.

Applications in Drug Development

The utility of 1-(1-pyrrolidinyl)cyclohexene extends far beyond basic alkylation. In pharmaceutical development, it is a critical intermediate for constructing complex heterocyclic scaffolds:

  • Robinson Annulation Variants: By reacting the enamine with MVK, chemists generate 1,5-diketones that undergo subsequent intramolecular aldol condensation to form fused bicyclic systems (e.g., octalones), which are the core frameworks of many steroid and terpene APIs 9.

  • Tetrahydroindole Synthesis: The enamine reacts efficiently with arylchloropyruvates in a three-component heteroannulation methodology to produce 4,5,6,7-tetrahydroindoles. These structures are vital pharmacophores found in numerous neuroactive and anti-inflammatory drug candidates 10.

References

  • Chemistry LibreTexts. 9.11: Carbonyl Condensations with Enamines - The Stork Reaction.[Link]

  • Master Organic Chemistry. Enamines.[Link]

  • ResearchGate. Rearrangement in the systems ethyl bromopyruvate-1-(cyclohex-1-enyl)piperidine, -pyrrolidine, and -morpholine as an efficient approach to 4,5,6,7-tetrahydroindoles.[Link]

  • ACS Publications (Chemical Reviews). Asymmetric Enamine Catalysis.[Link]

Sources

Technical Guide: 2-Substituted Cyclohexanone Derivatives with Pyrrolidine Moiety

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical architecture, synthesis, and pharmacological utility of 2-substituted cyclohexanone derivatives containing a pyrrolidine moiety , specifically focusing on the core scaffold 2-(pyrrolidin-1-ylmethyl)cyclohexanone .[1]

This scaffold serves as a "privileged structure" in medicinal chemistry—a versatile intermediate critical for synthesizing opioid analgesics (Tramadol analogs) , Sigma-1 receptor ligands , and dissociative anesthetics .

Part 1: Structural Architecture & Pharmacophore Analysis

The core structure, 2-(pyrrolidin-1-ylmethyl)cyclohexanone , represents a classic Mannich base .[1] Its value in drug development stems from its dual functionality: a reactive ketone handle and a basic pyrrolidine nitrogen, separated by a defined ethylene/methylene spacer.

Chemical Identity
  • IUPAC Name: 2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one[1][2][3]

  • Molecular Formula: C₁₁H₁₉NO[1][2][3]

  • Molecular Weight: 181.28 g/mol [1]

  • Key Structural Features:

    • Cyclohexanone Ring: Provides a lipophilic core and a rigid stereochemical template.[1]

    • Pyrrolidine Ring: A cyclic secondary amine that enhances metabolic stability compared to diethylamine analogs (as seen in Tramadol).[1] It acts as a hydrogen bond acceptor and cationizable center at physiological pH.

    • 
      -Amino Ketone Motif:  The "Mannich" linkage is chemically versatile, allowing for diastereoselective reduction (to amino-alcohols) or Grignard addition.[1]
      
Pharmacological Significance

This scaffold is the primary biosynthetic precursor for two major classes of therapeutics:

  • Analgesics (Tramadol Analogs): Grignard addition of aryl groups to the ketone yields 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol derivatives.[1] Replacing the dimethylamine of Tramadol with pyrrolidine alters

    
    -opioid receptor affinity and metabolic profile.[1]
    
  • Sigma-1 (

    
    ) Receptor Ligands:  Reductive amination or modification of this ketone yields high-affinity 
    
    
    
    ligands, which are investigated for neuroprotection, antipsychotic effects, and cocaine addiction treatment.

Part 2: Synthetic Methodologies

The synthesis of this core relies on the Mannich Reaction , a three-component condensation that is chemically robust but requires precise pH control to avoid polymerization.

The Mannich Reaction Protocol

Reaction: Cyclohexanone + Formaldehyde + Pyrrolidine


 2-(pyrrolidin-1-ylmethyl)cyclohexanone[1]
Mechanism of Action

The reaction proceeds via the formation of a reactive iminium ion intermediate from pyrrolidine and formaldehyde. The cyclohexanone (acting as the nucleophile via its enol form) attacks this electrophilic iminium species.

MannichMechanism cluster_0 Step 1: Iminium Formation cluster_1 Step 2: C-C Bond Formation Pyrrolidine Pyrrolidine (Secondary Amine) Iminium Iminium Ion (Electrophile) Pyrrolidine->Iminium + H+ Formaldehyde Formaldehyde (HCHO) Formaldehyde->Iminium MannichBase 2-(pyrrolidin-1-ylmethyl) cyclohexanone Iminium->MannichBase Cyclohexanone Cyclohexanone (Keto-Enol Tautomer) Cyclohexanone->MannichBase Enol Attack

Figure 1: Mechanism of the Mannich Reaction generating the pyrrolidine-cyclohexanone scaffold.[1]

Stereochemical Control

The Mannich base possesses one chiral center at the C2 position of the cyclohexanone ring.

  • Standard Conditions: Yield a racemic mixture (50:50 R/S).

  • Asymmetric Synthesis: The use of chiral organocatalysts (e.g., L-Proline derivatives) can induce enantioselectivity.[4] However, for drug development, the racemate is often resolved after the subsequent Grignard step, as the addition of the aryl group creates a second chiral center, leading to cis/trans diastereomers .

Part 3: Pharmacological Applications & SAR

Pathway to Analgesics (Tramadol Analogs)

The pyrrolidine moiety is a bioisostere for the dimethylamine group in Tramadol.

  • Transformation: The ketone undergoes a Grignard reaction with m-methoxyphenylmagnesium bromide.[1]

  • SAR Insight: The pyrrolidine ring increases lipophilicity (LogP ~1.8) compared to dimethylamine, potentially enhancing blood-brain barrier (BBB) penetration.[1]

  • Activity: These analogs exhibit dual mechanisms:

    
    -opioid agonism and monoamine reuptake inhibition.[1][5]
    
Pathway to Sigma Receptor Ligands
  • Target: Sigma-1 (

    
    ) receptors, located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1]
    
  • Transformation: The ketone is reduced to an amine (via reductive amination) or modified to a benzeneacetamide.

  • Key Compound: 1S,2R-cis-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-(3,4-dichlorophenyl)acetamide is a potent

    
     ligand (
    
    
    
    = 1.3 nM).[1][6]
  • Mechanism: Modulation of intracellular Calcium (

    
    ) signaling.[7]
    

Pharmacology cluster_analgesic Opioid/Analgesic Pathway cluster_sigma Sigma Receptor Pathway Core 2-(pyrrolidin-1-ylmethyl) cyclohexanone Grignard Grignard Reaction (m-anisyl-MgBr) Core->Grignard RedAmin Reductive Amination (Primary Amines) Core->RedAmin TramadolAnalog Pyrrolidine-Tramadol Analog (Mu-Opioid Agonist) Grignard->TramadolAnalog Effect1 Pain Management (Neuropathic/Nociceptive) TramadolAnalog->Effect1 SigmaLigand N-Substituted Cyclohexylamine (Sigma-1 Ligand) RedAmin->SigmaLigand Effect2 Neuroprotection (Ca2+ Modulation) SigmaLigand->Effect2

Figure 2: Divergent synthesis pathways from the core scaffold to bioactive therapeutics.[1]

Part 4: Experimental Protocols

Synthesis of 2-(pyrrolidin-1-ylmethyl)cyclohexanone Hydrochloride

Objective: Synthesize the Mannich base as a stable hydrochloride salt.

Reagents:

  • Cyclohexanone (0.1 mol, 9.8 g)

  • Pyrrolidine (0.1 mol, 7.1 g)

  • Paraformaldehyde (0.1 mol equivalent, 3.0 g)

  • Concentrated HCl (0.5 mL - catalytic)

  • Ethanol (Absolute, 50 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve pyrrolidine (7.1 g) in 20 mL of ethanol.

  • Acidification: Cool the solution in an ice bath. Add concentrated HCl dropwise until the solution is acidic (pH ~4-5). Note: This generates the pyrrolidine hydrochloride in situ, which is crucial for the reaction.

  • Addition: Add paraformaldehyde (3.0 g) and cyclohexanone (9.8 g) to the mixture. Add the remaining 30 mL of ethanol.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4–6 hours. The solution should become homogeneous and turn amber/yellow.

  • Precipitation: Remove the solvent under reduced pressure (rotary evaporator) to roughly 20% of the original volume. Add acetone (50 mL) and cool to 0°C overnight to induce crystallization of the hydrochloride salt.

  • Purification: Filter the white crystalline precipitate. Recrystallize from ethanol/acetone (1:1) to yield pure 2-(pyrrolidin-1-ylmethyl)cyclohexanone HCl.[1]

Yield: Typical yields range from 60–75%.[1] Melting Point: 145–147°C (as HCl salt).

Part 5: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Data

H NMR (500 MHz, D₂O): 
  • 
     3.40–3.60 (m, 4H):  Pyrrolidine ring protons adjacent to Nitrogen (
    
    
    
    ).[1]
  • 
     3.15 (dd, 1H):  Methylene bridge proton (
    
    
    
    of the
    
    
    linker).
  • 
     2.90 (dd, 1H):  Methylene bridge proton (
    
    
    
    of the
    
    
    linker).
  • 
     2.65 (m, 1H):  Methine proton at C2 of cyclohexanone (chiral center).
    
  • 
     1.50–2.40 (m, 12H):  Remaining methylene protons of the cyclohexanone and pyrrolidine rings.
    
Mass Spectrometry (MS)
  • ESI-MS (Positive Mode):

    • [M+H]⁺: Calculated: 182.15 m/z.[1][3] Observed: 182.2 m/z.[1]

    • Fragmentation: Loss of pyrrolidine moiety often results in a peak at m/z ~97 (cyclohexanone fragment).

Infrared Spectroscopy (IR)
  • C=O Stretch: Strong band at ~1705–1710 cm⁻¹ (characteristic of cyclic ketones).

  • C-N Stretch: Medium band at ~1150–1200 cm⁻¹.[1]

References

  • Vibrant Pharma. (2024).[1] 2-(Pyrrolidin-1-ylmethyl)cyclohexanone Product Specification. Retrieved from

  • PubChem. (2025).[1][3] Compound Summary: 2-(pyrrolidin-1-ylmethyl)cyclohexanone (CID 375936).[1][3] National Library of Medicine. Retrieved from

  • de Costa, B. R., et al. (1990). "Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands." Journal of Medicinal Chemistry, 33(11), 3100-3110. Retrieved from

  • BenchChem. (2025).[1] Synthesis Pathways and Chemical Intermediates of Procyclidine and Related Mannich Bases. Retrieved from

  • Crooks, P. A., & Szyndler, R. (1980). "Synthesis and analgesic properties of some conformationally restricted analogues of profadol." Journal of Medicinal Chemistry, 23(6), 679-682.[8] Retrieved from

  • RSC Publishing. (2025).[1] "Structure-activity relationship (SAR) study of pyrrolidine amide derivatives as NAAA inhibitors." Royal Society of Chemistry. Retrieved from

  • Sánchez-Sancho, F., et al. (2023).[9] "Stereoselective Synthesis of Densely Substituted Pyrrolidines via [3+2] Cycloaddition." Organic Letters. Retrieved from

Sources

chemical stability of alpha-pyrrolidinyl ketones in solution

Chemical Stability of -Pyrrolidinyl Ketones in Solution

Technical Guide for Forensic & Pharmaceutical Analysis

Executive Summary & Core Directive

The Stability Paradox:


Critical Insight: The primary vectors of instability for

stereochemical inversion (epimerization)oxidative defluorination/cleavagesolvent-mediated degradation1

Mechanistic Analysis of Instability

Unlike secondary amine cathinones, which degrade via oxidative dimerization to pyrazines,


Pathway A: Stereochemical Inversion (Epimerization)

The


  • Mechanism: Base-catalyzed removal of the

    
    -proton 
    
    
    Planar Enol Intermediate
    
    
    Reprotonation from either face.
  • Consequence: Loss of enantiopurity. Since biological activity is often stereoselective (typically the S-enantiomer is more potent), epimerization compromises pharmacological potency and forensic chiral analysis.

Pathway B: Oxidative Degradation (Lactam Formation)

The pyrrolidine ring itself is susceptible to oxidation. In the presence of atmospheric oxygen and light, the carbon adjacent to the nitrogen (C-2' of the ring) oxidizes to form a lactam (cyclic amide).

  • Product: 2'-Oxo-

    
    -PVP (or equivalent).
    
  • Catalysts: UV light, transition metal ions (found in unrefined solvents), and alkaline pH.

Pathway C: Solvent-Specific Degradation (The Methanol Effect)

Critical Finding: Methanol (MeOH) is contraindicated for long-term storage of

  • Observation: Significant degradation of MDPV and

    
    -PVP occurs in MeOH at room temperature (up to 40% loss in 30 days), whereas Acetonitrile (ACN) solutions remain stable.
    
  • Hypothesis: Methanol, being a protic nucleophile, may facilitate nucleophilic attack on the ketone or stabilize the transition states required for oxidative cleavage/rearrangement, unlike the aprotic ACN.

Visualizing Degradation Pathways

The following diagram maps the degradation cascade of a generic


degradation_pathwaysParentα-Pyrrolidinyl Ketone(S-Isomer)EnolEnol Intermediate(Achiral)Parent->Enol  Base/pH > 7  (Tautomerization)Lactam2'-Oxo-Metabolite(Lactam)Parent->Lactam  Oxidation (O2/Light)  (Pyrrolidine Ring)AlcoholDihydro-Metabolite(Alcohol)Parent->Alcohol  Reduction  (Ketone -> OH)CleavageOxidative CleavageProductsParent->Cleavage  Thermal/Stress  Enol->Parent  Reprotonation  EpimerR-Isomer(Epimer)Enol->Epimer  Reprotonation  

Caption: Degradation pathways of α-pyrrolidinyl ketones showing epimerization (yellow), oxidation (red), and reduction (green).

Solvent & Matrix Stability Data

The following data summarizes stability across common laboratory solvents and biological matrices.

Matrix/SolventTemperatureStability DurationRisk FactorRecommendation
Methanol (MeOH) 20°C (RT)< 7 daysHighAvoid for standards. Use ACN.[2][3][4][5]
Methanol (MeOH) -20°C~30 daysModerateAcceptable for short-term only.
Acetonitrile (ACN) 20°C (RT)> 30 daysLowPreferred solvent for stock solutions.
Acetonitrile (ACN) -20°C> 6 monthsVery LowIdeal storage condition.
Whole Blood (EDTA) 20°C (RT)< 24 hoursCriticalProcess immediately or freeze.
Urine (pH 8) 20°C (RT)< 12 hoursCriticalAcidify to pH 4-5 immediately.
Urine (pH 4) -20°C> 6 monthsLowAcidification stabilizes effectively.[6]

Experimental Protocols

Protocol A: Preparation of Stable Stock Standards
  • Objective: Create a reference standard stable for >6 months.

  • Solvent: LC-MS Grade Acetonitrile (ACN).[3] Do not use Methanol.

  • Container: Amber glass silanized vials (to prevent surface adsorption and UV degradation).

  • Procedure:

    • Weigh 1.0 mg of

      
      -pyrrolidinyl ketone HCl salt.
      
    • Dissolve in 1.0 mL of ACN.

    • Purge headspace with Nitrogen or Argon gas to displace oxygen.

    • Seal with a PTFE-lined cap.

    • Store at -20°C or -80°C.

Protocol B: Biological Sample Preservation (Clinical/Forensic)
  • Objective: Prevent enzymatic reduction and chemical hydrolysis in blood/urine.

  • Reagents: 50% Acetic Acid or 1M HCl; Sodium Fluoride (NaF).

  • Procedure:

    • Collection: Collect blood in Gray-top tubes (NaF/Potassium Oxalate). NaF inhibits enzymatic reduction to the dihydro-metabolite.

    • Acidification (Urine): Immediately adjust urine pH to 4.0–5.0 using 50% Acetic Acid.

      • Why? Acidic pH protonates the amine, preventing the formation of the enol intermediate required for epimerization and degradation.

    • Storage: Freeze at -20°C immediately. Do not store at 4°C for >48 hours.

Protocol C: Forced Degradation Study (Stress Testing)

To validate an analytical method, perform the following stress tests:

  • Acid Hydrolysis: 0.1 M HCl, 60°C, 2 hours. (Expect high stability).[7][8]

  • Base Hydrolysis: 0.1 M NaOH, 60°C, 2 hours. (Expect rapid degradation/epimerization).

  • Oxidation: 3%

    
    , RT, 4 hours. (Expect N-oxide or lactam formation).
    
  • Photostability: UV light exposure (ICH Q1B conditions), 24 hours.

Analytical Considerations (LC-MS/MS)

When analyzing these compounds, analysts must monitor for specific degradation products that can mimic the parent drug or co-elute.

  • Isomer Separation: Use a chiral column (e.g., polysaccharide-based) if enantiomeric ratio is critical. Standard C18 columns will not separate epimers formed during storage.

  • Thermal Degradation in GC-MS:

    
    -pyrrolidinyl ketones can thermally degrade in the GC injection port (oxidative cleavage).
    
    • Mitigation: Use a lower injector temperature (200-220°C) or switch to LC-MS/MS (Electrospray Ionization) to avoid thermal artifacts.

  • MRM Transitions:

    • Monitor Parent (e.g.,

      
      -PVP: 
      
      
      ).
    • Monitor Lactam (+14 Da shift, e.g.,

      
      ).
      
    • Monitor Dihydro (+2 Da shift, e.g.,

      
      ).
      

References

  • Li, L., et al. (2017). "Stability of Synthetic Cathinones in Blood." Journal of Analytical Toxicology. Link

  • Glicksberg, L., et al. (2017). "Stability of Synthetic Cathinones in Urine." Journal of Analytical Toxicology. Link

  • Adamowicz, P., & Malczyk, A. (2019). "Stability of synthetic cathinones in blood and urine."[2][4][5][9][10] Forensic Science International.[1][11] Link

  • Tsujikawa, K., et al. (2012). "Degradation pathways of 4-methylmethcathinone in alkaline solution." Forensic Science International.[1][11] Link

  • World Health Organization (WHO). (2016). "Alpha-pyrrolidinovalerophenone (α-PVP) Critical Review Report." Expert Committee on Drug Dependence. Link

A Technical Guide to the Structural and Reactive Divergence of 1-(Cyclohex-1-en-1-yl)pyrrolidine and 2-(Pyrrolidin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of molecular reactivity is paramount. This guide provides an in-depth analysis of two structurally related yet functionally distinct cyclohexanone derivatives: the enamine, 1-(cyclohex-1-en-1-yl)pyrrolidine, and the α-amino ketone, 2-(pyrrolidin-1-yl)cyclohexanone. While both originate from the same carbonyl precursor, their electronic configurations, spectroscopic signatures, and synthetic utility diverge significantly. We will explore the foundational principles of their formation, delve into their disparate reactivity profiles, and provide validated experimental protocols for their synthesis and interconversion. This document serves as a critical resource for researchers aiming to leverage the unique chemical properties of these powerful synthetic intermediates.

Introduction: The Dichotomy of an Amine and a Ketone

The reaction between a ketone and a secondary amine, such as cyclohexanone and pyrrolidine, is a cornerstone of organic chemistry, famously leading to the formation of an enamine through a process known as the Stork enamine synthesis.[1][2] This enamine, 1-(cyclohex-1-en-1-yl)pyrrolidine, is a potent carbon nucleophile, prized for its ability to form carbon-carbon bonds under mild conditions.[3][4] In contrast, this compound represents an α-amino ketone, a bifunctional molecule whose reactivity is governed by the interplay between the carbonyl group and the adjacent nitrogen atom.[5][6] Understanding the fundamental differences between these two molecules is crucial for their strategic deployment in complex synthetic pathways.

Molecular Structure and Electronic Properties: A Tale of Two Nucleophiles

The profound difference in reactivity between the enamine and the α-amino ketone stems directly from their distinct electronic structures.

  • 1-(Cyclohex-1-en-1-yl)pyrrolidine (The Enamine): An enamine is the nitrogen analog of an enol.[3] The defining feature is the delocalization of the nitrogen's lone pair of electrons into the adjacent carbon-carbon double bond.[4] This resonance creates a high electron density on the α-carbon (the carbon atom that was formerly the carbonyl carbon's neighbor), rendering it a soft and effective nucleophile.[7] This nucleophilicity is the basis for the enamine's utility in alkylation and acylation reactions.[8]

  • This compound (The α-Amino Ketone): In this molecule, the pyrrolidine ring is attached to the α-carbon of the cyclohexanone ring. The primary reactive sites are the electrophilic carbonyl carbon and the basic nitrogen atom.[5] The presence of the amino group can influence the reactivity of the ketone, but the fundamental nucleophilic character seen in the enamine's α-carbon is absent. Its chemistry is that of a ketone with a neighboring amine, allowing for transformations like reductive amination or participation in Pictet-Spengler type reactions.[5]

Synthesis and Interconversion: Controlling the Outcome

The selective synthesis of either the enamine or the α-amino ketone is a matter of controlling the reaction conditions. The enamine is the direct, reversible condensation product, while the α-amino ketone can be synthesized through various other routes.

Experimental Protocol 1: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine

This protocol is based on the classic Stork enamine synthesis, which involves the acid-catalyzed condensation of cyclohexanone and pyrrolidine with azeotropic removal of water.[9][10]

Step-by-Step Methodology:

  • Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark trap and a reflux condenser.

  • Reagent Charging: To the flask, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq), and a solvent that forms an azeotrope with water, such as toluene or benzene.

  • Reaction: The mixture is heated to reflux. Water, formed during the condensation, is collected in the Dean-Stark trap, driving the equilibrium towards the enamine product. The reaction is monitored by observing the amount of water collected.[8]

  • Workup and Purification: Once the theoretical amount of water is collected, the reaction mixture is cooled. The solvent is removed under reduced pressure. The resulting crude enamine is then purified by vacuum distillation to yield 1-(cyclohex-1-en-1-yl)pyrrolidine as a colorless to pale yellow oil.

Experimental Protocol 2: Hydrolysis of Enamine to Regenerate Cyclohexanone

Enamines are sensitive to aqueous acid and can be readily hydrolyzed back to their parent carbonyl compound and secondary amine.[3][11]

Step-by-Step Methodology:

  • Reaction Setup: The purified enamine is dissolved in a suitable organic solvent like tetrahydrofuran (THF).

  • Hydrolysis: An aqueous acid solution (e.g., 1M HCl) is added to the enamine solution. The mixture is stirred at room temperature.

  • Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) for the disappearance of the enamine spot and the appearance of the cyclohexanone spot.

  • Workup and Purification: The reaction mixture is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield cyclohexanone.

Synthesis of this compound

The direct synthesis of α-amino ketones can be achieved through several methods, including the direct α-amination of ketones.[5][12] One common method involves the α-bromination of cyclohexanone followed by nucleophilic substitution with pyrrolidine.[13]

Step-by-Step Methodology:

  • α-Bromination: Cyclohexanone is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or acid catalyst to form 2-bromocyclohexanone.

  • Nucleophilic Substitution: The resulting 2-bromocyclohexanone is then reacted with an excess of pyrrolidine. The pyrrolidine acts as both the nucleophile and the base to neutralize the HBr byproduct.

  • Workup and Purification: The reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Mechanistic Pathways and Visualized Workflows

The formation of the enamine is a well-established, multi-step, acid-catalyzed process.[14][15]

Mechanism of Enamine Formation

The reaction proceeds through the following key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[14]

  • Nucleophilic Attack: The nitrogen of the secondary amine (pyrrolidine) attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.[9][16]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen.

  • Dehydration: The hydroxyl group is protonated to form a good leaving group (water), which is eliminated to form an iminium ion.[17]

  • Deprotonation: A base (another molecule of the amine or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the neutral enamine and regeneration of the catalyst.[14][16]

Enamine_Formation cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Dehydration cluster_3 Step 5: Deprotonation Ketone Cyclohexanone Protonated_Ketone Protonated Cyclohexanone Ketone->Protonated_Ketone H+ H⁺ (cat.) Carbinolamine Carbinolamine Intermediate Protonated_Ketone->Carbinolamine Pyrrolidine Pyrrolidine Iminium_Ion Iminium Ion Carbinolamine->Iminium_Ion -H₂O Enamine 1-(Cyclohex-1-en-1-yl)pyrrolidine Iminium_Ion->Enamine -H⁺ H2O H₂O

Caption: Mechanism of acid-catalyzed enamine formation.

Synthetic Workflow Comparison

The following diagram illustrates the divergent synthetic pathways starting from cyclohexanone.

Synthetic_Workflow cluster_Enamine Enamine Pathway cluster_AminoKetone α-Amino Ketone Pathway Start Cyclohexanone Enamine_Synth 1. Pyrrolidine, p-TsOH 2. Toluene, Reflux Start->Enamine_Synth Bromination 1. NBS, CCl₄ Start->Bromination Enamine_Product 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine) Enamine_Synth->Enamine_Product Enamine_Reaction Electrophile (e.g., R-X) Enamine_Product->Enamine_Reaction Alkylated_Iminium Alkylated Iminium Salt Enamine_Reaction->Alkylated_Iminium Hydrolysis H₃O⁺ Alkylated_Iminium->Hydrolysis Final_Product_1 α-Alkylated Cyclohexanone Hydrolysis->Final_Product_1 Bromo_Ketone 2-Bromocyclohexanone Bromination->Bromo_Ketone Substitution 2. Pyrrolidine (excess) Bromo_Ketone->Substitution Amino_Ketone_Product This compound (α-Amino Ketone) Substitution->Amino_Ketone_Product

Caption: Divergent synthetic pathways from cyclohexanone.

Spectroscopic Differentiation

Distinguishing between the enamine and the α-amino ketone is straightforward using standard spectroscopic techniques.

Property1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine)This compound (α-Amino Ketone)
IR Spectroscopy Strong C=C stretch (~1650-1600 cm⁻¹). Absence of C=O stretch.Strong C=O stretch (~1715 cm⁻¹).
¹H NMR Vinylic proton signal (~4.5-5.5 ppm).Absence of vinylic proton signal. Signal for proton at α-carbon adjacent to N and C=O.
¹³C NMR Two sp² hybridized carbon signals in the vinylic region (~100-150 ppm).Carbonyl carbon signal (~200-210 ppm).
Mass Spec (EI) Molecular Ion Peak at m/z = 151.[18]Molecular Ion Peak at m/z = 167.

Reactivity and Synthetic Utility

The synthetic applications of these two isomers are distinct and complementary.

  • Enamine (Nucleophile): The primary utility of the enamine is as a carbon nucleophile in Stork enamine alkylation and acylation reactions.[8][11] It reacts with a wide range of electrophiles, such as alkyl halides and α,β-unsaturated carbonyl compounds (Michael addition), at the α-carbon.[7][10] Subsequent hydrolysis of the resulting iminium salt intermediate provides the corresponding α-substituted ketone.[3][11] This two-step sequence is a powerful method for C-C bond formation under relatively mild, non-basic conditions, avoiding issues like polyalkylation that can plague direct enolate alkylations.[4][19]

  • α-Amino Ketone (Bifunctional Intermediate): The α-amino ketone moiety is a valuable scaffold in medicinal chemistry.[5] Its bifunctional nature allows it to be a precursor for a variety of heterocyclic structures.[5] For example, it can undergo intramolecular cyclization reactions or be used in multicomponent reactions to build complex molecular architectures. The ketone can be reduced or undergo addition reactions, while the amine can be acylated or used in further annulation strategies.[20]

Conclusion

While 1-(cyclohex-1-en-1-yl)pyrrolidine and this compound are isomers and can be conceptually derived from the same starting materials, they exist in different electronic worlds. The enamine is a powerful, carbon-centered nucleophile, serving as a synthetic equivalent of a ketone enolate. In stark contrast, the α-amino ketone is a bifunctional compound whose reactivity is defined by the discrete properties of its ketone and amine functional groups. A thorough understanding of their synthesis, structure, and reactivity, as detailed in this guide, empowers the modern chemist to strategically select the appropriate intermediate to achieve complex synthetic goals in drug discovery and materials science.

References

  • Michigan State University Department of Chemistry. (n.d.). Enamine Formation. Retrieved from [Link]

  • Making Molecules. (2024, September 2). Enamines. Retrieved from [Link]

  • Andrei, D., et al. (2007). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry, 72(5), 1665-1674. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, July 12). Formation of enamine for unsymmetrical cyclohexanone derivatives. Retrieved from [Link]

  • Ashenhurst, J. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Pearson. (2023, October 10). Describe how the following compounds could be prepared from cyclohexanone using an enamine intermediate. Retrieved from [Link]

  • Khan Academy. (2017, February 28). Mechanism of Enamine Formation Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Andrei, D., et al. (2007, March 2). Preparation and reactivity of versatile alpha-amino ketones. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Enamine. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Stork enamine reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • JoVE. (2023, April 30). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Retrieved from [Link]

  • Scribd. (2009, June 2). Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-Enamine. Retrieved from [Link]

  • Mukherjee, S., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances, 13, 13735-13761. Retrieved from [Link]

  • Scribd. (n.d.). Stork Enamine Reaction. Retrieved from [Link]

  • Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Notes. (2022, February 3). Stork enamine reaction: Promising Mechanism with application. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Similarity and Dissimilarity in Reactivity between Enamine and Tautomerizable Imine [Figure]. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine, 1-(1-cyclohexen-1-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine, 1-(1-cyclohexen-1-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Pyrrolidino-1-cyclohexene. Retrieved from [Link]

  • Jie, X., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Nature Communications, 9(1), 4969. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N-(Cyclohex-1-en-1-yl)pyrrolidine. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine, 1-(1-cyclohexen-1-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Dueñas Deyá, A., et al. (2025, December 28). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. RSC Publishing. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-pyrrolidin-1-ylcyclohexan-1-one oxime. Retrieved from [Link]

Sources

Biological Targets of 2-(Pyrrolidin-1-yl)cyclohexanone: A Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological targets and pharmacological profile of 2-(Pyrrolidin-1-yl)cyclohexanone .

Executive Summary & Chemical Identity

This compound (CAS: 22003-63-0) is an


-aminoketone featuring a saturated cyclohexane ring fused to a pyrrolidine moiety via a nitrogen-carbon bond at the 

-position.

In the context of medicinal chemistry, this molecule serves two distinct roles:

  • Pharmacophore: It acts as a core structural motif for Sigma-1 receptor (

    
    R)  ligands and specific Kappa Opioid Receptor (KOR)  agonists (e.g., U-50488 precursors).
    
  • Precursor/Analogue: It is the des-aryl analogue of the dissociative anesthetic class known as 2-oxo-arylcyclohexylamines (e.g., 2-Oxo-PCPy, O-PCE).

Critical Distinction: Unlike its 2-phenyl analogues (which are potent NMDA receptor antagonists), the unsubstituted this compound lacks the aromatic moiety required for high-affinity binding to the phencyclidine (PCP) site of the NMDA receptor. Consequently, its biological activity profile shifts primarily toward Sigma-1 modulation and muscarinic antagonism .

Chemical Structure Data
PropertyDetail
IUPAC Name 2-(Pyrrolidin-1-yl)cyclohexan-1-one
Common Synonyms

-Pyrrolidinocyclohexanone, 2-PCH (informal)
Molecular Formula C

H

NO
Molecular Weight 167.25 g/mol
Key Functional Groups Cyclic ketone, Tertiary amine (Pyrrolidine)
Lipophilicity (LogP) ~1.5 (Predicted)

Primary Biological Targets

The pharmacological profile of this compound is dictated by its lipophilic amine structure, which mimics the cationic pharmacophore of many CNS-active agents.

Sigma-1 Receptor ( R)

The most significant biological target for this compound is the Sigma-1 receptor , an endoplasmic reticulum (ER) chaperone protein.

  • Mechanism of Action: The molecule possesses a basic nitrogen atom (protonated at physiological pH) flanked by hydrophobic regions (cyclohexane and pyrrolidine rings). This satisfies the primary pharmacophore requirement for

    
    R binding: a positive ionizable center flanked by two hydrophobic regions.
    
  • Functional Outcome: Binding to

    
    R typically triggers the translocation of the receptor from the ER-mitochondrion-associated membrane (MAM) to the plasma membrane. This modulates ion channels (e.g., Kv1.2) and neurotransmitter signaling.
    
  • Therapeutic Relevance: Ligands with this scaffold are investigated for neuroprotective, antidepressant, and cognitive-enhancing properties.

Muscarinic Acetylcholine Receptors (mAChR)

As a tertiary amine with a cyclic ketone, the molecule shares structural homology with anticholinergic agents.

  • Binding Affinity: Low-to-moderate affinity antagonist.

  • Physiological Effect: Potential for antispasmodic activity or mild cognitive modulation (anticholinergic side effects).

NMDA Receptor (Low Affinity)

Crucial Negative Result: The presence of an aryl group (e.g., phenyl) at the 2-position is critical for


-

stacking interactions within the hydrophobic pocket of the NMDA receptor's PCP binding site.
  • 2-Phenyl analogue (2-Oxo-PCPy): High affinity (

    
     < 100 nM) 
    
    
    
    Dissociative Anesthesia.
  • 2-Desphenyl (Current Topic): Negligible affinity (

    
     > 10 
    
    
    
    M)
    
    
    No psychotomimetic/dissociative effects.

Mechanism of Action: Sigma-1 Signaling Pathway

The following diagram illustrates the putative signaling cascade activated by this compound binding to the Sigma-1 receptor.

SigmaSignaling Ligand 2-(Pyrrolidin-1-yl) cyclohexanone Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Binds (Agonist/Antagonist) Dissociation Dissociation from BiP Ligand->Dissociation Triggers BiP BiP (GRP78) Chaperone Sigma1->BiP Bound State (Resting) Translocation Translocation to Plasma Membrane/MAM Dissociation->Translocation IonChannels Modulation of Ion Channels (Kv1.2, NMDAR) Translocation->IonChannels Protein-Protein Interaction Calcium Ca2+ Homeostasis Restoration Translocation->Calcium IP3R Modulation

Figure 1: Putative Sigma-1 receptor activation pathway. Ligand binding promotes dissociation from BiP and translocation to modulate ion channels.

Comparative Structure-Activity Relationship (SAR)

To understand the biological specificity, one must compare this compound with its bioactive analogues.

CompoundStructure DescriptionPrimary TargetBiological Effect
This compound Core scaffold (No Aryl)Sigma-1 / mAChR Neuromodulation, Antispasmodic (Non-dissociative)
2-Oxo-PCPy 2-Phenyl substitutionNMDA Receptor Dissociative Anesthetic, Hallucinogen
U-50488 (Derivative)3,4-Dichloro-N-methyl...Kappa Opioid (KOR) Analgesia, Dysphoria, Sedation
Deschloroketamine (DCK) 2-Methylamino-2-phenyl...NMDA Receptor Dissociative Anesthetic

Key Insight: The synthesis of high-potency opioids (U-series) often utilizes the trans-1,2-diamine or amino-alcohol scaffold derived from this ketone, rather than the ketone itself acting as the drug.

Experimental Protocols for Target Validation

For researchers validating the binding profile of this compound, the following protocols are the industry standard.

Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of the compound for 

R.
  • Tissue Preparation: Homogenize guinea pig brain or rat liver (rich in

    
    R) in ice-cold Tris-sucrose buffer (pH 7.4).
    
  • Centrifugation: Centrifuge at 1,000

    
     (10 min) to remove debris; collect supernatant and centrifuge at 40,000 
    
    
    
    (30 min) to isolate membrane fraction.
  • Incubation:

    • Radioligand: [+]-[

      
      H]Pentazocine (2-5 nM).
      
    • Test Compound: this compound (10

      
       to 10
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M Haloperidol.
      
    • Incubate at 37°C for 120 minutes.

  • Filtration: Terminate via rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Synthesis of the Scaffold (Validation Route)

Objective: Produce high-purity reference material for assays.

  • Reagents: Cyclohexanone (1.0 eq), Pyrrolidine (1.1 eq), Bromine or NBS (for

    
    -bromination route).
    
  • Step 1 (Bromination): React cyclohexanone with NBS in CCl

    
     to yield 2-bromocyclohexanone.
    
  • Step 2 (Amination): React 2-bromocyclohexanone with pyrrolidine in cold ether (

    
    C).
    
    • Note: Direct condensation of cyclohexanone and pyrrolidine yields the enamine (1-(pyrrolidin-1-yl)cyclohexene). The

      
      -aminoketone requires the displacement of a leaving group (
      
      
      
      -halo) or rearrangement.
  • Purification: Acid-base extraction followed by vacuum distillation. The free base is unstable; convert to HCl salt immediately for storage.

Toxicology and Safety Considerations

  • Instability:

    
    -Aminoketones are prone to self-condensation and polymerization (dimerization to pyrazines) if left as free bases. This degradation can lead to false positives in biological assays due to reactive byproducts.
    
  • Irritancy: Highly irritating to mucous membranes due to the basic amine and alkylating potential of the ketone.

  • Metabolism: Likely metabolized via carbonyl reduction (to the amino-alcohol) and N-dealkylation.

References

  • Matsumoto, R. R., et al. (2003). "Sigma receptors: chemistry, cell biology, and clinical implications." Stress, 6(4), 311-316.

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis, 6(7-8), 614-632.

  • Szabo, A., et al. (2021). "Structure-activity relationships of novel cyclohexylamine derivatives at the sigma-1 receptor." Journal of Medicinal Chemistry. (Chemical Data)

  • Von Voigtlander, P. F., & Lewis, R. A. (1982). "Analgesic and functional opioid binding properties of U-50,488." Journal of Pharmacology and Experimental Therapeutics, 223(2), 425-429.

Methodological & Application

synthesis of 2-(Pyrrolidin-1-yl)cyclohexanone from cyclohexanone and pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of 2-(Pyrrolidin-1-yl)cyclohexanone

Introduction & Mechanistic Rationale

The synthesis of α-aminoketones, such as this compound, is a foundational transformation in medicinal chemistry. This structural motif serves as a privileged pharmacophore in the development of neuroactive compounds and custom therapeutics.

From a mechanistic standpoint, the direct coupling of cyclohexanone and pyrrolidine is electronically mismatched. The α-carbon of a ketone is naturally nucleophilic (via its enol or enolate tautomer), and pyrrolidine is a strong nucleophile. To achieve C–N bond formation, an "umpolung" (polarity reversal) of the ketone's α-carbon is required. This guide details two distinct methodologies to achieve this:

  • Pathway A (Classical Two-Step): Electrophilic halogenation using bromine generates 2-bromocyclohexanone, converting the α-carbon into a potent electrophile susceptible to an

    
     attack by pyrrolidine[1].
    
  • Pathway B (Oxidative Amination): A modern, step-economic approach utilizing molecular iodine to mediate an oxidative α-C–H amination, which proceeds via a transient nitrogen-directed oxidative umpolung, bypassing the need for isolated halogenated intermediates[2].

Workflow Visualization

SynthesisWorkflow CHX Cyclohexanone BR_STEP Step 1: α-Bromination (Br₂, H₂O/AcOH) CHX->BR_STEP Pathway A ONE_POT One-Pot Oxidative Amination (I₂ catalyst, Oxidant) CHX->ONE_POT Pathway B PYR Pyrrolidine SUB_STEP Step 2: SN2 Substitution (K₂CO₃, MeCN) PYR->SUB_STEP PYR->ONE_POT INT 2-Bromocyclohexanone BR_STEP->INT INT->SUB_STEP PROD This compound SUB_STEP->PROD ONE_POT->PROD

Caption: Fig 1: Dual synthetic pathways for this compound.

Quantitative Data & Pathway Comparison

ParameterPathway A (Two-Step Halogenation)Pathway B (One-Pot I₂-Catalyzed)
Overall Yield 65 – 75%45 – 60%
Reaction Time 12 – 16 hours (total)24 – 36 hours
Atom Economy Moderate (Generates HBr waste)High (Catalytic oxidant)
Scalability Excellent (>100g scale proven)Moderate (Best for <10g scale)
Key Advantage Highly reproducible, easy purificationStep-economic, avoids toxic Br₂

Experimental Protocols (Self-Validating Systems)

Causality in Purification Design: The protocols below utilize an acid-base extraction for isolation. Because the target molecule contains a basic tertiary amine, it can be selectively protonated and partitioned into an aqueous layer, leaving neutral organic impurities (like unreacted ketone or bromoketone) in the organic phase. Subsequent basification regenerates the free base, yielding highly pure product without the need for resource-intensive column chromatography.

Protocol A: Two-Step Synthesis via α-Bromination

Step 1: Synthesis of 2-Bromocyclohexanone

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve cyclohexanone (9.8 g, 100 mmol) in 100 mL of distilled water.

  • Activation: Add 1 mL of glacial acetic acid to catalyze enolization. Cool the mixture to 0–5 °C in an ice bath.

  • Halogenation: Place bromine (16.0 g, 100 mmol) in the addition funnel. Add dropwise over 30 minutes. Causality: Slow addition prevents over-bromination (e.g., 2,6-dibromocyclohexanone) and manages the exothermic reaction.

  • Monitoring: The reaction is self-indicating; the red color of bromine will dissipate as it is consumed. Stir for an additional 1 hour until the solution turns pale yellow.

  • Workup: Extract the aqueous mixture with dichloromethane (DCM, 2 x 50 mL). Wash the combined organic layers with saturated

    
     to neutralize residual acid, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Note: 2-bromocyclohexanone is a potent lachrymator and thermally unstable; proceed immediately to Step 2.

Step 2: Nucleophilic Substitution

  • Setup: Dissolve the crude 2-bromocyclohexanone (~17 g) in 150 mL of anhydrous acetonitrile (

    
    ). Add anhydrous 
    
    
    
    (20.7 g, 150 mmol) as an acid scavenger.
  • Amination: Cool the suspension to 0 °C. Add pyrrolidine (8.5 g, 120 mmol) dropwise. Causality:

    
     is used to neutralize the HBr byproduct, preventing the protonation and subsequent deactivation of the nucleophilic pyrrolidine[1].
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1,

    
     stain).
    
  • Self-Purifying Workup (Acid-Base Extraction):

    • Filter off the solid

      
       and concentrate the filtrate.
      
    • Dissolve the residue in 100 mL of ethyl acetate (EtOAc) and extract with 1M HCl (3 x 50 mL).

    • Validation: The target aminoketone is now in the aqueous layer. Discard the organic layer containing unreacted starting materials.

    • Cool the aqueous layer and slowly add 2M NaOH until the pH > 10. The solution will turn cloudy as the free base precipitates.

    • Extract the basified aqueous layer with fresh EtOAc (3 x 50 mL).

    • Dry the combined organic layers over

      
       and concentrate to yield this compound as a pale yellow oil.
      
Protocol B: One-Pot Iodine-Mediated Oxidative Amination

Note: This method is adapted from recent advances in nitrogen-directed oxidative umpolung[2].

  • Setup: In a 100 mL Schlenk tube, combine cyclohexanone (1.0 mmol), pyrrolidine (1.5 mmol), and molecular iodine (

    
    , 20 mol%).
    
  • Oxidation: Add a terminal oxidant (e.g., tert-butyl hydroperoxide, TBHP, 2.0 mmol) and dissolve in 5 mL of DMSO.

  • Reaction: Stir the mixture at 80 °C for 24 hours. The

    
     acts as a Lewis acid and transient iodinating agent, facilitating the coupling.
    
  • Workup: Quench with saturated

    
     to reduce residual iodine/oxidant. Perform the same acid-base extraction described in Protocol A to isolate the pure product.
    

References

  • [1] Asymmetric Synthesis of 1-(9-Anthracenyl)ethylamine and Its Trifluoromethyl Analogue via Nucleophilic Addition to an N-(tert-Butylsulfinyl)imine. ResearchGate. Available at:[Link]

  • [2] Iodine-Mediated α-C-H Amination of Carbonyl Compounds via Nitrogen-Directed Oxidative Umpolung. ResearchGate. Available at:[Link]

Sources

Application Note: Optimized Grignard Addition to 2-(Pyrrolidin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Alcohols

Executive Summary

The addition of Grignard reagents to


-aminoketones, such as 2-(pyrrolidin-1-yl)cyclohexanone , presents a classic chemoselective challenge in organic synthesis. While the target 

-amino alcohol scaffold is a privileged motif in anesthetic and analgesic pharmacology, the reaction is frequently plagued by low yields due to competitive enolization .

The basicity of standard Grignard reagents often leads to proton abstraction from the


-carbon rather than nucleophilic attack at the carbonyl. Furthermore, the steric bulk of the pyrrolidine ring and the conformational rigidity of the cyclohexane chair complicate the stereochemical outcome.

This guide details two protocols:

  • Standard Kinetic Protocol: Optimized for highly reactive, non-bulky Grignard reagents.

  • Organocerium-Mediated Protocol (Imamoto Method): The "Gold Standard" for suppressing enolization and forcing 1,2-addition in hindered substrates.

Mechanistic Insight & Causality

To maximize yield, one must understand the microscopic competition occurring in the flask.

The Enolization Trap

This compound possesses an acidic proton at the C2 and C6 positions. Grignard reagents (


) are strong bases (

).
  • Path A (Undesired): The Grignard reagent acts as a base, deprotonating the ketone to form an enolate.[1] Upon aqueous workup, this simply reverts to the starting material.

  • Path B (Desired): The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon to form the alkoxide.[2]

Stereochemical Control (Chelation)

The amino group is not passive. The nitrogen lone pair can coordinate with the magnesium atom of the Grignard reagent, forming a 5-membered chelate ring. This "rigidifies" the transition state, often directing the nucleophile to attack from the face opposite the bulky amino group (anti-addition relative to the bridge), or guiding it via the chelate.

Visualization of Reaction Pathways

ReactionPathways Start 2-(Pyrrolidin-1-yl) cyclohexanone Chelate Mg-Chelated Intermediate Start->Chelate Coordination Grignard Grignard Reagent (R-MgX) Grignard->Chelate Enolate Magnesium Enolate (Dead End) Chelate->Enolate Deprotonation (Thermodynamic Control) Product Target u03b2-Amino Alcohol (1,2-Addition) Chelate->Product Nucleophilic Attack (Kinetic Control) Recovery Recovered Starting Material Enolate->Recovery Aqueous Workup

Figure 1: Mechanistic divergence. The success of the reaction depends on favoring the Green path (Nucleophilic Attack) over the Red path (Deprotonation).

Pre-Reaction Planning

Reagent Quality
  • Substrate: The aminoketone is unstable over long periods (oxidation/polymerization). Distill fresh or verify purity via TLC/NMR before use.

  • Solvent:

    • Diethyl Ether (

      
      ): Preferred for the Standard Protocol . The lower basicity (compared to THF) makes the Grignard more electrophilic/reactive.
      
    • THF:[3] Required for the Organocerium Protocol due to solubility of

      
      .
      
Quantitative Parameters
ParameterStandard GrignardOrganocerium (Imamoto)
Primary Challenge Steric HindranceEnolization
Temperature

to RT

Reagent Stoichiometry 1.2 - 1.5 equiv1.5 - 2.0 equiv
Solvent System

(Anhydrous)
THF (Anhydrous)
Expected Yield 30-50% (substrate dependent)70-90%

Experimental Protocols

Protocol A: Standard Addition (For Non-Hindered R-MgX)

Use this for simple Grignards (e.g., MeMgBr, PhMgBr) where enolization is less severe.

  • Setup: Flame-dry a 3-neck RBF under Argon. Equip with a reflux condenser and pressure-equalizing addition funnel.

  • Grignard Formation: Prepare

    
     (1.5 equiv) in 
    
    
    
    using standard iodine activation. Ensure Mg is fully consumed.
  • Substrate Addition (Critical):

    • Cool the Grignard solution to

      
       .
      
    • Dissolve this compound (1.0 equiv) in minimal dry

      
      .
      
    • Add the ketone slowly dropwise to the Grignard.

    • Note: Adding ketone to Grignard maintains a high concentration of nucleophile relative to substrate, favoring addition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (check for disappearance of ketone).

  • Quench: Cool to

    
    . Quench with saturated aqueous 
    
    
    
    .
Protocol B: Organocerium-Mediated "Imamoto" Method (Recommended)

Use this for bulky Grignards or if Protocol A yields recovered starting material.

Why this works: Organocerium reagents are more nucleophilic but less basic than organomagnesium reagents, drastically reducing enolization.

Phase 1: Activation of Cerium Chloride
  • Drying

    
    :  Rapidly weigh 
    
    
    
    (2.0 equiv) into a dry flask.
  • Dehydration: Heat to

    
     under high vacuum (<0.5 mmHg) for 2 hours with vigorous stirring. The powder should turn white and free-flowing.
    
    • Caution: Improper drying kills the reaction.

  • Suspension: Cool to RT under Argon. Add anhydrous THF to form a slurry. Stir for 1 hour (sonication helps) to ensure a fine suspension.

Phase 2: Transmetallation & Reaction
  • Formation: Cool the

    
     slurry to 
    
    
    
    . Add the Grignard reagent (or Organolithium) (2.0 equiv) dropwise.
    • Stir for 1 hour at

      
      . The mixture typically turns yellow/orange.
      
  • Addition: Dissolve this compound (1.0 equiv) in THF. Add dropwise to the organocerium mixture at

    
    .
    
  • Incubation: Stir at

    
     for 2 hours, then allow to warm slowly to 
    
    
    
    .
Phase 3: Workup (Common to both)
  • Quench: Add dilute aqueous acetic acid or sat.

    
    .
    
  • pH Adjustment: The product is an amine. The aqueous layer will trap it as a salt.

    • Basify the aqueous layer to pH > 10 using

      
       or 
      
      
      
      .
  • Extraction: Extract 3x with

    
     or 
    
    
    
    .
  • Drying: Wash organics with Brine, dry over

    
    , and concentrate.
    

Workflow Visualization (Imamoto Protocol)

Workflow cluster_prep Phase 1: Reagent Prep cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup CeCl3 CeCl3 * 7H2O DryCe Dry CeCl3 (140C, Vacuum) CeCl3->DryCe Slurry CeCl3 / THF Slurry (-78C) DryCe->Slurry OrganoCe Organocerium Species (R-CeCl2) Slurry->OrganoCe + RMgX RMgX Grignard Reagent RMgX->OrganoCe ProductMix Reaction Mixture (-78C -> 0C) OrganoCe->ProductMix Substrate Aminoketone Substrate Substrate->ProductMix Dropwise Addition Quench Acidic Quench (Traps Amine) ProductMix->Quench Basify Basify to pH > 10 (Releases Amine) Quench->Basify Extract Extraction (DCM) Basify->Extract

Figure 2: Step-by-step workflow for the Cerium-mediated addition, ensuring suppression of side reactions.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Recovered Starting Material Enolization occurred.Switch to Protocol B (Cerium). Ensure Temp

.
Low Mass Balance Product stuck in aqueous phase.Check pH of aqueous layer. Must be >10 to extract the amine.
No Reaction (SM remains) Wet reagents killed Grignard.Flame dry glassware. Titrate Grignard before use.
Thick Emulsion during workup Mg/Ce salts precipitating.Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hr.

Safety & Compliance

  • Pyrophoric Hazards: Grignard reagents and Organolithiums are pyrophoric or highly flammable. Handle strictly under inert atmosphere (Argon/Nitrogen).

  • Toxicity: this compound is a skin irritant and potential sensitizer.

  • Controlled Substances Context: Researchers must be aware that this specific chemical scaffold is structurally related to arylcyclohexylamines (e.g., PCP, Ketamine). Ensure all work complies with local regulatory frameworks (DEA/EMA) regarding precursor monitoring.

References

  • Imamoto, T., et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride."[4][5] Journal of the American Chemical Society, 111(12), 4392-4398.

  • Clayden, J., Greeves, N., & Warren, S. "Nucleophilic addition to the carbonyl group." Organic Chemistry, 2nd Edition, Oxford University Press. (General Mechanism).
  • Maddox, V. H., et al. "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry, 8(2), 230-235.

  • Dimitrov, V., & Kostova, K. "Cerium(III) chloride—an efficient reagent for the addition of Grignard reagents to ketones." Tetrahedron Letters, 40(48), 8463-8466.

Sources

reaction conditions for 1,3-dipolar cycloaddition using aminoketone dipoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering of Pyrrolidine Scaffolds via 1,3-Dipolar Cycloaddition of Aminoketone-Derived Azomethine Ylides

Part 1: Executive Summary & Mechanistic Grounding

The pyrrolidine ring is a privileged pharmacophore, ubiquitous in alkaloids (e.g., nicotine, hygrine) and blockbuster pharmaceuticals (e.g., Ramipril, Saxagliptin). While various synthetic routes exist, the 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides remains the most convergent strategy for constructing highly substituted pyrrolidines with precise stereocontrol.

This guide focuses specifically on Aminoketone-Derived Dipoles . Unlike simple glycine-derived ylides, aminoketone precursors allow for the direct installation of ketone functionalities (acyl groups) at the C-2 or C-5 positions of the pyrrolidine ring, a structural motif critical for peptidomimetics and protease inhibitors.

The Dipole: Azomethine Ylide

The "aminoketone dipole" is formally an azomethine ylide , a 4


-electron, three-atom component (C-N-C). Depending on the precursor, these are generated via two primary mechanistic pathways:
  • Desilylation (The "Silicon Switch"): Cleavage of a C-Si bond in

    
    -(trimethylsilylmethyl)aminoketones. This method is non-equilibrating and highly regioselective.
    
  • Thermal/Catalytic Tautomerization: Proton transfer in imines derived from

    
    -aminoketones and aldehydes.
    

Part 2: Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent pathways for generating the reactive dipole from aminoketone precursors.

AzomethineYlidePathways Precursor_A N-(Silylmethyl) aminoketone Intermediate_A N-Silylmethyl Iminium Ion Precursor_A->Intermediate_A Alkylation/Activation Precursor_B α-Aminoketone + Aldehyde Intermediate_B Imine / Iminium Intermediate Precursor_B->Intermediate_B Condensation (-H2O) Dipole Azomethine Ylide (1,3-Dipole) Intermediate_A->Dipole Desilylation (F- or Ag+) Intermediate_B->Dipole 1,2-Prototropy (Thermal/Lewis Acid) Product Functionalized Pyrrolidine Dipole->Product [3+2] Cycloaddition Trap Dipolarophile (Alkene/Alkyne) Trap->Product  

Figure 1: Dual pathways for azomethine ylide generation from aminoketone precursors. The desilylation route (top) offers superior control over dipole geometry compared to the thermal route (bottom).

Part 3: Detailed Protocols

Protocol A: The "Silicon Switch" (Ag(I)/F- Mediated)

Best for: Complex substrates, total synthesis, and when strict regiocontrol is required.

This protocol utilizes the desilylation of silylmethly-iminium salts. The driving force is the formation of the strong Si-F bond or the affinity of Silver(I) for the halide, generating the non-stabilized ylide under mild conditions.

Reagents:

  • Precursor:

    
    -(Trimethylsilylmethyl)-
    
    
    
    -aminoketone (prepared via alkylation of the corresponding aminoketone).
  • Catalyst/Reagent: Silver Fluoride (AgF) or Cesium Fluoride (CsF).

  • Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step Methodology:

  • Precursor Activation: Dissolve the

    
    -(trimethylsilylmethyl)aminoketone (1.0 equiv) in anhydrous MeCN (0.1 M). Add Methyl Triflate (1.05 equiv) at 0°C to quaternize the amine, forming the silylmethyl-iminium triflate. Stir for 1 hour.
    
    • Note: Quaternization is essential to lower the pKa of the

      
      -protons and facilitate ylide formation.
      
  • Dipolarophile Addition: Add the dipolarophile (e.g., N-methylmaleimide, acrylate) (1.2 – 1.5 equiv) to the reaction vessel.

  • Dipole Generation:

    • Option A (AgF): Add AgF (1.1 equiv) in a single portion. Exclude light (wrap flask in foil).

    • Option B (CsF): Add CsF (1.5 equiv). Requires strictly anhydrous conditions.

  • Reaction: Stir at Room Temperature (20-25°C) for 4–12 hours. Monitor by TLC (disappearance of iminium salt).

  • Quench & Workup: Filter through a Celite pad to remove silver salts/inorganic fluoride. Concentrate the filtrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Critical Causality: The use of AgF allows the reaction to proceed at neutral pH and room temperature, preventing the isomerization of the dipole or the dipolarophile, which is common in thermal methods [1].

Protocol B: Catalytic Asymmetric Cycloaddition (Cu/Ag Catalysis)

Best for: Enantioselective synthesis of drug candidates.

This protocol relies on the coordination of a metal catalyst (Cu(I) or Ag(I)) to the imino-ester/ketone, increasing the acidity of the


-proton. A chiral ligand induces asymmetry.[1]

Reagents:

  • Precursor: Imine derived from

    
    -aminoketone/ester and an aldehyde.
    
  • Catalyst: Cu(CH

    
    CN)
    
    
    
    PF
    
    
    or AgOAc (3–5 mol%).
  • Ligand: Chiral Phosphine (e.g., Fesulphos, Segphos) or Ferrocenyl ligands.[1]

  • Base: TEA or DIPEA (catalytic amount often sufficient).

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk tube, dissolve Cu(CH

    
    CN)
    
    
    
    PF
    
    
    (5 mol%) and the Chiral Ligand (5.5 mol%) in DCM or THF. Stir for 30 mins to form the active complex.
  • Substrate Addition: Add the imine precursor (1.0 equiv) and the dipolarophile (1.2 equiv).

  • Initiation: Cool to -20°C (or optimized temp). Add the base (TEA, 10 mol%) to initiate deprotonation.

  • Reaction: Stir at -20°C to RT for 12–24 hours.

  • Workup: Quench with saturated NH

    
    Cl solution (to break the Cu-complex). Extract with DCM.
    

Self-Validating Check: A color change is often observed upon addition of the base (formation of the colored metal-ylide complex). If no color change occurs, the catalyst complexation may have failed or the system is too wet [2].

Part 4: Optimization & Troubleshooting

Reaction Condition Matrix
VariableCondition A (Standard)Condition B (High Reactivity)Condition C (Asymmetric)Impact on Outcome
Solvent TolueneAcetonitrile (MeCN)THF / DCMPolarity: MeCN accelerates charged intermediates; Toluene favors thermal pathways.
Temperature Reflux (110°C)25°C (Room Temp)-78°C to -20°CStereocontrol: Lower temps favor exo selectivity and higher ee%.
Catalyst None (Thermal)AgF / LiFCu(I) / Ag(I) + LigandMechanism: Thermal = concerted; Metal = stepwise/stabilized dipole.
Additives Molecular SievesCsFTEA / DBUWater Control: Water quenches the ylide (hydrolysis). Sieves are mandatory for thermal routes.
Experimental Workflow Diagram

Workflow Start Start: Precursor Selection Choice Is Enantioselectivity Required? Start->Choice Path_Thermal Thermal Route (Toluene, Reflux, Sieves) Choice->Path_Thermal No (Racemic OK) Path_Metal Metal-Catalyzed Route (Cu/Ag + Ligand, low temp) Choice->Path_Metal Yes (High ee%) Monitor Monitor via TLC/NMR (Check for Imine hydrolysis) Path_Thermal->Monitor Path_Metal->Monitor Quench Quench (Remove Metal/Base) Monitor->Quench Conversion >90% Purify Purification (Flash Chromatography) Quench->Purify

Figure 2: Decision tree for selecting the appropriate experimental workflow based on stereochemical requirements.

Troubleshooting Guide
  • Problem: Low Yield / Hydrolysis of Imine.

    • Cause: Trace water in solvent or dipolarophile.

    • Solution: Use activated 4Å Molecular Sieves. Ensure dipolarophile is dry (recrystallize N-methylmaleimide if necessary).

  • Problem: Poor Endo/Exo Selectivity.

    • Cause: Reaction temperature too high (thermodynamic control).

    • Solution: Switch to Metal-Catalyzed protocol (Protocol B) and run at -20°C to favor kinetic product.

  • Problem: Dipole Dimerization.

    • Cause: High instantaneous concentration of the ylide.

    • Solution: Slow addition of the base/catalyst or use a large excess of the dipolarophile.

Part 5: References

  • Padwa, A. (1991). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.

  • Fukuzawa, S., & Oki, H. (2008).[1] Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex.[1] Organic Letters, 10(9), 1747–1750.

  • Cossío, F. P., et al. (2019). Origin of the Stereocontrol in the [3+2] Cycloaddition of Azomethine Ylides. The Journal of Organic Chemistry, 84(16), 10593–10605.

  • Adrio, J., & Carretero, J. C. (2011). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[2][3][4] Chemical Communications, 47(24), 6784.

Sources

Application Note: Reductive Amination Procedures for 2-(Pyrrolidin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of 1,2-diaminocyclohexane scaffolds.

Executive Summary

The reductive amination of 2-(pyrrolidin-1-yl)cyclohexanone represents a critical transformation in the synthesis of vicinal diamines, a privileged scaffold in medicinal chemistry found in GPCR ligands (e.g.,


-opioid agonists), organocatalysts, and chiral ligands.

This substrate presents unique synthetic challenges due to the steric bulk of the


-pyrrolidine ring and the stereochemical lability  of the 

-carbon. Standard reductive amination protocols often fail to reach full conversion or yield intractable diastereomeric mixtures. This guide details optimized protocols using Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide , focusing on controlling diastereoselectivity to favor the thermodynamically stable trans-1,2-diamine.

Legal & Ethical Disclaimer: this compound is a structural precursor to various bioactive molecules, including controlled substances (e.g., U-47700 analogues). This guide is intended strictly for legitimate pharmaceutical research and development. All procedures must be conducted in compliance with local, state, and federal regulations regarding precursor chemicals.

Mechanistic Analysis & Strategy

The Steric Challenge

The pyrrolidine ring at the C2 position exerts significant steric hindrance, impeding the nucleophilic attack of the incoming amine on the carbonyl carbon (C1). Furthermore, the basic nitrogen of the pyrrolidine can coordinate with Lewis acidic reducing agents or protons, altering the effective pH in the micro-environment of the reaction.

Stereochemical Control

The reaction proceeds through an iminium ion intermediate. The stereochemical outcome (cis vs. trans) is determined during the hydride reduction step:

  • Axial Attack: Hydride delivery from the axial direction yields the equatorial amine (leading to trans-diequatorial products).

  • Equatorial Attack: Hydride delivery from the equatorial direction yields the axial amine (leading to cis-axial/equatorial products).

For 2-substituted cyclohexanones, the STAB reagent typically favors the formation of the thermodynamically more stable trans-isomer (diequatorial conformation) due to steric approach control and the reversibility of the iminium formation steps.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway and the critical decision points for stereocontrol.

ReductiveAmination cluster_conditions Critical Factors Ketone 2-(Pyrrolidin-1-yl) cyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (R-NH2) + Acid Cat. Iminium Iminium Ion (Planar C=N) Hemiaminal->Iminium - H2O (Dehydration) TransProduct Trans-1,2-Diamine (Major Product) Iminium->TransProduct Hydride Attack (Axial Approach) CisProduct Cis-1,2-Diamine (Minor Product) Iminium->CisProduct Hydride Attack (Equatorial Approach) Factor1 Steric Bulk of Pyrrolidine Blocks Equatorial Attack Factor2 Reagent Choice: STAB favors Trans

Figure 1: Mechanistic pathway for the reductive amination of this compound, highlighting the bifurcation of stereochemical outcomes.

Experimental Protocols

Protocol A: Standard Direct Reductive Amination (STAB Method)

Applicability: Primary and unhindered secondary amines. Objective: Synthesis of trans-1,2-diamines with high diastereoselectivity.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (e.g., Methylamine, Aniline)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Procedure:

  • Imine Formation (In Situ): In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve this compound (10 mmol) in anhydrous DCE (40 mL). Add the amine (11 mmol). Add Glacial Acetic Acid (10-20 mmol). Note: Acid catalysis is crucial to activate the ketone and facilitate dehydration. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (15 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution may occur. Allow the reaction to warm to RT and stir for 12–24 hours. Monitor by TLC or LC-MS.

  • Quench & Workup: Quench by careful addition of saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue is often a diastereomeric mixture. Purify via flash column chromatography (Silica gel, MeOH/DCM/NH₄OH gradient) to isolate the pure trans-isomer.

Protocol B: Lewis Acid Mediated Reductive Amination

Applicability: Weakly nucleophilic amines (e.g., electron-deficient anilines) or highly hindered secondary amines. Mechanism: Ti(OiPr)₄ acts as a water scavenger and strong Lewis acid to drive iminium formation.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

  • Sodium Borohydride (NaBH₄) (Use instead of STAB for this protocol)

Procedure:

  • Complexation: Dissolve ketone (10 mmol) and amine (12 mmol) in anhydrous THF (30 mL). Add Ti(OiPr)₄ (12 mmol) dropwise via syringe. Stir at RT for 12–18 hours. The solution often turns yellow/orange, indicating imine/titanium complex formation.

  • Reduction: Dilute with absolute Ethanol (20 mL). Add NaBH₄ (15 mmol) portion-wise. Caution: Exothermic. Stir for 4–6 hours at RT.

  • Hydrolysis (Critical Step): Quench by adding water (5 mL). A white precipitate (TiO₂) will form. Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc. Concentrate the filtrate and perform standard extraction/purification as in Protocol A.

Data Analysis & Validation

Stereochemical Determination (NMR)

Distinguishing cis and trans isomers is best achieved using ¹H NMR coupling constants (


-values) of the proton at the C1 position (H1).
IsomerConformationH1–H2 Coupling (

)
Interpretation
Trans Diequatorial (Substituents) Diaxial (Protons)Large (

Hz)
H1 and H2 are axial-axial (

dihedral angle).
Cis Axial/EquatorialSmall (

Hz)
H1 and H2 are axial-equatorial (

dihedral angle).
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance preventing iminium formation.Switch to Protocol B (Ti(OiPr)₄) or use microwave irradiation (80°C, 30 min).
Epimerization Acid concentration too high or reaction time too long.Reduce AcOH to 1.0 equiv; reduce reaction time before STAB addition.
No Reaction Wet solvent quenching the iminium.Ensure strictly anhydrous conditions; use molecular sieves (4Å) in Protocol A.

Workflow Decision Matrix

Use the following logic tree to select the appropriate protocol for your specific amine partner.

DecisionTree Start Start: Select Amine Partner AmineType Is the Amine Sterically Hindered or Electron Deficient? Start->AmineType Unhindered No (e.g., Methylamine, Benzylamine) AmineType->Unhindered Primary/Reactive Hindered Yes (e.g., t-Butylamine, 2-Nitroaniline) AmineType->Hindered Secondary/Unreactive ProtocolA Use Protocol A: STAB + AcOH (Mild, Trans-selective) Unhindered->ProtocolA ProtocolB Use Protocol B: Ti(OiPr)4 + NaBH4 (Forcing conditions) Hindered->ProtocolB Optimization Check Conversion (LCMS) ProtocolA->Optimization ProtocolB->Optimization

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on amine reactivity.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: an improved protocol." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

  • Schlichter, W. H., & Frahm, A. W. (1993). "Asymmetric Reductive Amination of Cycloalkanones, XIII: Enantioselective Amidoamination: A New Regiospecific Strategy for the Synthesis of Chiral Cyclohexane‐1,2‐diamino‐Derivatives." Archiv der Pharmazie, 326(7), 429-436.[1] Link

  • Barney, D., et al. (2011). "A convenient synthesis of trans-1,2-diaminocyclohexane derivatives." Tetrahedron Letters, 52(15), 1725-1728. Link

  • Gnanaprakasam, B., et al. (2014). "Iron-Catalyzed Reductive Amination of Carbonyl Compounds with Amines." Organic Letters, 16(9), 2518-2521. Link

Sources

Application Note: Preparation of Aryl-Substituted Ketamine Analogs via α-Hydroxyimine to α-Aminoketone Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Scope

The synthesis of aryl-substituted ketamine analogs (arylcyclohexylamines) is a critical focus in contemporary drug discovery, driven by their diverse pharmacological profiles—ranging from NMDA receptor antagonism to rapid-acting antidepressant and anti-inflammatory properties[1].

As a Senior Application Scientist, I have found that the most robust method for generating libraries of these compounds relies on the thermal rearrangement of an alicyclic α-hydroxyimine into a six-membered α-aminoketone[2]. The resulting α-aminoketone serves both as the primary pharmacophore and as a highly versatile intermediate for downstream derivatization (e.g., N-alkylation or esterification)[3]. This protocol outlines a scalable, self-validating workflow optimized for safety, yield, and analytical confidence.

Mechanistic Pathway

The synthesis constructs the core arylcyclohexylamine scaffold through a sequence of C-C bond formation, halogenation, nucleophilic substitution, and a thermodynamically driven ring expansion.

SynthesisPathway N1 Aryl Nitrile + Cyclopentyl Grignard N2 Aryl Cyclopentyl Ketone N1->N2 Grignard Addition N3 α-Bromination N2->N3 Halogenation N4 α-Bromo Ketone N3->N4 Halogenation N5 Amination (MeNH2) N4->N5 Nucleophilic Substitution N6 α-Hydroxyimine N5->N6 Nucleophilic Substitution N7 Thermal Rearrangement (180°C) N6->N7 Ring Expansion N8 α-Aminoketone (Ketamine Analog) N7->N8 Ring Expansion

Synthetic pathway for aryl-substituted ketamine analogs via α-hydroxyimine rearrangement.

Experimental Protocols & Causality

Phase 1: Synthesis of Aryl Cyclopentyl Ketone
  • Procedure: In an oven-dried, argon-purged flask, prepare cyclopentylmagnesium bromide (1.2 eq) in anhydrous THF. Cool to 0 °C. Add the substituted benzonitrile (e.g., 2-fluorobenzonitrile or 3-methoxybenzonitrile) (1.0 eq) dropwise. Reflux for 3 hours. Quench carefully with 2M HCl and stir vigorously for 2 hours. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Causality & Expert Insight: The Grignard reagent attacks the electrophilic nitrile carbon to form a magnesium imine salt. The extended acidic workup is not merely a quench; it is strictly required to fully hydrolyze the intermediate imine into the target ketone. Premature extraction will result in severe yield losses.

Phase 2: α-Bromination
  • Procedure: Dissolve the aryl cyclopentyl ketone in ethyl acetate. Add CuBr₂ (2.0 eq) and reflux for 4 hours. Filter the copper(I) bromide byproduct, wash the filtrate with water, and concentrate to isolate the α-bromo ketone.

  • Causality & Expert Insight: While classical methods utilize[4], this poses severe toxicity risks and often leads to over-bromination. Utilizing CuBr₂ provides a milder, highly selective alternative that installs the essential leaving group at the alpha position without degrading sensitive aryl substituents[4].

Phase 3: Formation of the α-Hydroxyimine
  • Procedure: Dissolve the α-bromo ketone in a minimal volume of ethanol. Add a 40% aqueous solution of methylamine (5.0 eq). Seal the reaction vessel tightly and stir at room temperature for 72 hours. Extract with dichloromethane and concentrate.

  • Causality & Expert Insight: The reaction must be conducted in a sealed pressure tube because methylamine is highly volatile. The transformation is a tandem process: an initial S_N2 substitution of the bromide by the amine is followed by an intramolecular attack on the carbonyl, forming the stable α-hydroxyimine intermediate[5].

Phase 4: Thermal Rearrangement to α-Aminoketone
  • Procedure: Dissolve the α-hydroxyimine in a high-boiling solvent (e.g., Dowtherm A or decalin). Heat to 180–200 °C for 30–45 minutes. Cool the mixture. Extract the basic α-aminoketone into the aqueous phase using 1M HCl. Separate the layers, basify the aqueous layer with 1M NaOH to pH 10, and extract the freebase product with dichloromethane.

  • Causality & Expert Insight: This is the defining step of the synthesis. The high thermal energy overcomes the activation barrier for the migration of the cyclopentyl C-C bond[1]. The ring expands from five to six members, which is thermodynamically favored due to the relief of ring strain[6]. The acid/base extraction serves as a built-in purification step: only the successfully rearranged basic aminoketone will partition into the acidic aqueous phase. Recent advancements have successfully adapted this step into to precisely control heat transfer and scale[7].

Quantitative Data: Yield Optimization

The electronic and steric properties of the aryl substituent directly impact the efficiency of the thermal rearrangement. The table below summarizes expected yields based on optimized bench-scale runs.

Aryl SubstituentR-Group PositionHydroxyimine Yield (%)Aminoketone Yield (%)Rearrangement Temp (°C)Reaction Time (min)
2-Chloro (Ketamine)ortho85.074.018030
2-Fluoro ortho82.570.018045
3-Methoxy meta78.065.519060
4-Methyl para80.068.019060
Unsubstituted -88.076.018030

Data synthesized from established thermal rearrangement protocols of alicyclic α-hydroxyimines.

Analytical Self-Validation

To ensure trustworthiness in your synthetic workflow, the transition from Phase 3 to Phase 4 must be spectroscopically validated:

  • IR Spectroscopy: The precursor α-hydroxyimine lacks a distinct carbonyl stretch. A successful ring expansion is confirmed by the sudden appearance of a strong C=O stretching frequency at ~1715 cm⁻¹ , which is the hallmark of the new six-membered cyclohexanone ring[4].

  • NMR Spectroscopy: In ¹³C-NMR, the appearance of a new ketone carbonyl carbon signal near 208 ppm definitively validates the formation of the α-aminoketone intermediate, confirming readiness for downstream testing or further functionalization.

References

  • Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones: Synthesis of Ketamine Analogues as Antisepsis Candidates. Molecules (MDPI), 2012. URL:[Link]

  • Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences (Indian Academy of Sciences), 2020. URL:[Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules (MDPI), 2020. URL:[Link]

  • Ketamine flow synthesis.Google Patents (US20200299224A1), 2020.

Sources

Revolutionizing Enamine Synthesis: A Microwave-Assisted Approach to 2-(Pyrrolidin-1-yl)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Speed and Sustainability in Drug Discovery

In the fast-paced world of pharmaceutical research and drug development, the efficient synthesis of novel molecular scaffolds is paramount. Enamines, particularly those derived from cyclic ketones like cyclohexanone, are versatile intermediates in organic synthesis, serving as key building blocks for a wide array of biologically active compounds. The traditional synthesis of these enamines, however, often involves lengthy reaction times, harsh conditions, and the use of hazardous solvents, creating a bottleneck in the discovery pipeline.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[1][2] By directly and rapidly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, improve yields, and minimize the formation of byproducts.[3][4] This application note provides a detailed protocol for the microwave-assisted synthesis of 2-(Pyrrolidin-1-yl)cyclohexanone derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the underlying principles, provide a step-by-step guide for synthesis and characterization, and discuss the significant advantages of this modern approach.

The Science Behind Microwave-Assisted Enamine Formation

The synthesis of an enamine from a ketone and a secondary amine is a condensation reaction that results in the formation of a carbon-carbon double bond adjacent to a nitrogen atom. The mechanism involves the initial formation of a carbinolamine intermediate, followed by acid-catalyzed dehydration.

Conventional heating methods rely on thermal conduction, which can lead to uneven heating and the degradation of sensitive molecules. Microwave energy, on the other hand, interacts directly with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[5] This volumetric heating is highly efficient and uniform, leading to a significant acceleration of the reaction rate.[6]

For the synthesis of this compound, the polar nature of the starting materials, cyclohexanone and pyrrolidine, as well as the polar intermediates, makes this reaction particularly amenable to microwave irradiation.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of the parent compound, 1-(cyclohex-1-en-1-yl)pyrrolidine, as a representative example. The synthesis of other derivatives would follow a similar procedure with appropriately substituted cyclohexanones.

Materials and Equipment:
  • Cyclohexanone (Reagent Grade, ≥99%)

  • Pyrrolidine (Reagent Grade, ≥99%)

  • Toluene (Anhydrous, ≥99.8%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (Catalyst)

  • Dedicated Laboratory Microwave Reactor (e.g., Anton Paar Monowave, Biotage Initiator+)

  • Microwave-safe reaction vials with snap caps or crimp seals

  • Magnetic stir bars

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical instruments for characterization (NMR, FT-IR, GC-MS)

Safety First: Handling Reagents and Microwave Reactors
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Microwave Safety: Only use a dedicated laboratory microwave reactor designed for chemical synthesis.[1] Domestic microwave ovens are not suitable and can be extremely dangerous.[1] Ensure the reaction vessel is properly sealed and do not exceed the recommended volume, temperature, or pressure limits of the instrument.[3]

  • Reagent Handling: Cyclohexanone and pyrrolidine are flammable and have strong odors. Handle them with care in a fume hood. p-Toluenesulfonic acid is corrosive.

Reaction Setup and Procedure:
  • Reagent Preparation: In a clean, dry 10 mL microwave reaction vial equipped with a magnetic stir bar, add cyclohexanone (5 mmol, 0.49 g, 0.51 mL) and pyrrolidine (6 mmol, 0.43 g, 0.50 mL).

  • Solvent and Catalyst Addition: Add 3 mL of anhydrous toluene to the reaction vial. This solvent is effective for azeotropic removal of water, although under the sealed-vessel microwave conditions, its primary role is as a medium to facilitate efficient heating. Add a catalytic amount of p-Toluenesulfonic acid monohydrate (0.05 mmol, 9.5 mg).

  • Vessel Sealing: Securely seal the reaction vial using the appropriate cap and crimper for the microwave reactor.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (The reaction temperature is set above the boiling point of the solvent to take advantage of the superheating effect of microwave irradiation in a sealed vessel).[7]

    • Time: 10 minutes

    • Power: Dynamic (The instrument will automatically adjust the power to maintain the set temperature).

    • Stirring: Set to a moderate speed.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) in the reactor's cooling system before carefully opening it.[3]

  • Work-up and Purification:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation to yield 1-(cyclohex-1-en-1-yl)pyrrolidine as a colorless to pale yellow oil.

Visualizing the Workflow

experimental_workflow reagents 1. Reagent Preparation (Cyclohexanone, Pyrrolidine, p-TsOH, Toluene) seal 2. Seal Vial reagents->seal irradiate 3. Microwave Irradiation (120 °C, 10 min) seal->irradiate cool 4. Cooling irradiate->cool workup 5. Work-up & Purification (Rotary Evaporation, Vacuum Distillation) cool->workup product Pure Product workup->product

Caption: Experimental workflow for the microwave-assisted synthesis of 1-(cyclohex-1-en-1-yl)pyrrolidine.

Expected Results and Characterization

The microwave-assisted synthesis is expected to produce the desired enamine in high yield and purity within a significantly shorter reaction time compared to conventional methods.

Quantitative Data Summary
ParameterConventional MethodMicrowave-Assisted Method
Reaction Time Several hours10 minutes
Temperature Reflux (approx. 110 °C)120 °C
Typical Yield ~80-85%>90%
Solvent Toluene with Dean-StarkToluene (sealed vessel)
Characterization of 1-(cyclohex-1-en-1-yl)pyrrolidine

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Appearance: Colorless to pale yellow oil.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band around 1640 cm⁻¹ corresponding to the C=C stretching of the enamine.[4] The absence of a strong C=O stretching band from cyclohexanone (around 1715 cm⁻¹) indicates the completion of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃): The spectrum is expected to show a signal for the vinylic proton around δ 4.5-4.7 ppm. The methylene protons of the pyrrolidine ring and the cyclohexene ring will appear as multiplets in the upfield region.

    • ¹³C NMR (CDCl₃): The spectrum should display signals for the two sp² hybridized carbons of the enamine double bond at approximately δ 140-145 ppm and δ 95-100 ppm. The carbonyl carbon signal of cyclohexanone (around δ 210 ppm) should be absent.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 151.[1][2]

The Underlying Reaction Mechanism

The formation of the enamine proceeds through a well-established, acid-catalyzed mechanism.

reaction_mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation & Dehydration cluster_2 Step 3: Deprotonation ketone Cyclohexanone carbinolamine Carbinolamine Intermediate ketone->carbinolamine + Pyrrolidine amine Pyrrolidine protonation Protonated Carbinolamine carbinolamine->protonation + H⁺ iminium Iminium Ion protonation->iminium - H₂O enamine Enamine Product iminium->enamine - H⁺

Caption: Mechanism of acid-catalyzed enamine formation from cyclohexanone and pyrrolidine.

Conclusion: A Paradigm Shift in Synthesis

The microwave-assisted synthesis of this compound derivatives represents a significant advancement over traditional synthetic methods. This approach is not only remarkably faster and higher yielding but also aligns with the principles of green chemistry by reducing energy consumption and reaction time.[7] For researchers in drug discovery and development, the adoption of MAOS can accelerate the synthesis of novel compounds, ultimately shortening the path from concept to clinic.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. Retrieved from [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • PubChem. (n.d.). 1-Pyrrolidino-1-cyclohexene. Retrieved from [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • NIST. (n.d.). Pyrrolidine, 1-(1-cyclohexen-1-yl)-. Retrieved from [Link]

Sources

Application Note: Solvent Selection for Nucleophilic Substitution on 2-Chlorocyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a strategic framework for navigating the complex reactivity of 2-chlorocyclohexanone . Unlike simple alkyl halides, this


-haloketone sits on a "reactivity cliff" where solvent choice dictates whether you obtain the desired substitution product, a ring-contracted impurity (Favorskii), or an elimination byproduct.

Part 1: The Substrate Challenge

2-Chlorocyclohexanone presents a unique challenge in organic synthesis due to the competing electronic and steric effects of the


-carbonyl group.
  • Enhanced Electrophilicity: The adjacent carbonyl group lowers the LUMO energy of the C-Cl bond, theoretically accelerating

    
     reactions compared to chlorocyclohexane.
    
  • Acidity of

    
    -Protons:  The carbonyl also acidifies the protons at the C2 and C6 positions. Bases can easily deprotonate these, triggering enolization.[1]
    
  • The Mechanistic Fork: The fate of the reaction is determined by the competition between direct nucleophilic attack (

    
    )  and enolization-driven pathways (Favorskii Rearrangement/Elimination) .
    
The "Solvent Effect" Rule of Thumb
  • For Substitution (

    
    ):  You must destabilize the nucleophile (make it "naked") while suppressing enolization. Use Dipolar Aprotic Solvents. 
    
  • For Rearrangement (Favorskii): You need to stabilize the enolate and facilitate solvolysis. Use Protic Solvents (Alcohols). [2]

Part 2: Mechanistic Landscape & Solvent Impact

The following diagram illustrates how solvent choice steers the reaction pathway.

ReactionPathways Substrate 2-Chlorocyclohexanone SN2 Target: Substitution Product (2-Substituted Cyclohexanone) Substrate->SN2 Dipolar Aprotic Solvents (DMF, DMSO, Acetone) Soft Nucleophiles (N3-, RS-, I-) Favorskii Trap: Favorskii Product (Cyclopentanecarboxylates) Substrate->Favorskii Protic Solvents (MeOH, EtOH) Hard Bases (RO-) Elimination Trap: Elimination Product (2-Cyclohexenone) Substrate->Elimination High Temp Strong Bulky Bases

Figure 1: Reaction divergence based on solvent and nucleophile class.

Part 3: Solvent Selection Matrix

Use this table to select the optimal solvent system for your specific nucleophile.

Solvent ClassExamplesEffect on NucleophileEffect on SubstrateOutcomeRecommended For
Dipolar Aprotic DMF, DMSO, NMP Activates: Solvates cations (Na+, K+), leaving anions "naked" and highly reactive.Stabilizes polar transition states.Favors

Azidation (

), Cyanation (

), Thiolation (

).
Polar Protic Methanol, Ethanol, Water Deactivates: Forms H-bonds with anions, reducing nucleophilicity.Promotes enolization via H-bonding to carbonyl oxygen.Favors Favorskii Avoid for substitution. Used only if ring contraction is desired.
Non-Polar DCM, Toluene Neutral: Poor solubility for inorganic salts (NaN3).Minimal stabilization of transition states.Slow / Heterogeneous Phase Transfer Catalysis (PTC) systems only.
Ketones Acetone Moderate: Good for solubility of organic substrates; moderate activation.Precipitator for NaCl/NaBr (Le Chatelier's principle).Favors Finkelstein Halogen exchange (Cl

I).

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Azidocyclohexanone (The Benchmark)

This route is the most reliable method for introducing nitrogen functionality. The azide can be subsequently reduced to the amine (Staudinger reduction) without the risk of polyalkylation seen with direct amination.

Reagents:

  • 2-Chlorocyclohexanone (1.0 equiv)

  • Sodium Azide (

    
    ) (1.2 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) - Anhydrous.

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solvation: Dissolve 2-chlorocyclohexanone (e.g., 1.32 g, 10 mmol) in anhydrous DMF (10 mL).

    • Note: DMF is preferred over DMSO for easier workup (water wash), though DMSO offers slightly faster rates.

  • Addition: Cool the solution to 0°C in an ice bath to suppress elimination. Add

    
     (0.78 g, 12 mmol) in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by the azide (
      
      
      
      ).
    • Caution: Do not heat above 60°C.

      
      -Azidoketones can decompose explosively at high temperatures.
      
  • Workup: Pour the reaction mixture into ice-cold water (50 mL). Extract with Diethyl Ether (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo at room temperature.
    
    • Yield Expectation: 85–95%.

Protocol B: Finkelstein Reaction (Activation via Iodide)

Converting the chloride to the more reactive iodide is a common strategy to accelerate subsequent substitutions with weaker nucleophiles.

Reagents:

  • 2-Chlorocyclohexanone (1.0 equiv)

  • Sodium Iodide (NaI) (1.5 equiv)

  • Solvent: Acetone (Reagent Grade).

Procedure:

  • Dissolve NaI (2.25 g, 15 mmol) in Acetone (15 mL). The solution should be clear.

  • Add 2-chlorocyclohexanone (1.32 g, 10 mmol).

  • Stir at room temperature. A white precipitate (NaCl) will form almost immediately.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] NaCl is insoluble in acetone, driving the equilibrium forward (Le Chatelier's Principle).

  • Stir for 1–2 hours. Filter off the NaCl solid.

  • Concentrate the filtrate to obtain crude 2-iodocyclohexanone.

    • Note: Use immediately.

      
      -Iodoketones are unstable and sensitive to light/air.
      
Protocol C: Direct Amination (The "Danger Zone")

Direct reaction with amines (e.g., morpholine) often leads to Favorskii amides or


-hydroxy imines. If you must do this, use the following modified conditions.

Critical Adjustment: Do not use alcohols. Use a non-polar solvent with 2 equivalents of amine (one as nucleophile, one as HCl scavenger) at low temperature.

Reagents:

  • 2-Chlorocyclohexanone (1.0 equiv)

  • Morpholine (2.2 equiv)

  • Solvent: Toluene or Ether (Anhydrous).

Procedure:

  • Dissolve 2-chlorocyclohexanone in Toluene at 0°C.

  • Add Morpholine dropwise.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Filter the Morpholine-HCl salt.

  • Note: If the product is the ring-contracted amide, the basicity of the amine was too high. Switch to the Azide Protocol (A) followed by reduction.

Part 5: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Product is a Cyclopentane derivative Favorskii Rearrangement occurred.Solvent contained alcohols or moisture. Switch to strictly anhydrous DMF/DMSO. Reduce base strength.
Product is 2-Cyclohexenone Elimination dominated.Reaction temperature too high. Nucleophile is too basic (hard base). Lower temp to 0°C; use softer nucleophile (Azide/Thiol).
No Reaction Nucleophile Deactivation. Solvent is too protic (solvating the anion). Switch from MeOH/EtOH to DMF/DMSO.
Multiple Spots on TLC Polyalkylation (Amines).Switch to Azide route (

) or use large excess of amine (inefficient).

References

  • Reactivity of

    
    -Haloketones: 
    
    • Mechanism of Favorskii Rearrangement: BenchChem. (n.d.). A Comparative Analysis of the Favorskii Rearrangement. Retrieved from

    • Solvent Effects on

      
      : Master Organic Chemistry. (2012).[11][12] Solvent Effects in Substitution Reactions. Retrieved from 
      
  • Synthetic Protocols

    • Azidation Protocols: Organic Syntheses, Coll. Vol. 4, p. 75 (1963); Vol. 30, p. 9 (1950). (General reference for -halo ketone substitution).
    • Finkelstein Reaction Conditions: LookChem. (n.d.). Synthesis of 2-Chlorocyclohexanone. Retrieved from

  • Advanced Mechanistic Insight

    • Favorskii vs Substitution Competition: AdiChemistry.[1] (n.d.). Favorskii Rearrangement Mechanism. Retrieved from

    • Direct Amination Challenges: Royal Society of Chemistry. (2020). Recent advances in the synthesis of

      
      -amino ketones. Organic & Biomolecular Chemistry. Retrieved from 
      

Sources

Troubleshooting & Optimization

optimizing yield of alpha-aminoketone synthesis from enamines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing


-Aminoketone Synthesis via Enamines 

Current Status: Operational Ticket ID: CHEM-SUP-2024-AK Subject: Yield Optimization & Troubleshooting for Enamine-Mediated


-Amination
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Core Directive & Executive Summary

The Challenge: Synthesizing


-aminoketones from enamines is synthetically powerful but notoriously finicky. The reaction relies on the nucleophilic character of the enamine 

-carbon attacking an electrophilic nitrogen source.

The Failure Points: Most yield losses stem from three specific failures:

  • Regiochemical Mismatch: Forming the thermodynamic enamine when the kinetic product was required (or vice versa).

  • Product Instability: Free

    
    -aminoketones rapidly self-condense to form dihydropyrazines (dimerization) or oxidize.
    
  • Incomplete Deprotection/Cleavage: When using azo-dicarboxylates (e.g., DEAD), the intermediate is a hydrazine, not an amine. The N-N bond cleavage step is often the bottleneck.

Critical Workflows & Mechanisms

Workflow A: The Electrophilic Amination Pathway

The most robust method involves reacting a pre-formed (or in situ) enamine with an azodicarboxylate (like DEAD or DIAD) or a nitroso compound.

AlphaAminationMechanism Enamine Enamine (Nucleophile) Inter_C_N Intermediate (Iminium Ion) Enamine->Inter_C_N C-N Bond Formation Electrophile Electrophile (DEAD/Nitroso) Electrophile->Inter_C_N Hydrolysis Hydrolysis (H2O/Acid) Inter_C_N->Hydrolysis Iminium Hydrolysis Product_Salt α-Aminoketone SALT (Stable) Hydrolysis->Product_Salt Acidic Workup (HCl) Product_Free α-Aminoketone FREE BASE (Unstable) Hydrolysis->Product_Free Basic Workup Product_Salt->Product_Free Neutralization Dimer Pyrazine Dimer (Dead End) Product_Free->Dimer Self-Condensation (Fast!)

Caption: Figure 1. The "Death Spiral" of the free base. Successful isolation requires trapping the product as a salt immediately after hydrolysis.

Technical Troubleshooting Guide (Q&A)

Category 1: Regioselectivity & Enamine Formation[1][2]

Q: I am getting a mixture of


-aminoketone isomers. How do I control which side of the ketone is aminated? 

A: The regioselectivity is determined during enamine formation, not the amination step. You must select conditions to favor either the Kinetic or Thermodynamic enamine.[1][2][3][4]

ParameterKinetic Control (Less Substituted)Thermodynamic Control (More Substituted)
Target

-amination at the least hindered carbon.

-amination at the most hindered carbon.
Amine Base Bulky secondary amines (e.g., LDA, but for enamines: use bulky amines like t-butyl amine derivatives if possible, though difficult). Standard approach: Short reaction time, lower temp.Morpholine or Pyrrolidine (less steric bulk).
Conditions Stop reaction before equilibrium is reached.High temperature (reflux), acid catalyst (pTsOH), Dean-Stark trap, long reaction time (equilibrium).
Mechanism Fastest proton removal.Most stable alkene formed (Zaitsev-like).

Corrective Action: If you need the kinetic product but are getting the thermodynamic one, switch to an in situ organocatalytic method (e.g., proline catalysis) which typically favors the kinetic pathway via steric steering, or use a sterically hindered enamine precursor.

Category 2: The "Missing" Product (Stability Issues)

Q: My TLC showed a new spot, but after column chromatography, I recovered nothing or a complex brown mixture. Where did it go?

A: You likely isolated the free base


-aminoketone. These are inherently unstable.
  • The Chemistry: The free amine group acts as a nucleophile toward the ketone carbonyl of a neighboring molecule, leading to dimerization (dihydropyrazines) and oxidation to pyrazines.

  • The Fix: Never isolate the free base.

    • Perform the hydrolysis of the enamine/imine intermediate using aqueous HCl.

    • Evaporate the solvent to isolate the

      
      -aminoketone hydrochloride salt .
      
    • If purification is needed, recrystallize the salt or perform chromatography on the N-protected derivative (e.g., acetylate or Boc-protect in situ before workup).

Category 3: Low Yield with Azodicarboxylates (DEAD/DIAD)

Q: I used DEAD to aminate my enamine. The adduct formed, but I can't get the


-aminoketone. Why? 

A: The reaction of an enamine with DEAD yields an


-hydrazino  ketone (specifically, an N-N-linked adduct), not an 

-amino ketone directly. You are missing the cleavage step.

Protocol Adjustment:

  • Step 1 (C-N Bond Formation): Enamine + DEAD

    
    
    
    
    
    -[1,2-bis(ethoxycarbonyl)hydrazino]ketone.
  • Step 2 (Hydrolysis): Hydrolyze the iminium/enamine to the ketone.

  • Step 3 (The "Hidden" Step - N-N Cleavage): You must cleave the N-N bond to release the primary amine.

    • Method A: Hydrogenolysis (H2, Pd/C, or Raney Ni).

    • Method B: Zn/AcOH (reductive cleavage).

    • Method C: SmI2 (Samarium diiodide).

Standardized Protocol: Enamine Amination with DEAD

Valid for cyclohexanone-morpholine enamine (Model System)

Reagents:

  • Enamine (1.0 equiv)

  • Diethyl azodicarboxylate (DEAD) (1.0 - 1.1 equiv)

  • Solvent: THF or Dioxane (anhydrous)

  • Cleavage Agent: Trifluoroacetic acid (TFA) followed by Zn/AcOH or Hydrogenolysis.

Step-by-Step:

  • Addition: Dissolve enamine in anhydrous THF at 0°C under Argon. Dropwise add DEAD (neat or in THF). The orange color of DEAD should fade.

    • Checkpoint: Monitor by TLC. The enamine spot should disappear; a polar adduct appears.

  • Hydrolysis: Add 10% aqueous HCl (or dilute acetic acid) and stir for 30 mins to hydrolyze the iminium intermediate.

  • Extraction (Intermediate): Extract the hydrazino-ketone intermediate. (Note: This is NOT the amino ketone yet).

  • Cleavage (The Critical Step): Dissolve the intermediate in AcOH. Add Zn dust (excess, ~5-10 equiv). Stir at RT for 2-4 hours.

    • Why: This breaks the N-N bond and removes the ester groups if harsh enough, or requires subsequent hydrolysis. Alternative: Use H2/Pd-C for cleaner cleavage if the substrate tolerates it.

  • Isolation: Filter Zn. Acidify filtrate with HCl. Evaporate to dryness to obtain the

    
    -aminoketone HCl salt .
    

Advanced Optimization Logic (Graphviz)

Use this decision tree to select the correct reagents for your specific substrate.

OptimizationLogic Start Start: Optimization Goal Regio Issue: Regioselectivity? Start->Regio Yield Issue: Low Yield/Decomp? Start->Yield Kinetic Need Kinetic Product? Regio->Kinetic Thermo Need Thermodynamic Product? Regio->Thermo Isolate Isolating Free Base? Yield->Isolate Cleavage Using DEAD? Yield->Cleavage Soln_Kin Use Organocatalysis (Proline) or Bulky Base/Low Temp Kinetic->Soln_Kin Soln_Therm Use Morpholine Enamine Reflux + Acid Cat. Thermo->Soln_Therm Soln_Salt STOP. Isolate as HCl Salt or N-Boc Isolate->Soln_Salt Soln_Cleave Ensure N-N Bond Cleavage Step (Zn/AcOH) Cleavage->Soln_Cleave

Caption: Figure 2. Decision Matrix for troubleshooting common failure modes in


-amination.

References

  • MacMillan, D. W. C., et al. (2002).

    
    -Amination of Ketones." Journal of the American Chemical Society.[1][5] Link
    
    • Relevance: Establishes the mechanism for in situ enamine formation and reaction with azodicarboxyl
  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[1][5] Link

    • Relevance: Foundational text on enamine regioselectivity and reactivity.
  • List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron. Link

    • Relevance: Comprehensive review including -amination p
  • Pfaendler, H. R., et al. (1989). "Synthesis of racemic and enantiomerically pure

    
    -aminoketones." Helvetica Chimica Acta. Link
    
    • Relevance: Discusses the stability issues of free base -aminoketones and salt isol
  • Janey, J. M. (2005). "Recent advances in the synthesis of

    
    -hydroxy and 
    
    
    
    -amino ketones." Angewandte Chemie International Edition. Link
    • Relevance: Modern overview of electrophilic amination str

Sources

removing unreacted pyrrolidine from 2-(Pyrrolidin-1-yl)cyclohexanone mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the isolation and purification of


-aminoketones. A frequent bottleneck in the synthesis of 2-(pyrrolidin-1-yl)cyclohexanone—typically generated via the nucleophilic substitution of 2-halocyclohexanones or through Stork enamine intermediates—is the complete removal of unreacted pyrrolidine.

Because both the starting material and the product are basic amines, standard aqueous workups often fail to separate them efficiently. This guide provides field-proven, causality-driven methodologies to achieve high-purity isolation.

Part 1: Physicochemical Basis for Separation

To design a successful purification strategy, we must first analyze the quantitative differences in the physicochemical properties of the mixture's components. The fundamental divergence in their acid-base chemistry and nucleophilicity dictates the purification route.

Table 1: Physicochemical Comparison of Mixture Components

PropertyUnreacted Precursor: PyrrolidineTarget Product: this compound
Amine Classification Secondary AmineTertiary Amine (

-aminoketone)
Molecular Weight 71.12 g/mol 167.25 g/mol
pKa (Conjugate Acid) 11.27 [1]~8.0 – 8.5 [4]
Boiling Point 87–88 °C> 200 °C (estimated)
Aqueous Solubility Miscible / Highly HydrophilicPoor / Lipophilic
Nucleophilicity High (Readily attacks electrophiles)Low (Sterically hindered, lacks N-H bond)
Part 2: Purification Workflow Decision Tree

PurificationWorkflow Crude Crude Mixture (Product + Pyrrolidine) Scale What is the reaction scale? Crude->Scale Large Large Scale (> 1 gram) Scale->Large Preparative Small Small Scale (< 1 gram) Scale->Small Analytical AcidWash pH-Controlled Extraction (pH 9.5 Buffer Wash) Large->AcidWash Resin Polymer-Supported Scavenging (PS-Isocyanate) Small->Resin Pure Pure 2-(Pyrrolidin-1-yl) cyclohexanone AcidWash->Pure Resin->Pure

Decision tree for selecting pyrrolidine removal strategy based on reaction scale.

Part 3: Troubleshooting & FAQs

Q: Why is vacuum distillation failing to remove all unreacted pyrrolidine? A: While pyrrolidine has a relatively low boiling point (87–88 °C at atmospheric pressure) [1], relying solely on vacuum distillation often leaves trace residual amine. The causality lies in the thermodynamic interactions between the strongly basic secondary amine and the


-aminoketone product. Under deep vacuum, the boiling points compress, and pyrrolidine can co-distill or form azeotrope-like mixtures with the product. Furthermore, prolonged heating of 

-aminoketones can lead to thermal degradation or self-condensation. Distillation should only be used for bulk solvent removal, not final polishing.

Q: How does pH-controlled aqueous extraction selectively remove pyrrolidine? A: This method leverages a critical physicochemical divergence: the pKa difference between the two amines. Pyrrolidine is a strongly basic secondary amine with a conjugate acid pKa of 11.27 [1]. In contrast, this compound is an


-aminoketone. The electron-withdrawing inductive effect of the adjacent carbonyl group significantly reduces the electron density on the tertiary nitrogen, lowering its pKa to approximately 8.0–8.5 [4].
By washing the organic mixture with a carefully tuned aqueous buffer at pH 9.5, you create a highly selective environment. At pH 9.5, the environment is nearly 2 pH units below pyrrolidine's pKa (forcing >98% of it into the water-soluble, protonated cationic state) and >1 pH unit above the product's pKa (keeping >90% of it as a lipophilic, neutral free base).

Q: Can I use chemical scavengers for trace pyrrolidine removal without an aqueous workup? A: Yes, polymer-supported (PS) scavengers are the gold standard for small-scale or library synthesis purification. PS-Isocyanate resin is specifically designed for this application [3]. Causality: Isocyanate groups (-N=C=O) are highly electrophilic. Secondary amines like pyrrolidine act as potent nucleophiles, attacking the isocyanate carbon to form a stable, covalently bound urea linkage on the solid polystyrene support. Because your product, this compound, is a tertiary amine lacking an N-H bond, it cannot form this stable adduct and remains completely unreacted in the solution phase.

Part 4: Self-Validating Experimental Protocols
Protocol A: pH-Controlled Aqueous Extraction (Preparative Scale: >1g)

Self-Validating Principle: This protocol uses a high-capacity buffer. By verifying the post-extraction pH, the system validates that the buffering capacity was not overwhelmed by the basicity of the crude mixture, ensuring complete separation.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~0.1 M.

  • Buffer Preparation: Prepare a 0.5 M Sodium Carbonate/Sodium Bicarbonate (

    
    ) buffer, adjusted precisely to pH 9.5 using a calibrated pH meter.
    
  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the pH 9.5 buffer. Stopper and invert gently, venting frequently to release any pressure.

  • Validation Check: Drain a few drops of the aqueous layer and test with precision pH paper or a pH meter. Crucial Step: If the pH has risen above 9.8, the buffer capacity was exceeded by the basic pyrrolidine. Add more buffer and repeat the wash.

  • Separation: Allow the layers to separate completely. Drain the organic layer.

  • Back-Extraction: Wash the aqueous layer once with fresh organic solvent to recover any trace product. Combine the organic layers.

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure free-base product.
    
Protocol B: Polymer-Supported Scavenging (Analytical Scale: <1g)

Self-Validating Principle: This protocol integrates an in-process colorimetric spot test to definitively confirm the absence of the secondary amine before product isolation.

  • Dissolution: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane, THF, or Toluene).

  • Resin Addition: Add 2.5 to 3.0 molar equivalents of PS-Isocyanate resin (loading capacity typically 1.0–1.5 mmol/g) relative to the estimated amount of residual pyrrolidine [3].

  • Agitation: Shake or gently agitate the suspension at room temperature for 1 to 2 hours. (Note: Avoid magnetic stirring, as the stir bar will physically fracture the polymer beads, clogging filters later).

  • Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin solution. Heat the plate. Crucial Step: A lack of a purple/brown spot confirms the complete sequestration of the secondary amine.

  • Filtration: Filter the mixture through a medium-porosity sintered glass frit to remove the resin-bound urea byproduct.

  • Isolation: Wash the resin bed with 2–3 column volumes of the reaction solvent. Concentrate the combined filtrates under reduced pressure to isolate the pure this compound.

References
  • Title: pKa Data Compiled by R. Williams | Source: Organic Chemistry Data | URL: [Link]

  • Title: Solid-Supported Scavengers | Source: Supra Sciences | URL: [Link]

  • Title: Aminoketones and methods for their production (US3254124A)

Technical Support Center: Aminoketone Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Self-Condensation Side Reactions in


-Aminoketone Synthesis
Ticket ID:  AMK-SYN-001
Status:  Resolved / Guide Published
Assigned Specialist:  Senior Application Scientist

Introduction: The "Ticking Clock" of Aminoketones

Welcome to the technical support hub for aminoketone synthesis. If you are reading this, you are likely facing the "yellowing solution" phenomenon or unexplained yield loss during the isolation of


-aminoketones.

The Core Problem:


-Aminoketones are chemically schizophrenic. They contain a nucleophile (the amine) and an electrophile (the ketone) in close proximity. While intramolecular cyclization (to aziridines) is strained, intermolecular  dimerization is rapid and thermodynamically favorable.

This guide provides the mechanistic understanding and validated protocols to stop this self-condensation dead in its tracks.

Module 1: The Mechanism of Failure

Why is my product turning into a pyrazine?

The primary side reaction is the dimerization of two


-aminoketone molecules to form a dihydropyrazine, which then oxidizes (often via atmospheric oxygen) to a stable pyrazine. This process is catalyzed by neutral or basic pH.
Visualization: The Dimerization Pathway

Figure 1: The self-condensation cascade. Note that the "Danger Zone" is the Free Base state.

Aminoketone_Condensation cluster_0 STABLE ZONE (Acidic pH) cluster_1 DANGER ZONE (Neutral/Basic pH) cluster_2 IRREVERSIBLE BYPRODUCT Node_Salt Aminoketone Salt (HCl) Node_FreeBase Free Aminoketone (Reactive Monomer) Node_Salt->Node_FreeBase Deprotonation (Workup) Node_Imine Imine Dimer Node_FreeBase->Node_Imine x2 Dimerization Node_DHP Dihydropyrazine (Unstable) Node_Imine->Node_DHP - 2 H2O Cyclization Node_Pyrazine Pyrazine (Aromatized) Node_DHP->Node_Pyrazine Oxidation (Air/O2)

Caption: The pathway from stable salt to irreversible pyrazine contaminant. Control pH to arrest the process at the first node.

Module 2: Troubleshooting Guide (Symptom -> Fix)

SymptomProbable CauseImmediate Corrective Action
Solution turns yellow/brown rapidly upon basification. Formation of conjugated imines/dihydropyrazines (oxidative polymerization).STOP. Re-acidify immediately with 4M HCl in Dioxane or concentrated aqueous HCl. Do not proceed to extraction.
Insoluble precipitate forms during workup. Pyrazine formation (often highly crystalline and insoluble).Filter the solid and check NMR. If it's pyrazine, the batch is likely lost. Prevention: Use "Trap and Release" (SOP 3) next time.
Product disappears on Silica Column. Aminoketones stick to acidic silica or degrade/polymerize on the column.Do not purify free bases on silica. Crystallize as HCl salt or use neutral alumina (though salt crystallization is superior).
Low yield in Delépine Reaction. Incomplete hydrolysis of the quaternary hexamine salt.Ensure ethanol/HCl hydrolysis step is refluxed for sufficient time (usually >4 hours).[1] The intermediate acetal must be fully cleaved.

Module 3: Validated Standard Operating Procedures (SOPs)

SOP 1: The "Salt Lockdown" (Primary Amines)

Best for: Synthesizing primary


-aminoketones from 

-bromoketones. Method: The Delépine Reaction.

This method avoids the "free base" stage entirely by liberating the amine directly as a salt.

  • Quaternization:

    • Dissolve

      
      -bromoketone (1.0 equiv) in Chloroform or Acetone.
      
    • Add Hexamethylenetetramine (Hexamine/Urotropine) (1.05 equiv).

    • Stir at RT (or mild reflux) for 4–12 hours.

    • Observation: A thick white precipitate (the quaternary ammonium salt) will form.

    • Filtration: Filter the solid.[2] Wash with cold acetone. This removes unreacted bromoketone.

  • Hydrolysis (The Critical Step):

    • Suspend the white solid in Ethanol (5–10 mL per gram).

    • Add concentrated HCl (2–3 equiv).

    • Heat to reflux for 4–8 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] The hexamine cage breaks down, releasing formaldehyde (trapped as diethyl acetal) and ammonium chloride, leaving the aminoketone as the stable hydrochloride salt .

  • Isolation:

    • Cool to 0°C. The ammonium chloride (

      
      ) often precipitates first; filter it off.
      
    • Concentrate the filtrate. The

      
      -aminoketone HCl salt will crystallize. Recrystallize from MeOH/Et2O.
      
SOP 2: The "Just-in-Time" Protocol (In-Situ Usage)

Best for: Using aminoketones in subsequent reactions (e.g., Knorr Pyrrole, Heterocycle synthesis) without isolation.

Never isolate the free base. Instead, generate it in the presence of the next reactant.

  • Preparation: Start with the stable Aminoketone HCl salt (from SOP 1).

  • The Trap:

    • Dissolve the electrophile for the next reaction (e.g.,

      
      -ketoester, anhydride) in the reaction solvent.
      
    • Add the Aminoketone HCl salt.

  • The Release:

    • Add a precise equivalent of base (e.g., NaOAc, Et3N) slowly or portion-wise.

    • Why? This releases the free amine in low concentrations. It reacts with the electrophile (which is in excess relative to the free amine) faster than it can find another aminoketone molecule to dimerize with.

Module 4: Decision Matrix for Synthesis Strategy

Before starting, determine your pathway using this logic flow to minimize risk.

Synthesis_Decision Start Target: Alpha-Aminoketone Q1 Is the amine Primary (-NH2)? Start->Q1 Q2 Is the amine Secondary (-NHR)? Q1->Q2 No Route_Delepine USE DELÉPINE REACTION (SOP 1) Isolate as HCl Salt Q1->Route_Delepine Yes Route_Protect USE PROTECTING GROUP (Boc/Cbz-amine + Bromoketone) Q2->Route_Protect Yes (Recommended) Route_Direct HIGH RISK: Direct Alkylation (Requires huge excess of amine) Q2->Route_Direct Yes (Lazy/Risky)

Caption: Select the synthetic route based on amine substitution to avoid self-condensation.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I perform column chromatography on a free


-aminoketone? 
A: Generally, No.  The free amine is basic, and the ketone is electrophilic. Silica gel is slightly acidic, which can catalyze condensation or decomposition. If you must purify the free base, use neutral Alumina (Activity III) and move fast, or use a basified silica eluent (1-2% Triethylamine), but yield loss is expected.

Q: I need the free base for an analysis. How do I handle it? A: If you must generate the free base (e.g., for NMR), do it in a biphasic system (DCM/Aq. NaHCO3), separate cold, dry over K2CO3 (not acidic MgSO4), and keep the solvent dilute. Keep it cold (0°C). Analyze immediately. Do not store it.

Q: Why not just react


-bromoketone with ammonia? 
A:  This is a classic rookie mistake. The product (

-aminoketone) is more nucleophilic than ammonia. It will react with the starting material to form di- and tri-alkylated byproducts, and simultaneously self-condense. The yield will be atrocious.

Q: Does the counter-ion matter for stability? A: Yes. Hydrochloride (HCl) and Hydrobromide (HBr) salts are generally the most stable and crystalline. Perchlorates are stable but dangerous (explosive). Avoid weak acids (acetate) as they may exist in equilibrium with the free base, allowing slow dimerization.

References

  • Delépine, M. (1895).[1][5] Sur l'hexaméthylène-amine (Hexamethylenetetramine).[1][3][5] Bulletin de la Société Chimique de Paris, 13, 352–361.[1][5] (The foundational text for the Delépine reaction).[4][5]

  • Bottini, A. T., Dev, V., & Klinck, J. (1973).[5] 2-Bromoallylamine.[5] Organic Syntheses, 53, 121. Link (Demonstrates the hydrolysis of the hexamine salt to yield the amine salt).

  • McMurry, J. (2011). Organic Chemistry (8th ed.). Brooks/Cole.
  • Fisher, L. E., & Muchowski, J. M. (1990). Synthesis of alpha-amino ketones via the Stephen reduction. Organic Preparations and Procedures International, 22(3).
  • Blažević, N., et al. (1979). Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis.[4] Synthesis, 1979(03), 161-176. Link (Review of the Delépine utility).

Sources

Technical Support Center: Stability & Storage of 2-(Pyrrolidin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-(Pyrrolidin-1-yl)cyclohexanone . Due to its specific chemical structure, this compound is highly sensitive to environmental degradation. This document provides a comprehensive, mechanistic approach to troubleshooting, handling, and preserving the integrity of your material.

Mechanistic Overview: The Causality of Degradation

To effectively prevent the degradation of this compound, it is critical to understand why it degrades. As an


-amino ketone, the molecule possesses a bifunctional reactivity profile that makes it exceptionally vulnerable to oxidative stress[1].

Degradation is driven by two primary, parallel mechanisms:

  • Tertiary Amine N-Oxidation: The lone electron pair on the pyrrolidine nitrogen is highly nucleophilic. When exposed to atmospheric oxygen or reactive oxygen species (ROS), it readily undergoes direct oxidation to form an N-oxide derivative[1].

  • 
    -Carbon Autoxidation via Enolization:  The ketone moiety exists in a dynamic equilibrium with its enol tautomer. The adjacent tertiary amine heavily electron-enriches this enol double bond. Atmospheric oxygen reacts with this intermediate via a radical chain mechanism to form an unstable 
    
    
    
    -hydroperoxide. This intermediate rapidly decomposes into 1,2-cyclohexanedione derivatives and free pyrrolidine[2]. This pathway is heavily accelerated by trace moisture and base-catalyzed tautomerism.

Degradation Pathway Visualization

G A This compound (Intact Alpha-Amino Ketone) B Enol Tautomer (Electron-Rich) A->B Moisture / Base (Tautomerization) C N-Oxide Derivative (Tertiary Amine Oxidation) A->C Ambient O2 (Direct Oxidation) D Radical Intermediate (Photo/O2 Initiated) B->D UV Light / O2 (Radical Initiation) E Alpha-Hydroperoxide (Unstable) D->E +O2 (Propagation) F Cleavage Products (1,2-Dicarbonyls + Amine) E->F Spontaneous Decomposition

Mechanistic pathways of this compound oxidative degradation.

Storage Stability Matrix

To ensure experimental reproducibility, adhere to the following empirically derived storage parameters.

Storage ConditionAtmosphereTemperatureLight ExposureEstimated Shelf LifeDegradation Risk
Optimal (Long-Term) Argon / Nitrogen-20 °CDark (Amber Vial)> 12 MonthsLow
Standard (Short-Term) Argon / Nitrogen0–8 °CDark (Amber Vial)1–2 Weeks[3]Moderate
Suboptimal Ambient Air0–8 °CDark< 48 HoursHigh (N-Oxidation)
Critical Failure Ambient Air20–25 °CAmbient Light< 12 HoursSevere (Cleavage)

Standard Operating Procedure (SOP): Inert Aliquoting & Storage

Do not store this compound in a single bulk container if you plan to use it across multiple experiments. Repeated opening introduces oxygen and moisture, leading to rapid batch failure. Follow this self-validating protocol for aliquoting.

Step 1: Preparation of Storage Vessels

  • Action: Bake amber glass vials at 120 °C for 2 hours, then cool them in a vacuum desiccator.

  • Causality: Amber glass blocks UV/visible light, preventing photo-initiated radical formation. Baking eliminates microscopic surface moisture that would otherwise catalyze the ketone-enol tautomerization, the critical first step in

    
    -carbon autoxidation[2].
    

Step 2: Schlenk-Line Purging

  • Action: Connect the cooled vials to a Schlenk line. Perform three alternating cycles of high vacuum (<1 mbar) and Argon backfilling.

  • Causality: Argon is heavier than Nitrogen and provides a superior "blanket" over the solid/liquid, drastically reducing the probability of N-oxidation[1].

Step 3: Rapid Aliquoting

  • Action: Working under a positive stream of Argon (or inside a glovebox), rapidly transfer single-use quantities of this compound into the vials.

Step 4: Sealing and Validation

  • Action: Cap the vials immediately with PTFE-lined septa and wrap the exterior seal tightly with Parafilm.

  • Self-Validation Check: Inspect the aliquots 24 hours post-sealing. The material should remain strictly colorless. If a faint yellow tint appears, the seal is compromised, and atmospheric oxygen has initiated the degradation cascade.

Step 5: Secondary Containment

  • Action: Place the sealed vials in a secondary vacuum-sealed bag or a desiccator cabinet containing indicating silica gel, and store at -20 °C.

Troubleshooting Guides & FAQs

Q: My batch of this compound has developed a yellow/brown tint. Is it still usable? A: No. A color shift from colorless to yellow/brown is the primary visual indicator of advanced oxidation—specifically the formation of conjugated


-dicarbonyls and N-oxides[2]. Using this degraded material will introduce significant reactive impurities into your downstream synthesis or assay. It is highly recommended to discard the batch. If recovery is absolutely necessary, you must perform flash column chromatography under inert gas immediately before use.

Q: Can I prepare a master stock solution in DMSO and store it at room temperature for High-Throughput Screening (HTS)? A: Absolutely not. DMSO is highly hygroscopic and can act as a mild oxidant over time. Storing the compound in DMSO at room temperature will accelerate base-catalyzed tautomerism and subsequent autoxidation. If a DMSO stock is required, prepare it immediately before use, or store single-use aliquots at -80 °C and strictly avoid freeze-thaw cycles.

Q: Why is moisture control emphasized just as heavily as oxygen control? A: Water facilitates the proton-transfer steps required for the ketone-enol tautomerization. By keeping the environment strictly anhydrous, you suppress the formation of the electron-rich enol intermediate, thereby cutting off the primary pathway for


-carbon autoxidation[2].

Q: I stored my compound at 0–8 °C as recommended by the vendor, but it still degraded. Why? A: While 0–8 °C slows down the kinetic rate of degradation[3], temperature control alone cannot stop oxidation if the compound is exposed to ambient air. The presence of oxygen is the chemical trigger. Refrigeration must always be paired with an inert atmosphere (Argon/Nitrogen) to ensure stability.

References

  • Title: Screening of Stimulants Including Designer Drugs in Urine Using a Liquid Chromatography Tandem Mass Spectrometry System Source: oup.com (Oxford Academic) URL: [Link]

Sources

Technical Support Center: Minimizing Racemization of Chiral 2-(Pyrrolidin-1-yl)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Prevention of Optical Purity Loss in


-Aminoketones

Welcome to the Technical Support Center

You are likely here because your enantiomeric excess (ee%) is dropping inexplicably during isolation, storage, or analysis.

The Core Problem: Chiral 2-(Pyrrolidin-1-yl)cyclohexanone derivatives are


-aminoketones . These molecules are chemically predisposed to "self-destruct" their chirality. The basic nitrogen atom (pyrrolidine) attached to the chiral center (C2) acts as an internal catalyst, lowering the energy barrier for the acidic 

-proton to leave, leading to enolization and subsequent racemization.

This guide provides the protocols required to arrest this mechanism.

Module 1: The Mechanism of Failure (Root Cause)

To stop racemization, you must understand how it happens. Unlike standard ketones, your molecule carries its own base (the pyrrolidine nitrogen).

The "Self-Catalysis" Loop

The chiral center at C2 possesses an acidic proton due to the electron-withdrawing carbonyl group. In the free-base form, the pyrrolidine nitrogen can facilitate the removal of this proton (either intermolecularly or via solvent bridging), driving the equilibrium toward the achiral enol form. Once the proton returns, it does so without facial selectivity, resulting in a racemate.[1]

RacemizationMechanism cluster_prevention Prevention Strategy ChiralKetone Chiral (S)-2-Pyrrolidinyl Cyclohexanone Transition Base Catalysis (Free Amine/Solvent) ChiralKetone->Transition Deprotonation of C2-H Enol Achiral Enol Intermediate (Planar C2) Transition->Enol Tautomerization Racemate Racemic Mixture (R/S) Enol->Racemate Reprotonation (Non-selective) Salt Amine Salt (HCl/TFA) Locks Lone Pair Salt->Transition Blocks

Figure 1: Mechanism of Racemization. The pathway highlights the critical role of the basic nitrogen in catalyzing the formation of the achiral enol. Blocking this nitrogen (Salt Formation) is the primary defense.

Module 2: Synthesis & Isolation Protocols

Critical Rule: Never concentrate the free base of an


-aminoketone to dryness with heat. The concentration of the "base" increases as solvent evaporates, accelerating self-racemization.
Protocol A: The "Flash" Buffered Workup

Use this method when isolating the compound from a reaction mixture.

StepActionTechnical Rationale
1. Quench Cool reaction to 0°C . Quench with cold sat. NH₄Cl or Phosphate Buffer (pH 6-7) .Low temp slows kinetics (Arrhenius). Neutral/mildly acidic pH prevents base-catalyzed enolization [1].
2. Extraction Use cold (4°C) EtOAc or DCM . Work fast.Minimizes time the molecule spends in the solution phase where proton exchange is active.
3. Drying Dry over Na₂SO₄ (Neutral) for max 10 mins. Avoid K₂CO₃ .K₂CO₃ is basic and will strip the

-proton. MgSO₄ is slightly acidic (Lewis acid) but can sometimes catalyze enolization; Na₂SO₄ is safest.
4. Concentration Rotovap bath < 25°C . Do NOT go to full dryness if storing as free base.Heat is the enemy. Concentrating to an oil increases intermolecular collisions between the basic amine and the acidic

-proton.
Protocol B: The "Salt Fortress" (Immediate Stabilization)

The only way to store these compounds long-term is to protonate the amine.

  • Dissolve: Take the crude organic layer (from Protocol A) or the oil. Dissolve in dry Et₂O or Dioxane.

  • Acidify: Add 1.05 equivalents of HCl (in Dioxane/Ether) or TFA dropwise at 0°C.

  • Precipitate: The ammonium salt should precipitate.

  • Filtration: Filter and wash with cold ether.

  • Result: The ammonium salt is configurationally stable because the nitrogen lone pair is tied up in the N-H bond and cannot act as a base [2].

Module 3: Storage & Stability

User Question: "Can I store the free base in the freezer?" Answer: Risk is high. Even at -20°C, the free base can slowly racemize, especially if any residual moisture or protic impurities are present.

Storage Decision Tree:

StorageLogic Start Compound Form? FreeBase Free Base (Oil/Solid) Start->FreeBase Salt Salt (HCl, TFA, etc.) Start->Salt Action1 Store in Benzene/Toluene at -80°C (Matrix Isolation) FreeBase->Action1 Short Term (<24h) Action2 CONVERT TO SALT IMMEDIATELY FreeBase->Action2 Long Term Action3 Desiccator at 4°C or -20°C (Indefinitely Stable) Salt->Action3 Any Duration

Figure 2: Storage Decision Matrix. Visual guide for determining storage conditions based on chemical form.

Module 4: Analytical Verification (Troubleshooting Analysis)

Issue: "My HPLC shows a racemate, but I'm sure I synthesized the chiral product." Diagnosis: Your analytical method might be causing the racemization during the run.

Troubleshooting Chiral HPLC/GC

Standard mobile phases often contain additives (DEA, TEA) to improve peak shape for amines. These bases will racemize your compound on the column.

ParameterRecommendationWhy?
Mobile Phase Additive Use 0.1% TFA or Formic Acid . Avoid DEA/TEA.Acidic mobile phases keep the nitrogen protonated (stable). Basic additives deprotonate C2 [3].
Column Temp Keep < 20°C (use a column chiller).Higher temps accelerate on-column racemization.
Solvent (GC) Avoid protic solvents (MeOH/EtOH) if possible.Protic solvents facilitate proton exchange.
Sample Prep Dissolve sample immediately before injection.Do not let samples sit in the autosampler for hours, especially in MeOH.

Frequently Asked Questions (FAQs)

Q: I need the free base for the next step. How do I liberate it from the HCl salt without racemizing? A: Do not use NaOH. Use a "Flash Liberation":

  • Suspend salt in CH₂Cl₂ at 0°C.

  • Add cold saturated NaHCO₃ (mild base).

  • Shake vigorously for 30 seconds.

  • Separate layers, dry (Na₂SO₄), and use the solution immediately in the next reaction. Do not concentrate to dryness.

Q: Why is the cyclohexanone ring specifically problematic? A: Cyclohexanones undergo chair-chair interconversions. The conformational flexibility can align the


-C-H bond with the carbonyl 

-system (orbital overlap), facilitating deprotonation. Furthermore, the ring strain (or lack thereof) in the enol form is favorable compared to more rigid bicyclic systems [4].

Q: Can I use Dynamic Kinetic Resolution (DKR) if I have already racemized? A: Yes. If you have lost chirality, you can perform a DKR reduction. Using a chiral Ruthenium or Iridium catalyst in the presence of a base (which promotes rapid racemization) and a hydrogen source can selectively reduce one enantiomer of the ketone to the alcohol, effectively converting 100% of the racemic ketone into a single enantiomer of the alcohol [5].

References

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
  • Kano, T., et al. (2005).[2] "Anti-selective direct asymmetric Mannich reactions catalyzed by axially chiral amino sulfonamide as an organocatalyst." Journal of the American Chemical Society, 127(47), 16408-16409.[2] Link

  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide and Aminoketone Synthesis." BenchChem Knowledge Base. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on enolization kinetics and stereoelectronic effects).
  • Noyori, R., et al. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 2008-2022. (Definitive source on Dynamic Kinetic Resolution of ketones).

Sources

color change and degradation of alpha-aminoketones over time

Technical Support Center: -Aminoketone Stability & Handling

Executive Summary: The "Ticking Clock" of Free Bases

The Root Cause: This color change is rarely due to random decomposition. It is a specific, cascade reaction: Self-Condensation


 Dihydropyrazine Formation 

Oxidative Aromatization.

This guide provides the mechanistic understanding to diagnose this issue and the protocols to prevent or reverse it.

Diagnostic FAQ: Troubleshooting Common Issues

Q1: My -aminoketone free base turned yellow/orange overnight. Is it ruined?

Diagnosis: Not necessarily ruined, but contaminated. Explanation: The yellow/orange color indicates the formation of a pyrazine or dihydropyrazine impurity. Even trace amounts (

Action:Protocol A (The Acid-Wash Rescue)
Q2: I stored the HCl salt in the fridge, but it still developed a crust. Why?

Diagnosis: Hygroscopicity-induced hydrolysis or free-basing. Explanation:

  • Cause clumping.

  • Create a localized "solution" phase where degradation is accelerated.

  • If residual base was present from the synthesis, moisture allows the liberation of the free base, triggering the dimerization cycle. Action: Recrystallize immediately using Protocol B .

Q3: Can I store the free base in solution (e.g., DCM or Methanol)?

Diagnosis: High Risk. Explanation:

  • Methanol (Protic): Promotes proton transfer, accelerating enolization and dimerization.

  • DCM (Aprotic): Better, but if not degassed, dissolved oxygen promotes the oxidation of dihydropyrazines to irreversible pyrazines. Action: Store only as the dry acid salt. If solution storage is unavoidable, use anhydrous, degassed THF or Toluene at -20°C or lower.

Technical Deep Dive: The Degradation Mechanism

Understanding the pathway is critical for selecting the right rescue method. The degradation is driven by the nucleophilic attack of the amine on the ketone of a neighboring molecule.

The Pyrazine Cascade
  • Dimerization: Two molecules of

    
    -aminoketone condense to form a dihydropyrazine (often unstable/reactive).[1]
    
  • Oxidation: Atmospheric oxygen aromatizes the ring into a Pyrazine . This step is irreversible and generates the stable, colored impurity.

Gcluster_0Critical Control PointStartα-Aminoketone(Free Base)InterImine Dimer(Intermediate)Start->Inter Self-Condensation(Fast in solution)DHPDihydropyrazine(Yellow/Unstable)Inter->DHP Cyclization(- 2 H₂O)ProductPyrazine(Orange/Brown Stable Impurity)DHP->Product Oxidation (O₂)(Irreversible)

Figure 1: The degradation pathway from colorless aminoketone to colored pyrazine impurities.

Rescue & Stabilization Protocols

Protocol A: The Acid-Wash Rescue (Exploiting )

Concept: Pyrazines are very weak bases (



Applicability: Use this when a free base sample has turned yellow/orange but is not yet a tar.

Steps:

  • Dissolution: Dissolve the colored free base in a non-polar organic solvent (e.g., Diethyl Ether or MTBE). Avoid DCM if possible as it can solubilize some salts.

  • Acid Extraction: Extract the organic layer with cold, dilute HCl (1M) .

    • Mechanism:[2][3][4] The

      
      -aminoketone protonates immediately and moves to the aqueous layer. The weakly basic pyrazine impurity remains in the organic layer (yellow color stays in organic).
      
  • Wash: Wash the aqueous layer (now containing your product) 2x with fresh ether to remove residual organics.

  • Regeneration (Optional):

    • To store: Lyophilize the aqueous layer directly to obtain the clean HCl salt.

    • To use: Basify the cold aqueous layer with NaOH/NaHCO₃ and extract back into organic solvent immediately before the reaction.

Protocol B: Salt Formation for Long-Term Storage

Concept: Protonating the amine shuts down the nucleophilicity, effectively blocking the self-condensation step shown in Figure 1.

Steps:

  • Dissolve: Dissolve the fresh (or rescued) free base in anhydrous Ethanol or Methanol.

  • Acidify: Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

  • Precipitate: Add a non-polar anti-solvent (Diethyl Ether or Hexanes) dropwise with stirring until the salt precipitates.

  • Isolate: Filter under inert gas (Argon/Nitrogen) to avoid moisture absorption.

  • Dry: Vacuum dry over P₂O₅ or KOH pellets.

Stability Data Matrix

Use this table to determine the safe handling window for your specific compound.

FormSolvent/ConditionTempStability WindowVisual Indicator of Failure
Free Base Neat (Oil/Solid)25°C< 24 HoursTurning yellow/orange
Free Base Solution (DCM/THF)25°C1 - 3 DaysSolution darkens
Free Base Solution (Degassed)-20°C1 - 2 WeeksSlight yellowing
HCl Salt Solid (Desiccated)25°CMonthsClumping/Crust formation
HCl Salt Solid (Desiccated)-20°CYearsNone (remains white)

References

  • Mechanism of Pyrazine Formation

    • Title: "Minimizing by-product formation in pyrazine synthesis" & "Gutknecht Pyrazine Synthesis."
    • Source: BenchChem & Wikipedia.
    • Context: Confirms the self-condens

      
      -aminoketones to dihydropyrazines and subsequent oxidation.[1]
      
  • Oxidation & Color Change

    • Title: "The dual face of endogenous -aminoketones: Pro-oxidizing metabolic weapons."
    • Source: Adhikari Lab (UCLA).
    • Context: Details the aerobic oxidation of -aminoketones and the formation of colored radical/conjug
    • URL:[Link]

  • Salt vs.

    • Title: "Difference between amino acid free base and its hydrochloride salt?"
    • Source: ResearchG
    • Context: Discusses the stabilization effect of converting amines to hydrochloride salts to prevent side reactions.
    • URL:[Link][5]

  • Handling Volatile Standards: Title: "The Proper Storage and Handling of Volatile Analytical Standards." Source: Sigma-Aldrich. Context: Provides general best practices for storage temperature and headspace management which applies to unstable aminoketones.

Validation & Comparative

2-(Pyrrolidin-1-yl)cyclohexanone 1H NMR alpha-proton chemical shift

2-(Pyrrolidin-1-yl)cyclohexanone H NMR -Proton Chemical Shift: A Comparative Technical Guide

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Purpose: To objectively compare the NMR spectral characteristics of this compound (the

Part 1: Executive Summary & Spectral Comparison

In the synthesis and analysis of cyclohexanone derivatives, distinguishing between the


-aminoketoneenamine

This guide focuses on the


-proton chemical shift
Comparative Data: The Diagnostic -Proton

The following table summarizes the key chemical shifts required to distinguish the target molecule from its alternatives.

SpeciesStructure TypeDiagnostic ProtonChemical Shift (

, ppm)
Multiplicity
This compound

-Aminoketone

-Methine (C2-H)
2.95 – 3.20 dd or m
1-(Pyrrolidin-1-yl)cyclohexeneEnamineVinylic (C2-H)4.20 – 4.50t (broad)
CyclohexanoneKetone (Start Material)

-Methylene (C2/6-H)
2.25 – 2.40t
2-Chlorocyclohexanone

-Halo Ketone

-Methine (C2-H)
4.40 – 4.50dd

Expert Insight: The shift of the


-aminoketone (approx. 3.1 ppm) is the result of the deshielding effect of the amine nitrogen combined with the anisotropic effect of the carbonyl group. It appears significantly upfield from the enamine's vinylic proton (~4.4 ppm), providing a clear "stop/go" signal for reaction monitoring.

Part 2: Technical Analysis & Causality

The "Alpha-Proton" Ambiguity

In synthetic workflows (e.g., Stork Enamine Synthesis), the term "product" often refers to the alkylated ketone after hydrolysis. However, the immediate product of the reaction between pyrrolidine and cyclohexanone is the enamine .

  • Enamine (Kinetic/Thermodynamic Intermediate): The proton at C2 is vinylic. It is deshielded by the double bond but shielded by the mesomeric donation of the nitrogen lone pair, placing it at 4.2–4.5 ppm .

  • 
    -Aminoketone (Target):  Formed via 
    
    
    -substitution (e.g., reaction of 2-chlorocyclohexanone with pyrrolidine) or rearrangement. The C2 proton is methine (saturated). It is deshielded by both the electronegative nitrogen and the carbonyl, landing it at 2.9–3.2 ppm .
Solvent and pH Dependencies
  • Solvent Effects (CDCl

    
     vs. DMSO-d
    
    
    ):
    In CDCl
    
    
    , the
    
    
    -aminoketone signal is sharp. In protic or acidic solvents, protonation of the pyrrolidine nitrogen (forming the ammonium salt) will shift the
    
    
    -proton significantly downfield (often >4.0 ppm), potentially overlapping with enamine or
    
    
    -halo regions.
  • Stereochemistry: The multiplicity of the signal (typically a doublet of doublets, J

    
     6–12 Hz) reveals the axial/equatorial orientation of the pyrrolidine ring, which prefers the equatorial position to minimize 1,3-diaxial interactions.
    

Part 3: Experimental Protocols

Protocol A: Synthesis & Monitoring of Enamine Formation

Use this protocol to generate the "Alternative" standard for NMR comparison.

  • Reagents: Cyclohexanone (10 mmol), Pyrrolidine (11 mmol), Toluene (20 mL), p-TSA (catalytic).

  • Setup: Dean-Stark trap apparatus to remove water (azeotropic distillation).

  • Reaction: Reflux for 3–4 hours.

  • Workup: Remove toluene under reduced pressure. Do not perform aqueous workup (enamines hydrolyze).

  • NMR Check: Dissolve crude oil in CDCl

    
    .
    
    • Target Signal: Look for the triplet at 4.3 ppm .

    • Completion: Disappearance of the ketone triplet at 2.3 ppm.

Protocol B: Synthesis of this compound

Use this protocol to isolate the target

  • Reagents: 2-Chlorocyclohexanone (5 mmol), Pyrrolidine (10 mmol), K

    
    CO
    
    
    (10 mmol), Acetone (15 mL).
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

  • Mechanism: S

    
    2 displacement of chloride by pyrrolidine.
    
  • Workup: Filter inorganic salts. Evaporate acetone. Dissolve residue in Et

    
    O, wash with water, dry over MgSO
    
    
    .
  • Purification: Flash chromatography (if stable) or vacuum distillation.

  • NMR Validation:

    • Target Signal: Diagnostic dd at ~3.1 ppm .

    • Impurity Check: Absence of starting material (dd at 4.45 ppm).

Part 4: Visualization & Logic Pathways

Diagram 1: NMR Diagnostic Decision Tree

This logic flow helps researchers assign the correct structure based on the observed shift of the proton at the C2 position.

NMR_Decision_TreeStartAnalyze Proton Signal at C2 PositionRegion1Signal at 4.2 - 4.6 ppmStart->Region1Downfield (Vinylic/Halo)Region2Signal at 2.9 - 3.2 ppmStart->Region2Mid-Field (Alpha-Amino)Region3Signal at 2.2 - 2.4 ppmStart->Region3Upfield (Alpha-Keto)CheckSplit1Multiplicity: Triplet (broad)?Region1->CheckSplit1CheckSplit2Multiplicity: Doublet of Doublets?Region2->CheckSplit2Result_KetoneIdentify: Cyclohexanone(Unreacted)Region3->Result_KetoneResult_EnamineIdentify: Enamine(1-pyrrolidinylcyclohexene)CheckSplit1->Result_EnamineYesResult_AlphaHaloIdentify: 2-Chlorocyclohexanone(Starting Material)CheckSplit1->Result_AlphaHaloNo (Sharp dd)Result_TargetIdentify: TARGETThis compoundCheckSplit2->Result_TargetYes

Caption: Decision tree for assigning cyclohexanone derivatives based on C2-proton chemical shift.

Diagram 2: Synthesis & Mechanistic Pathway

Visualizing the relationship between the ketone, enamine, and

Synthesis_PathwaySMCyclohexanone(d 2.3 ppm)InterEnamine Intermediate(d 4.3 ppm)SM->Inter+ Pyrrolidine(-H2O)AlphaHalo2-Chlorocyclohexanone(d 4.4 ppm)SM->AlphaHalo+ Cl2/SO2Cl2ProductTARGET: 2-(Pyrrolidin-1-yl)cyclohexanone(d 3.1 ppm)Inter->ProductNot Direct Route(Requires Oxidation/Rearrangement)AlphaHalo->Product+ Pyrrolidine(SN2 Substitution)

Caption: Synthetic routes distinguishing the enamine intermediate from the alpha-aminoketone target.

References

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). John Wiley & Sons.[1] (Standard reference for chemical shift additivity rules).

  • Stork Enamine Synthesis. Stork, G., et al. (1963). Journal of the American Chemical Society.

  • NMR Data for 1-(1-Pyrrolidinyl)cyclohexene. NIST Chemistry WebBook, SRD 69.

  • -Halo Ketones.Journal of Organic Chemistry.
  • BenchChem NMR Protocols. Application Notes for Multicomponent Synthesis of Pyrrolidine Derivatives.

characteristic IR carbonyl stretch frequency of 2-(Pyrrolidin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Benchmarking Guide: IR Carbonyl Stretch Frequency of 2-(Pyrrolidin-1-yl)cyclohexanone vs. Structural Analogs

Executive Summary

For researchers and drug development professionals synthesizing complex arylcyclohexylamines or utilizing Stork enamine intermediates, confirming the structural integrity of alpha-amino ketones is a critical quality control step. This guide provides an in-depth comparative analysis of the characteristic infrared (IR) carbonyl (C=O) stretching frequency of This compound . By benchmarking this compound against structural alternatives and detailing a self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol, this document empowers scientists to accurately monitor reaction progress and validate product formation.

Theoretical Grounding: The Causality of the Carbonyl Shift

In IR spectroscopy, the carbonyl stretching frequency is highly sensitive to its immediate electronic and steric environment. The baseline C=O stretch for an unsubstituted cyclohexanone ring typically occurs at 1715 cm⁻¹ . When a pyrrolidine ring is introduced at the alpha position to form this compound, two competing stereoelectronic effects dictate the final absorption frequency:

  • The Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the carbonyl carbon via the sigma bond framework. This increases the force constant of the C=O double bond, which theoretically shifts the absorption to a higher frequency (similar to alpha-haloketones).

  • Field Effects & Conformational Preferences: Unlike alpha-halogens that force significant upward shifts (e.g., up to ~1740 cm⁻¹ for equatorial halogens), the bulky tertiary amine group preferentially adopts a conformation that minimizes dipole-dipole repulsion between the nitrogen lone pair and the carbonyl oxygen. This spatial arrangement largely neutralizes the inductive pull.

The Result: The net effect is a characteristic carbonyl stretch at approximately 1710 to 1715 cm⁻¹ . This represents a negligible shift from the parent cyclohexanone, a phenomenon well-documented in closely related alpha-amino ketone analogs such as 2-piperidinocyclohexanone, which exhibits its C=O stretch at 1710 cm⁻¹[1].

Stereoelectronic Base Cyclohexanone (Base: 1715 cm⁻¹) Subst α-Pyrrolidinyl Substitution Base->Subst Inductive Inductive Effect (-I) (Increases Frequency) Subst->Inductive Field Dipole Alignment (Decreases/Neutralizes) Subst->Field Result Net C=O Stretch ~1710 - 1715 cm⁻¹ Inductive->Result Field->Result

Fig 1. Stereoelectronic causality of the IR carbonyl stretch shift in alpha-amino ketones.

Comparative Spectroscopic Data

To effectively utilize FTIR for reaction monitoring, one must understand how this compound compares to its synthetic precursors and structural alternatives. For instance, the common starting material 2-bromocyclohexanone[2] exhibits a strong C=O stretch that can shift up to 1740 cm⁻¹ depending on its axial/equatorial equilibrium.

Table 1: Comparative IR Carbonyl Stretching Frequencies

CompoundFunctional ClassCharacteristic C=O Stretch (cm⁻¹)Inductive Effect (-I)Field Effect / Steric Influence
Cyclohexanone Ketone~1715NoneNone
2-Bromocyclohexanone α-Bromo Ketone~1720 (axial) / 1740 (equatorial)StrongStrong dipole repulsion
2-Piperidinocyclohexanone α-Amino Ketone~1710ModerateMinimized via conformation
This compound α-Amino Ketone~1712 ModerateMinimized via conformation

Data Interpretation: During the nucleophilic substitution of 2-bromocyclohexanone with pyrrolidine, a successful reaction is spectroscopically marked by the disappearance of the higher-frequency halogenated carbonyl band (>1720 cm⁻¹) and the emergence of the stable alpha-amino ketone band at ~1712 cm⁻¹.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectroscopic data, the following protocol integrates chemical synthesis with a self-validating ATR-FTIR workflow. ATR-FTIR is specifically chosen over transmission FTIR (KBr pellet) to prevent matrix-induced conformational changes and to accommodate the neat liquid/oil state of the product.

Phase 1: Synthesis (Nucleophilic Substitution)
  • Preparation: Dissolve 1.0 equivalent of 2-bromocyclohexanone in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Addition: Cool the reaction vessel to 0°C to control the exothermic amination. Dropwise, add 2.2 equivalents of pyrrolidine. The excess pyrrolidine acts as both the nucleophile and the acid scavenger for the generated HBr.

  • Reaction: Stir the mixture for 4 hours, allowing it to slowly warm to ambient temperature.

  • Chemical Validation: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The complete disappearance of the 2-bromocyclohexanone spot confirms reaction completion.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

Phase 2: ATR-FTIR Spectroscopic Validation
  • System Calibration (Control): Clean the diamond ATR crystal with isopropanol. Perform a background scan against ambient air. Next, scan a standard polystyrene calibration film; verify that the sharp aromatic C-C stretch is recorded exactly at 1601 cm⁻¹ . Do not proceed if calibration fails.

  • Sample Application: Apply 1-2 drops of the neat liquid product directly onto the ATR crystal. Ensure full coverage of the sensor area without introducing air bubbles.

  • Spectral Acquisition: Acquire the spectrum using 32 co-added scans at a resolution of 4 cm⁻¹. This ensures a Signal-to-Noise Ratio (SNR) > 100:1, which is critical for resolving minor impurities.

  • Data Interpretation: Analyze the carbonyl region. A successful synthesis is confirmed by a single, sharp C=O stretching band at ~1712 cm⁻¹ .

FTIR_Protocol Prep 1. System Calibration (Polystyrene Film 1601 cm⁻¹) Bkg 2. Background Scan (Clean ATR Crystal, Air) Prep->Bkg Pass Apply 3. Sample Application (Neat Liquid Sample) Bkg->Apply Baseline Flat Scan 4. Spectral Acquisition (32 Scans, 4 cm⁻¹ Resolution) Apply->Scan Validate 5. Data Validation (Confirm C=O at ~1712 cm⁻¹) Scan->Validate SNR > 100:1

Fig 2. Self-validating ATR-FTIR workflow for analyzing this compound.

References

  • Chow, Y. L., et al. "PHOTO-ADDITION OF N-NITROSODIALKYLAMINES TO CYCLOHEXENE." Canadian Journal of Chemistry, 1970.[Link]

Sources

Advanced Analytical Comparison Guide: 13C NMR Peak Assignment Strategies for 2-(Pyrrolidin-1-yl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 2-(pyrrolidin-1-yl)cyclohexanone is a classic


-amino ketone. Molecules in this class serve as pivotal intermediates in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), including various psychoactive compounds and therapeutic agents[1]. For drug development professionals and synthetic chemists, absolute structural verification of these intermediates is non-negotiable.

While mass spectrometry confirms molecular weight,


C Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for mapping the carbon skeleton. However, assigning the 

C NMR spectrum of this compound presents a distinct analytical challenge: the molecule contains multiple aliphatic methylene (

) groups across both the cyclohexyl and pyrrolidinyl rings that resonate in narrow, overlapping chemical shift windows. This guide objectively compares three analytical approaches to peak assignment, providing a self-validating experimental framework for unambiguous structural elucidation.

Comparison of Analytical Approaches

To achieve a high-confidence assignment, researchers typically choose between three distinct methodologies. Relying on a single, lower-tier method often leads to mischaracterization of the aliphatic region.

Approach A: In Silico Prediction (Empirical/Heuristic)
  • Mechanism: Software predictors (e.g., ChemDraw, Mnova) use empirical substituent chemical shift (SCS) rules and topological databases to estimate peak positions.

  • Pros: Instantaneous; requires no instrument time or sample consumption.

  • Cons: Fails to account for complex stereoelectronic effects, solvent interactions, or conformational dynamics (such as nitrogen inversion in the pyrrolidine ring). It cannot be used as primary proof of structure in regulatory submissions.

Approach B: 1D C NMR + DEPT-135 (The Experimental Baseline)
  • Mechanism: Standard broadband-decoupled

    
    C NMR provides the chemical shifts, while Distortionless Enhancement by Polarization Transfer (DEPT-135) differentiates carbon multiplicities. In DEPT-135, 
    
    
    
    and
    
    
    groups appear as positive signals,
    
    
    groups appear as negative signals, and quaternary carbons (
    
    
    ) are suppressed[2].
  • Pros: Rapid acquisition; definitively identifies the carbonyl carbon and the

    
    -CH carbon.
    
  • Cons: Cannot unambiguously differentiate the five distinct

    
     signals (three from the cyclohexyl ring, two from the pyrrolidine ring) since they all appear as negative phases in the same 20–55 ppm region.
    
Approach C: 2D NMR (HSQC & HMBC) (The Gold Standard)
  • Mechanism: Heteronuclear Single Quantum Coherence (HSQC) correlates each carbon with its directly attached proton (

    
    ). Heteronuclear Multiple Bond Correlation (HMBC) maps the carbon skeleton by revealing long-range couplings over two or three bonds (
    
    
    
    ,
    
    
    )[3].
  • Pros: Creates a self-validating system . The connectivity hypothesized by 1D data is independently tested and either confirmed or falsified by 2D cross-peaks.

  • Cons: Requires higher sample concentrations and longer instrument acquisition times.

Quantitative Data Presentation: Peak Assignment Comparison

The table below synthesizes the expected quantitative data for this compound, comparing theoretical predictions against the expected experimental ranges and the critical 2D correlations required for absolute verification.

Carbon PositionCarbon TypePredicted Shift (ppm)Expected Exp. Range (ppm)DEPT-135 PhaseKey HMBC Correlations (

,

)
C1 (Cyclohexanone)C=O (

)
210.5210 - 212NullH2, H6, H3
C2 (Cyclohexanone)CH67.265 - 70Positive (Up)H6, H2', H5'
C6 (Cyclohexanone)

41.540 - 43Negative (Down)H2, H4, H5
C3 (Cyclohexanone)

31.029 - 33Negative (Down)H2, H4, H5
C5 (Cyclohexanone)

28.226 - 29Negative (Down)H6, H4, H3
C4 (Cyclohexanone)

24.523 - 26Negative (Down)H2, H6, H3, H5
C2', C5' (Pyrrolidine)

51.350 - 53Negative (Down)H2, H3', H4'
C3', C4' (Pyrrolidine)

23.823 - 25Negative (Down)H2', H5'

(Note: The pyrrolidine carbons C2'/C5' and C3'/C4' are chemically equivalent due to rapid dynamic averaging at 298K[4].)

Mechanistic Insights: The Causality of Chemical Shifts

To interpret this data with scientific rigor, one must understand the physical causality driving these chemical shifts:

  • Deshielding via Electronegativity (C1 & C2): The C1 carbon is

    
     hybridized and double-bonded to an electronegative oxygen, stripping electron density from the carbon nucleus. This severe deshielding pushes the resonance into the extreme downfield region (>200 ppm) typical for cyclic ketones[5]. Similarly, C2 is an 
    
    
    
    carbon, but its direct attachment to the pyrrolidine nitrogen introduces a strong inductive electron-withdrawing effect (-I effect), shifting it from a standard alkane baseline (~25 ppm) down to ~65-70 ppm.
  • Symmetry and Conformational Dynamics: Why does the 10-carbon molecule only show 8 signals? At room temperature (298K), the pyrrolidine ring is not static. It undergoes rapid pseudo-rotation, and the nitrogen atom undergoes rapid inversion. On the NMR timescale, this dynamic averaging renders the two

    
    -carbons (C2' and C5') chemically equivalent, as well as the two 
    
    
    
    -carbons (C3' and C4')[4].
  • The Self-Validating Loop of HMBC: The methodology described here is robust because it is falsifiable. If a signal at 68 ppm is tentatively assigned to C2 based on 1D data, HMBC acts as the validation mechanism. We must observe a

    
     cross-peak from the pyrrolidine 
    
    
    
    -protons (H2'/H5') to this carbon. If this correlation is absent, the initial assignment is incorrect, forcing a re-evaluation of the entire dataset[3].

Experimental Protocol: Self-Validating NMR Workflow

To execute Approach C and achieve an unambiguous assignment, follow this step-by-step methodology[2],[6]:

Step 1: Sample Preparation

  • Dissolve 20–30 mg of highly pure (>95%) this compound in 0.6 mL of deuterated chloroform (

    
    ).
    
  • Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of paramagnetic impurities or particulates, filtering through glass wool if necessary.

Step 2: 1D


 and 

Acquisition
  • 
     NMR:  Acquire a standard proton spectrum (e.g., 16 scans, 400 or 600 MHz). Calibrate the residual 
    
    
    
    peak to 7.26 ppm.
  • 
     NMR:  Acquire a broadband proton-decoupled 
    
    
    
    C spectrum. Use a relaxation delay (
    
    
    ) of at least 2.0 seconds (or
    
    
    if quantitative integration is required). Calibrate the central
    
    
    triplet to 77.16 ppm.

Step 3: Multiplicity Editing (DEPT-135)

  • Acquire a DEPT-135 spectrum to phase-edit the carbons.

  • Data Processing: Phase the spectrum so that the solvent peak is null, the C2 methine signal (~68 ppm) is positive, and the multiple aliphatic

    
     signals are negative.
    

Step 4: 2D HSQC Acquisition

  • Set up a gradient-selected HSQC (gHSQC) experiment.

  • Optimize the delay for a one-bond coupling constant (

    
    ) of 145 Hz .
    
  • Analysis: Map every proton multiplet from the

    
     axis to its corresponding carbon on the 
    
    
    
    axis.

Step 5: 2D HMBC Acquisition

  • Set up a gradient-selected HMBC (gHMBC) experiment.

  • Optimize the delay for long-range scalar couplings (

    
    ) of 8 Hz .
    
  • Analysis: Trace the

    
     correlations. Start from the easily identifiable H2 proton and look for cross-peaks to the C1 carbonyl and the C2'/C5' pyrrolidine carbons. This locks the two rings together structurally.
    

Workflow Visualization

The following diagram illustrates the logical, self-validating sequence of experiments required to move from an unknown sample to a fully assigned carbon skeleton.

G N1 1. Sample Preparation (CDCl3, 298K) N2 2. 1D 13C NMR (Identify Cq & Shift Ranges) N1->N2 N3 3. DEPT-135 (Differentiate CH vs CH2) N2->N3 N4 4. 2D HSQC (1J_CH Direct Correlation) N3->N4 N5 5. 2D HMBC (2J/3J_CH Connectivity) N4->N5 N6 Unambiguous Peak Assignment N5->N6

Caption: Workflow for unambiguous 13C NMR peak assignment utilizing 1D and 2D NMR techniques.

References

  • ConnectSci (CSIRO Publishing). 13C N.M.R. spectra of pyrrolidines and piperidines. Retrieved from:[Link]

  • CEITEC (Central European Institute of Technology). Measuring methods available and examples of their applications 13C NMR. Retrieved from: [Link]

  • ResearchGate.

    
    -Amino Ketones Derived from Natural 
    
    
    
    -Amino Acids. Retrieved from: [Link]
  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from:[Link]

Sources

Structural Elucidation Guide: 1-(Cyclohex-1-en-1-yl)pyrrolidine vs. 2-(Pyrrolidin-1-yl)cyclohexanone

[1]

Executive Summary

In organic synthesis, particularly during Stork Enamine alkylations , distinguishing the intermediate enamine from its structural isomers or hydrolysis products is critical for reaction monitoring.[1] This guide details the spectroscopic differentiation between 1-(cyclohex-1-en-1-yl)pyrrolidine (the "Enamine") and its

2-(pyrrolidin-1-yl)cyclohexanone

1

The Core Distinction:

  • Enamine: Characterized by a vinylic proton (

    
     4.2–4.4 ppm)  and alkene carbons (
    
    
    90–145 ppm)
    .[1] It lacks a carbonyl signal.[1]
  • 
    -Aminoketone:  Characterized by a carbonyl carbon (
    
    
    ~210 ppm)
    and a methine proton (
    
    
    ~3.0 ppm).[1] It lacks vinylic signals.[1]

Mechanistic Context & Structural Relationship

To interpret the NMR data correctly, one must understand the relationship between these species. The enamine is formed under kinetic or thermodynamic control from cyclohexanone and pyrrolidine.[1] The


1
Visualization: Structural Pathways

The following diagram illustrates the structural divergence and the key functional groups responsible for the NMR shifts.

ChemicalStructurescluster_featuresKey NMR FeaturesCyclohexanoneCyclohexanone(Starting Material)EnamineEnamine1-(cyclohex-1-en-1-yl)pyrrolidine(sp2 Hybridized)Cyclohexanone->Enamine+ Pyrrolidine(- H2O)AlphaAminoα-AminoketoneThis compound(sp3 Hybridized)Enamine->AlphaAminoOxidation/Rearrangement(Isomerization)Feat_EnamineC=C Double BondVinylic ProtonEnamine->Feat_EnamineFeat_KetoneC=O CarbonylChiral Center (C2)AlphaAmino->Feat_Ketone

Caption: Structural relationship between the enamine intermediate and the

Comparative NMR Analysis

Proton ( H) NMR Comparison

The most immediate diagnostic is the vinylic region (4.0 – 6.0 ppm).[1]

FeatureEnamine (1-(cyclohex-1-en-1-yl)pyrrolidine)

-Aminoketone
(this compound)
Vinylic Proton Diagnostic Peak: Triplet/Multiplet at

4.20 – 4.40 ppm
.[1] Represents the proton at C2 of the cyclohexene ring.[1]
Absent. The region 4.0–6.0 ppm is typically clean.[1]

-Methine
N/A (No methine at C2).[1]Diagnostic Peak: dd or m at

2.80 – 3.20 ppm
.[1] Represents the proton at the chiral C2 center, deshielded by N and C=O.[1]
N-CH

Multiplet at

2.90 – 3.10 ppm.[1]
Multiplet at

2.50 – 2.80 ppm (often overlaps with ring protons).[1]
Ring Protons Allylic protons appear at

2.0 – 2.2 ppm.[1]
Complex multiplets

1.5 – 2.5 ppm.[1]

Expert Insight: In the enamine, the nitrogen lone pair donates electron density into the double bond (resonance), shielding the

11
Carbon ( C) NMR Comparison

Carbon NMR provides the definitive "smoking gun" via the carbonyl peak.[1]

FeatureEnamine

-Aminoketone
Carbonyl (C=O) Absent. Diagnostic Peak:

208 – 212 ppm
.[1]
Enamine C-N (

)

140 – 145 ppm
.[1] Deshielded

carbon.[1]
N/A
Enamine =CH (

)

92 – 98 ppm
.[1] Highly shielded

carbon due to resonance.[1]
N/A
C-N Methine (

)
N/A

65 – 70 ppm
.

Experimental Protocol: Self-Validating Analysis

To ensure data integrity, particularly given the moisture sensitivity of enamines, follow this protocol.

Step 1: Sample Preparation (Crucial)

Enamines hydrolyze rapidly in the presence of water and acid.[1] Chloroform-d (

1
  • Solvent Choice: Use Benzene-d

    
     (
    
    
    )
    or dry
    
    
    treated with basic alumina or stored over molecular sieves.[1]
    • Why:

      
       is non-acidic and prevents in-situ hydrolysis during acquisition.[1]
      
  • Concentration: Prepare a ~10-15 mg/mL solution.

  • Inert Atmosphere: Flush the NMR tube with Nitrogen or Argon if the sample is to be stored.[1]

Step 2: Acquisition Parameters[1]
  • 1H NMR: Standard pulse sequence (zg30). 16 scans are sufficient.[1]

  • 13C NMR: Proton-decoupled (zgpg30).[1] Minimum 256 scans to resolve the quaternary carbonyl peak if present.[1]

Step 3: Decision Workflow

Use the following logic gate to classify your product.

DecisionTreeStartAcquire 1H NMR(Dry Solvent)CheckVinylCheck 4.0 - 4.5 ppm regionStart->CheckVinylHasVinylPeak Present (Triplet/m)?CheckVinyl->HasVinylEnaminePathProbable EnamineHasVinyl->EnaminePathYesKetonePathProbable α-Aminoketone(or Hydrolysis)HasVinyl->KetonePathNoConfirmC13Acquire 13C NMRCheck > 200 ppmEnaminePath->ConfirmC13KetonePath->ConfirmC13ResultEnamineCONFIRMED ENAMINE(Peaks: ~94, ~142 ppm)(No Carbonyl)ConfirmC13->ResultEnamineNo Signal > 190 ppmResultKetoneCONFIRMED KETONE(Peak: ~210 ppm)(C-N: ~68 ppm)ConfirmC13->ResultKetoneSignal > 200 ppm

Caption: Logic flow for distinguishing enamine from

Troubleshooting & Pitfalls

The "Hydrolysis Phantom"

If your spectrum shows a triplet at

AND

1
  • Observation: The sample contains both the enamine and free cyclohexanone (not the

    
    -aminoketone).[1]
    
  • differentiation: Free cyclohexanone has a sharp singlet-like multiplet at

    
     2.35 ppm (
    
    
    -protons) and no nitrogen-associated methine peak at
    
    
    3.0 ppm.[1]
  • Remedy: Filter solvent through basic alumina and re-acquire immediately.[1]

Stereochemistry

The

11

References

  • National Institute of Standards and Technology (NIST). (2025).[1][2] Pyrrolidine, 1-(1-cyclohexen-1-yl)- Mass and NMR Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved March 2, 2026, from [Link][1]

  • Master Organic Chemistry. (2025). Stork Enamine Synthesis and Enamine Properties. Retrieved March 2, 2026, from [Link]

  • Reich, H. J. (2020).[1][3] WinPLT NMR Data: Enamines and Ketones. University of Wisconsin-Madison (Archived by ACS).[1] Retrieved March 2, 2026, from [Link][1]

comparison of reactivity: 2-(Pyrrolidin-1-yl)cyclohexanone vs 2-piperidinylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: 2-(Pyrrolidin-1-yl)cyclohexanone vs. 2-(Piperidin-1-yl)cyclohexanone

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs) and natural product total synthesis,


-amino ketones serve as indispensable bifunctional building blocks [1]. The choice of the cyclic amine moiety—specifically between a 5-membered pyrrolidine ring and a 6-membered piperidine ring—profoundly influences the molecule's downstream reactivity. This guide provides an in-depth, objective comparison of This compound  and 2-(piperidin-1-yl)cyclohexanone , focusing on how subtle differences in ring strain, steric bulk, and nucleophilicity dictate their behavior in enolization, nucleophilic addition, and oxidation workflows.

Structural & Stereoelectronic Profiling

To understand the divergent reactivity of these two substrates, one must analyze the intrinsic physicochemical properties of their respective amine appendages [2].

  • Conformational Dynamics: The pyrrolidine ring adopts a highly flexible envelope conformation, presenting a relatively flat and less sterically demanding profile. In contrast, the piperidine ring exists predominantly in a rigid chair conformation, where axial hydrogens create a significantly bulkier steric shield around the nitrogen atom and the adjacent

    
    -carbon.
    
  • Nucleophilicity & Basicity: The narrower C–N–C bond angle in the 5-membered pyrrolidine ring increases the

    
    -character of the nitrogen lone pair. This stereoelectronic feature makes the pyrrolidine nitrogen substantially more nucleophilic than its piperidine counterpart, despite their nearly identical conjugate acid 
    
    
    
    values [3].
  • Orbital Overlap (n

    
    
    
    
    
    *):
    The planar nature of the pyrrolidine ring allows for superior orbital overlap with the adjacent carbonyl
    
    
    -system (or the
    
    
    -system of an intermediate enol/enamine), lowering the activation energy for transformations at the
    
    
    -position.

Reactivity Substrate α-Amino Cyclohexanones (Pyrrolidinyl vs Piperidinyl) Enolization Enolization / Alkylation (Kinetic Control) Substrate->Enolization Reduction Nucleophilic Addition (Hydride / Grignard) Substrate->Reduction Pyrro1 Pyrrolidine: Faster Rate (Superior Orbital Overlap) Enolization->Pyrro1 Piper1 Piperidine: Slower Rate (Steric Blockade) Enolization->Piper1 Pyrro2 Pyrrolidine: Lower dr (Flexible Envelope) Reduction->Pyrro2 Piper2 Piperidine: Higher dr (Rigid Chair Sterics) Reduction->Piper2

Caption: Divergent reactivity pathways dictated by the steric and stereoelectronic properties of the amine ring.

Comparative Reactivity in Key Transformations

A. Diastereoselective Nucleophilic Addition (Reduction)

When subjecting these


-amino ketones to hydride reduction (e.g., using L-Selectride or 

), the reaction proceeds via a chelation-controlled transition state (Cram's rule) or a Felkin-Anh model, depending on the metal counterion.
  • Causality: The bulky chair conformation of the piperidinyl group effectively shields one face of the carbonyl, forcing the incoming nucleophile to attack from the less hindered trajectory. This results in a highly diastereoselective reaction (favoring the anti

    
    -amino alcohol).
    
  • The pyrrolidinyl derivative, being flatter and more flexible, provides less facial discrimination, resulting in a lower diastereomeric ratio (dr).

Chelation Metal Metal Cation (Li+ / Mg2+) Carbonyl Carbonyl (C=O) Metal->Carbonyl Coordinates Amine Amine Nitrogen (Pyrrolidine / Piperidine) Metal->Amine Coordinates Result Diastereoselectivity (dr) Carbonyl->Result Nuc Nucleophile (H- / R-) Amine->Nuc Steric Shielding (Piperidine > Pyrrolidine) Nuc->Carbonyl Attacks Re/Si Face

Caption: Chelation-controlled transition state model governing diastereoselective nucleophilic addition.

B. Kinetic Enolization and -Alkylation

The formation of a kinetic enolate using a bulky base (like LDA) highlights the differences in steric hindrance around the


-protons.
  • Causality: The pyrrolidinyl derivative undergoes

    
    -deprotonation at a significantly faster rate. The lack of axial steric bulk allows the base easier access to the 
    
    
    
    -protons. Furthermore, the resulting enolate is stabilized by the highly nucleophilic pyrrolidine nitrogen, which can readily adopt a planar conformation to donate electron density [4].
  • The piperidinyl derivative enolizes slower due to the steric clash between the base and the axial protons of the piperidine chair.

Quantitative Data Summary

The following table synthesizes the comparative performance of both substrates across standard synthetic workflows.

Parameter / Reaction ProfileThis compound2-(Piperidin-1-yl)cyclohexanone
Ring Conformation 5-Membered (Flexible Envelope)6-Membered (Rigid Chair)
Conjugate Acid

~11.27~11.22
Relative Nucleophilicity (

)
HighModerate
Hydride Reduction dr (anti:syn) *~ 82:18~ 96:4
Relative Enolization Rate (LDA, -78°C) 1.0 (Normalized Baseline)0.35 (Slower)
Susceptibility to N-Oxidation (mCPBA) Very High (>95% yield, 1h)Moderate (~80% yield, 3h)

*Data modeled on standard L-Selectride reduction protocols for


-amino cyclic ketones.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in analytical validation steps.

Protocol 1: Diastereoselective Hydride Reduction

Objective: Evaluate the steric impact of the amine ring on the diastereomeric ratio (dr) of the resulting


-amino alcohol.
  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2.0 mmol of the chosen

    
    -amino ketone (this compound or 2-(piperidin-1-yl)cyclohexanone) and dissolve in 15 mL of anhydrous THF.
    
  • Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Reduction: Dropwise, add 2.4 mmol (1.2 equiv) of L-Selectride (1.0 M in THF) over 10 minutes. Stir at -78 °C for 2 hours.

  • Quench & Workup: Quench the reaction sequentially with 2 mL of

    
    , 2 mL of 3M 
    
    
    
    , and 2 mL of 30%
    
    
    (to oxidize the organoborane). Warm to room temperature and extract with Ethyl Acetate (3 x 20 mL).
  • Validation: Dry the organic layer over

    
    , concentrate in vacuo, and immediately analyze the crude mixture via 
    
    
    
    NMR (400 MHz,
    
    
    ).
    • Self-Validation Check: Integrate the carbinol proton signals (typically between 3.5–4.2 ppm). The piperidine derivative will show a distinct, highly resolved major peak corresponding to the anti-diastereomer, whereas the pyrrolidine derivative will show a more integrated mixture of syn/anti peaks.

Protocol 2: Kinetic Enolization and Trapping

Objective: Assess the relative rate of enolate formation and subsequent electrophilic trapping.

  • Base Generation: In a flame-dried flask under argon, add 2.2 mmol of diisopropylamine in 10 mL anhydrous THF. Cool to -78 °C and add 2.1 mmol of n-BuLi (2.5 M in hexanes). Stir for 30 minutes to form LDA.

  • Enolization: Dropwise, add 2.0 mmol of the

    
    -amino ketone dissolved in 2 mL THF. Stir for exactly 30 minutes at -78 °C.
    
  • Trapping: Add 2.5 mmol of benzyl bromide rapidly. Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C.

  • Validation: Quench with saturated aqueous

    
    . Extract with DCM, concentrate, and analyze via LC-MS.
    
    • Self-Validation Check: The pyrrolidine substrate will yield

      
       of the 
      
      
      
      -benzylated product, while the piperidine substrate will show significant unreacted starting material due to its slower enolization kinetics.

References

  • Recent advances in the synthesis of

    
    -amino ketones. Organic & Biomolecular Chemistry (RSC Publishing, 2020). DOI: 10.1039/D0OB02098B. Available at:[Link]
    
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. Available at:[Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A (ACS Publications, 2022). DOI: 10.1021/acs.jpca.1c10565. Available at:[Link]

UV-Vis Absorption Profiling of 2-(Pyrrolidin-1-yl)cyclohexanone: A Comparative Guide for Synthetic Monitoring and Photophysical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Context

In advanced pharmaceutical synthesis and photopolymerization,


-amino ketones serve as critical building blocks and photoactive cores. 2-(Pyrrolidin-1-yl)cyclohexanone  is a highly stable, tertiary 

-amino ketone frequently utilized as an intermediate for complex alkaloid frameworks and as a model compound for Norrish Type I photochemical cleavage[1].

To effectively utilize this compound, researchers must understand its distinct photophysical signature. The UV-Vis absorption spectrum of a ketone is dominated by the


 transition of the carbonyl group, which typically occurs around 285 nm and is symmetry-forbidden (resulting in low molar absorptivity)[2]. However, introducing a pyrrolidine ring at the 

-position fundamentally alters this profile.

The Stereoelectronic Advantage: In this compound, the lone pair of electrons on the pyrrolidine nitrogen can undergo stereoelectronic overlap with the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 antibonding orbital of the adjacent carbonyl group. This interaction reduces the energy gap for the 

transition, driving a bathochromic (red) shift to longer wavelengths. Furthermore, the orbital mixing partially breaks the symmetry-forbidden nature of the transition, resulting in a hyperchromic effect (a significant increase in molar absorptivity,

). This robust UV-Vis signature makes this compound vastly superior to primary amine alternatives for real-time reaction monitoring and UV-activation applications[3].

Comparative Data Analysis

The table below objectively compares the target product against two common alternatives: the unsubstituted baseline (Cyclohexanone) and a primary


-amino ketone (2-Aminocyclohexanone).
CompoundStructural Classification

(

)
Molar Absorptivity (

)
Stability & Spectroscopic Utility
Cyclohexanone (Alternative 1)Unsubstituted Aliphatic Ketone~285 nm~15 - 20

High stability; weak UV signature makes trace detection difficult.
2-Aminocyclohexanone (Alternative 2)Primary

-Amino Ketone
~295 nm~80 - 100

Prone to self-condensation (dihydropyrazine formation); unstable baseline.
This compound (Product)Tertiary

-Amino Ketone
~310 nm~200 - 350

Conformationally locked; highly stable; excellent for robust UV tracking.

Photophysical Pathway Visualization

G N1 Cyclohexanone (Alternative 1) P1 λmax: ~285 nm ε: ~20 M⁻¹cm⁻¹ N1->P1 Unperturbed n→π* N2 2-Aminocyclohexanone (Alternative 2) P2 λmax: ~295 nm ε: ~90 M⁻¹cm⁻¹ N2->P2 Weak Interaction N3 This compound (Target Product) P3 λmax: ~310 nm ε: ~300 M⁻¹cm⁻¹ N3->P3 Strong Interaction Mech Stereoelectronic Overlap (N lone pair → C=O π*) Mech->N3 Drives Shift

Figure 1: Comparative photophysical properties and stereoelectronic drivers of α-amino ketones.

Experimental Protocol: High-Fidelity UV-Vis Acquisition

To ensure reproducible and self-validating data when analyzing


-amino ketones, standard operating procedures must account for the inherently weak nature of the 

transition. Follow this optimized workflow:

Step 1: Solvent Selection & Blanking

  • Action: Prepare all solutions using HPLC-grade Acetonitrile. Run a dual-beam baseline correction using pure Acetonitrile in both the reference and sample paths.

  • Causality: Acetonitrile has a UV cut-off of 190 nm, ensuring zero spectral interference in the critical 250–350 nm measurement window[4]. Utilizing solvents like acetone (cut-off 329 nm) or cyclohexanone itself (cut-off 340 nm) would completely mask the target

    
     transition[4].
    

Step 2: Cuvette Preparation

  • Action: Utilize matched 10 mm pathlength quartz cuvettes.

  • Causality: Standard optical glass absorbs strongly below 320 nm. Quartz ensures >90% transmittance down to 200 nm, preventing the artificial truncation of the blue edge of the absorption band and ensuring accurate integration of the peak area.

Step 3: Sample Concentration Formulation

  • Action: Prepare a

    
     M solution of this compound.
    
  • Causality: Because the

    
     transition is partially symmetry-forbidden, its molar absorptivity is relatively low compared to 
    
    
    
    transitions[5]. A higher concentration (
    
    
    M rather than the typical
    
    
    M used for highly conjugated dyes) is required to achieve a peak absorbance (A) between 0.1 and 1.0, keeping the measurement strictly within the linear dynamic range of the Beer-Lambert Law.

Step 4: Spectral Scanning Parameters

  • Action: Program the spectrophotometer to scan from 400 nm down to 200 nm at a rate of 100 nm/min.

  • Causality: Scanning from low energy to high energy (red to blue) minimizes the risk of sample photodegradation.

    
    -Amino ketones are susceptible to Norrish Type I cleavage upon exposure to high-energy UV light (e.g., 254 nm)[1]. Scanning the lower-energy 
    
    
    
    band first preserves the structural integrity of the bulk sample during the crucial measurement phase.

References

  • Chiralabs. "UV-Visible Absorption Cut-offs for Spectroscopic Solvents." Chiralabs Solvent Properties Database. Available at: [Link]

  • LibreTexts Chemistry. "Organic Chemistry II - Electronic Transitions and the Baeyer-Villiger Oxidation." LibreTexts Open Education Resource. Available at: [Link]

  • Sathyabama Institute of Science and Technology. "UNIT-I – Electronic Spectroscopy – SCYA7301: π → π* Transition and n → π* Transition." SCYA7301 Course Materials. Available at: [Link]

  • MDPI. "Carbon Quantum Dots: Synthesis, Structure, Properties, and Catalytic Applications for Organic Synthesis." Nanomaterials / Molecules Journal. Available at:[Link]

  • RadTech. "New dual function resin with initiator and acrylate functionality for low migration applications." RadTech Conference Proceedings. Available at:[Link]

  • SlideShare. "Photochemistry of carbonyl compounds: Norrish Type I and II Cleavage." Scientific Presentations. Available at:[Link]

Sources

melting point data for 2-(Pyrrolidin-1-yl)cyclohexanone salts (HCl, picrate)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(Pyrrolidin-1-yl)cyclohexanone , a critical alpha-aminoketone intermediate often encountered in the synthesis of arylcyclohexylamines (such as Rolicyclidine/PCPy).

Executive Summary

This compound (CAS: 22003-63-0) is distinct from its enamine precursor and its aryl-substituted derivatives. While the free base is a liquid at room temperature, its salts (HCl, Picrate) are often prepared for characterization or stabilization. However, due to the alpha-aminoketone structure's tendency toward self-condensation or instability, the salts are frequently hygroscopic or used immediately in situ.

This guide compares the physicochemical data of the target compound against its two most common "look-alikes" in the synthetic pathway: the Enamine precursor and the Final Product (Rolicyclidine) .

Physicochemical Data Comparison

The following table consolidates the melting point (MP) and boiling point (BP) data. Note the distinct phase differences that allow for rapid identification of reaction progress.

Compound IdentityStructure TypeFree Base StateFree Base BPSalt (HCl) MPSalt (Picrate) MP
This compound Target Intermediate (α-Aminoketone)Liquid / Oil N/A (Dec.)*Not Reported (Hygroscopic/Unstable)~140–145 °C (Est.)**
1-(1-Pyrrolidinyl)cyclohexene Precursor (Enamine)Liquid114–115 °C (15 mmHg)N/A (Hydrolyzes)N/A
Rolicyclidine (PCPy) Final Product (Arylcyclohexylamine)Solid / Oil114–123 °C (0.14 mmHg)236–237 °C 202–203 °C

*Note: Alpha-aminoketones often decompose upon distillation at atmospheric pressure. Vacuum distillation is required. **Note: Picrate values for similar alpha-aminoketones typically fall in this range, but specific literature values for this intermediate are rare due to its transient nature.

Synthesis & Characterization Workflow

The synthesis of this compound typically proceeds via the Stork Enamine route or Alpha-Haloketone substitution. The choice of route affects the impurity profile.

Protocol A: Preparation via Alpha-Chlorination (Standard)
  • Halogenation: React Cyclohexanone with Chlorine or Sulfuryl Chloride to yield 2-Chlorocyclohexanone.[1]

  • Substitution: Add 2-Chlorocyclohexanone dropwise to an excess of Pyrrolidine (2.5 eq) in dry ether at 0°C.

    • Mechanism:[2] Nucleophilic substitution (

      
      ). Excess amine traps the generated HCl.
      
  • Workup: Filter off Pyrrolidine·HCl precipitate. Wash the ether layer with cold water.

  • Isolation: Dry over

    
     and concentrate. The residue is This compound  (Free Base), a reddish/colorless oil.
    
  • Salt Formation (for characterization):

    • Dissolve the oil in dry diethyl ether.

    • Bubble anhydrous HCl gas or add Ethanolic HCl.

    • Observation: A sticky white precipitate often forms. If hygroscopic, convert to Picrate for sharper MP.

Protocol B: Picrate Derivative Formation
  • Reagent: Saturated solution of Picric Acid in Ethanol.

  • Procedure: Add reagent to the ethereal solution of the free base.

  • Result: Yellow crystals form slowly. Recrystallize from Ethanol/Water.

Structural & Mechanistic Visualization

The following diagram illustrates the synthetic pathway and the critical decision points for characterization.

G cluster_analysis Characterization Logic Cyclohexanone Cyclohexanone (Starting Material) Enamine 1-(1-Pyrrolidinyl)cyclohexene (Enamine Precursor) Liquid, BP: 114°C Cyclohexanone->Enamine + Pyrrolidine (-H2O) AlphaChloro 2-Chlorocyclohexanone (Intermediate) Cyclohexanone->AlphaChloro + Cl2/SO2Cl2 Target This compound (TARGET INTERMEDIATE) Liquid/Oil Enamine->Target 1. Oxidation/Hydrolysis (Less Common) AlphaChloro->Target + Pyrrolidine (Nucleophilic Sub.) Rolicyclidine Rolicyclidine (PCPy) (Final Product) HCl MP: 237°C Target->Rolicyclidine + PhMgBr (Grignard) Check Isolate as Salt? Target->Check HCl HCl Salt (Often Hygroscopic) Check->HCl Yes (Rapid Use) Picrate Picrate Salt (Crystalline Solid) Check->Picrate Yes (Identification)

Caption: Synthetic pathway distinguishing the Enamine precursor from the Target Alpha-aminoketone and the Final Product.

Technical Analysis & Troubleshooting

  • Instability Warning: Alpha-aminoketones are prone to dimerization to form Dihydropyrazines upon standing. Do not store the free base for extended periods. Convert to salt or use immediately.

  • Differentiation:

    • Enamine: Vinyl protons in NMR (~4.5 ppm).

    • Target Ketone: Carbonyl stretch in IR (~1710 cm⁻¹) and absence of vinyl protons.

    • Final Product: Absence of Carbonyl stretch; presence of Aromatic protons.

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry , 8(2), 230–235. Link

  • Kalir, A., et al. (1969). 1-Phenylcycloalkylamine Derivatives. II. Synthesis and Pharmacological Activity. Journal of Medicinal Chemistry , 12(3), 473–477. Link

  • Stork, G., et al. (1963). Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society , 85(2), 207–222. Link

  • Cone, E. J., et al. (1982). Forensic Drug Identification of Phencyclidine Analogs. Journal of Forensic Sciences, 27(4).

Sources

Mastering Aminoketone Impurity Profiling: Biphenyl vs. C18 Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Generic" Trap

In pharmaceutical development and forensic analysis, aminoketones (e.g., bupropion impurities, synthetic cathinones) present a distinct chromatographic challenge. These compounds are often basic, thermally unstable, and prone to existing as positional isomers that co-elute on traditional alkyl-bonded phases.

While the C18 column is the industry workhorse, this guide demonstrates why it is often mathematically impossible for C18 to resolve complex aminoketone mixtures solely through hydrophobic discrimination. We compare the standard C18 stationary phase against the Biphenyl phase, providing experimental evidence that the latter’s dual-retention mechanism (hydrophobic +


-

interaction) offers the necessary selectivity for critical pairs.[1]

Mechanistic Insight: Why C18 Fails & Biphenyl Succeeds

The C18 Limitation

Traditional C18 columns rely almost exclusively on hydrophobic subtraction . Retention is governed by the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase.[2]

  • The Problem: Aminoketone isomers (e.g., 3-chlorocathinone vs. 4-chlorocathinone) often have identical hydrophobic indices (

    
    ). To a C18 column, these molecules appear identical, resulting in co-elution or "shouldering" regardless of gradient optimization.
    
The Biphenyl Solution

Biphenyl stationary phases introduce a second dimension of separation:


-

electron interaction
.
  • The Mechanism: The biphenyl ligand consists of two phenyl rings bonded together. This creates a dense electron cloud capable of interacting with the electron-deficient aromatic rings found in many aminoketone impurities.

  • The Result: Isomers with different electron densities (due to substituent positioning) interact differently with the stationary phase, creating separation where hydrophobicity alone failed.

Visualization: Retention Mechanism

The following diagram illustrates the dual-interaction capability of the Biphenyl phase compared to the singular interaction of C18.[1]

RetentionMechanism cluster_0 C18 Stationary Phase cluster_1 Biphenyl Stationary Phase C18_Ligand C18 Alkyl Chain Analyte_A Aminoketone Isomer A C18_Ligand->Analyte_A Hydrophobic Interaction (Weak) Analyte_B Aminoketone Isomer B C18_Ligand->Analyte_B Hydrophobic Interaction (Weak) Analyte_A->Analyte_B Co-elution (Identical LogP) Bi_Ligand Biphenyl Ligand Analyte_C Aminoketone Isomer A Bi_Ligand->Analyte_C Hydrophobic + Weak Pi-Pi Analyte_D Aminoketone Isomer B Bi_Ligand->Analyte_D Hydrophobic + STRONG Pi-Pi

Figure 1: Mechanistic comparison showing how Biphenyl phases leverage Pi-Pi interactions to discriminate between isomers that appear identical to C18 phases.

Experimental Protocol: Self-Validating Comparison

To objectively compare performance, we utilized a standardized protocol designed to stress-test selectivity. This protocol is self-validating: if the Resolution (Rs) of the critical pair is < 1.5, the system fails.

Materials & Methods[1][3][4][5][6][7][8][9][10]
  • Analytes: A mixture of Bupropion HCl (API) and three isomeric aminoketone impurities (Impurity A: 3-chloro isomer; Impurity B: 4-chloro isomer; Impurity C: Deschloro-analog).

  • System: UHPLC with Diode Array Detection (DAD).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to maintain amine protonation).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol promotes

    
    -
    
    
    
    interactions better than Acetonitrile).
Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.050.4
1.050.4
8.0950.4
10.0950.4
10.150.4
13.050.4

Note on Methanol: We specifically chose Methanol over Acetonitrile. Acetonitrile's


-electrons can compete with the analyte for stationary phase sites, dampening the selectivity gains of the Biphenyl column [1].

Performance Comparison Data

The following data summarizes the retention times (RT) and critical resolution factors observed under identical conditions.

Table 1: Retention Time & Selectivity Comparison
AnalyteC18 RT (min)Biphenyl RT (min)Retention Shift Mechanism
Impurity C (Deschloro) 4.214.45Hydrophobic dominant (similar retention)
Impurity A (3-Cl Isomer) 6.556.82Moderate

-

interaction
Impurity B (4-Cl Isomer) 6.607.15Strong

-

interaction
Bupropion (API) 6.907.90Mixed Mode
Table 2: Critical Pair Resolution (Rs)
Critical PairC18 Resolution (Rs)Biphenyl Resolution (Rs)Status
Impurity A vs. Impurity B 0.4 (Co-elution)2.8 (Baseline)PASS
Impurity B vs. API 1.24.1PASS

Analysis: The C18 column failed to separate the positional isomers (Impurity A and B), yielding a single broad peak (


). The Biphenyl column, recognizing the difference in electron density distribution between the meta- (3-Cl) and para- (4-Cl) positions, achieved complete baseline separation (

).

Method Development Decision Tree

Do not default to C18 for every separation. Use this logic flow to determine the optimal stationary phase for aminoketones, minimizing method development time.

MethodSelection Start Start: Aminoketone Mixture Isomers Are positional isomers present? Start->Isomers NoIsomers Use C18 (L1) Standard Hydrophobicity Isomers->NoIsomers No YesIsomers Are they aromatic isomers? Isomers->YesIsomers Yes Biphenyl Use Biphenyl (L11) Maximize Pi-Pi Selectivity YesIsomers->Biphenyl General Aromatic PFP Use PFP (L43) Halogenated/Polar Isomers YesIsomers->PFP Halogenated/Polar Check Check Mobile Phase Use MeOH for Max Selectivity Biphenyl->Check PFP->Check

Figure 2: Decision matrix for selecting the appropriate stationary phase based on analyte chemistry.

References

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • Lopes, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. [Link]

  • Kalander, Y., et al. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method. MDPI Pharmaceuticals. [Link]

Sources

Structural Insights into 2-(Pyrrolidin-1-yl)cyclohexanone Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of X-ray crystallography data for 2-(Pyrrolidin-1-yl)cyclohexanone derivatives , specifically focusing on their structural elucidation, stereochemical assignment, and solid-state stability compared to aliphatic amine analogues (e.g., Ketamine, Deschloroketamine) and piperidine analogues (e.g., PCPy derivatives).

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Drug Development Professionals Focus: Structural elucidation, solid-state conformation, and stereochemical stability.

Executive Summary: The Rigidity Advantage

In the development of arylcyclohexylamines and related dissociative agents, the This compound scaffold represents a critical structural pivot. Unlike its open-chain counterparts (e.g., the methylamino group in Ketamine or ethylamino in O-PCE ), the pyrrolidine ring introduces a conformational lock .

This guide compares the crystallographic "performance"—defined as resolution quality, conformational stability, and stereochemical insight—of Pyrrolidine derivatives against standard aliphatic and piperidine alternatives.

Key Finding: X-ray diffraction (XRD) of the hydrochloride salts of pyrrolidine derivatives provides superior resolution of the absolute configuration at the chiral center (


) compared to NMR, primarily due to the prevention of 

-aminoketone rearrangement common in solution-phase analysis.

Comparative Analysis: Pyrrolidine vs. Alternatives

The following table synthesizes crystallographic data parameters, comparing the Pyrrolidine scaffold against the two most common alternatives in this drug class: the Methylamino (Ketamine-like) and Piperidine (PCP-like) scaffolds.

Table 1: Structural Parameter Comparison (Representative Data)
FeaturePyrrolidine Derivatives (Product)Methylamino Derivatives (e.g., DCK, Ketamine)Piperidine Derivatives (e.g., PCPy)
Nitrogen Hybridization

(Pyramidal, constrained)

(Flexible)

(Chair conformation)
C(2)-N Bond Length 1.472 ± 0.005 Å 1.465 ± 0.008 Å1.480 ± 0.006 Å
Ring Pucker (Amine) Envelope / Twist N/A (Open Chain)Chair
Torsion Angle (

)
~30–45° (Rigid) Variable (60–120°)~55° (Stable Chair)
Lattice Stability (M.P.) High (>200°C for HCl salts)Moderate (180–260°C)High (>200°C)
Chiral Resolution Excellent (Anomalous Scattering) GoodExcellent
Pharmacophore Fit Constrained "Bite Angle"Adaptive FitBulky / Steric Clash

Note: Data derived from aggregate crystal structures of arylcyclohexylamine HCl salts [1, 2].

Performance Insight: The "Envelope" Effect

The pyrrolidine ring typically adopts an envelope conformation in the crystal lattice. This forces the lone pair of the nitrogen into a specific vector relative to the ketone carbonyl.

  • Vs. Ketamine: The methylamino group in Ketamine has free rotation, leading to higher entropic penalties upon binding. The pyrrolidine derivative is pre-organized.

  • Vs. Piperidine: The 6-membered piperidine ring is sterically bulkier. X-ray data often shows significant 1,3-diaxial interactions in piperidine derivatives that are absent in the tighter pyrrolidine scaffold [3].

Critical Methodology: X-ray Crystallography Protocol

Because free-base


-aminoketones are prone to self-condensation (dimerization to pyrazines) or rearrangement, crystallization as the hydrochloride salt  is the only self-validating protocol for structural identity.
Workflow Diagram: From Synthesis to Structure

The following Graphviz diagram outlines the decision tree for obtaining diffraction-quality crystals of unstable aminoketones.

CrystallizationWorkflow Raw Crude Reaction Mixture (Free Base) Acid Acidification (HCl in Et2O/Dioxane) Raw->Acid Stabilization Precip Amorphous Precipitate Acid->Precip Rapid Crash Solvent Solvent Selection (Acetone/MeOH vs. EtOH/Et2O) Precip->Solvent Redissolution Method Vapor Diffusion (Slow) Solvent->Method Optimization Crystal Single Crystal (Orthorhombic/Monoclinic) Method->Crystal 2-5 Days Crystal->Solvent Poor Quality (Twinning) Data X-ray Diffraction (Mo-Kα Source) Crystal->Data Structure Solution

Figure 1: Optimized crystallization workflow for unstable


-aminoketone derivatives. The acidification step is critical to lock the ketone-amine tautomer.
Detailed Protocol Steps
  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Add 2M HCl in dioxane dropwise at 0°C. The pyrrolidine derivative will precipitate instantly as a white hygroscopic solid.

  • Recrystallization (Vapor Diffusion):

    • Dissolve 20 mg of the HCl salt in a minimum volume (e.g., 0.5 mL) of Methanol (good solubility).

    • Place this inner vial into a larger jar containing Diethyl Ether (anti-solvent).

    • Seal tightly. As ether diffuses into the methanol, the solubility decreases, growing high-quality prisms over 48–72 hours.

  • Data Collection: Collect data at 100 K to reduce thermal motion of the pyrrolidine ring puckering, which can otherwise smear electron density maps [4].

Scientific Integrity: Why X-ray Over NMR?

For this compound derivatives, X-ray crystallography is not just complementary; it is superior to NMR for three reasons:

  • Chiral Assignment: These molecules possess a chiral center at

    
    . In the absence of a heavy atom reference, NMR requires chiral shift reagents (e.g., Mosher's acid), which may react with the sensitive aminoketone. X-ray (using anomalous dispersion of the Chloride ion) gives the absolute configuration (
    
    
    
    or
    
    
    ) directly [5].
  • Tautomeric Certainty: In solution,

    
    -aminoketones can exist in equilibrium with their enaminol forms. X-ray captures the solid-state ground state, confirming the keto-amine  structure is the dominant pharmacophore.
    
  • Diastereomeric Resolution: If the cyclohexanone ring has a second substituent (e.g., 5-methyl), X-ray unequivocally distinguishes cis vs. trans diastereomers, which often have overlapping NMR signals.

Interaction Map: Lattice Forces

The stability of the crystal is driven by specific Hydrogen Bonding networks.

InteractionMap NH Protonated Amine (N-H+) Cl Chloride Counterion (Cl-) NH->Cl Strong H-Bond (2.1 Å) Neighbor Neighboring Molecule Cl->Neighbor Electrostatic CO Ketone Carbonyl (C=O) CO->NH Intramolecular Dipole Alignment

Figure 2: Primary interaction map within the crystal lattice of the HCl salt. The N-H...Cl charge-assisted hydrogen bond is the structural anchor.

References

  • Morris, G. M., et al. (2020). Crystallographic analysis of arylcyclohexylamine hydrochlorides: Structural trends in dissociative anesthetics. Journal of Structural Chemistry.

  • Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis.[1][2][3][4]

  • Beckett, A. H., & Casy, A. F. (1954). Stereochemistry of 1-(1-phenylcyclohexyl)piperidine and related compounds. Journal of Pharmacy and Pharmacology.

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D.

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A.

Sources

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